molecular formula C9H10O2 B139928 2-(2-Methoxyphenyl)oxirane CAS No. 141303-38-0

2-(2-Methoxyphenyl)oxirane

Cat. No.: B139928
CAS No.: 141303-38-0
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)oxirane (CAS 62717-78-6 ) is a versatile aromatic epoxide that serves as a valuable synthetic intermediate in organic chemistry and drug discovery . Its molecular formula is C9H10O2, with a molecular weight of 150.17 g/mol . The compound features a reactive oxirane ring, which readily undergoes ring-opening reactions with various nucleophiles . This reactivity enables researchers to functionalize the molecule and construct more complex chemical architectures, making it a key building block for the development of bioactive compounds and potential drug intermediates . A specific application of a closely related compound, 2-[(2-Methoxyphenoxy)methyl]oxirane, is its use as an intermediate in the synthesis of Ranolazine , highlighting the relevance of this chemical class in pharmaceutical manufacturing. The compound is also employed in the synthesis of chiral compounds and functionalized aromatic derivatives, leveraging its ability to participate in stereoselective transformations . As a standard handling procedure, it is recommended to store the compound in a cool place, at 2-8°C . This product is intended for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463256
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62717-78-6
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(2-Methoxyphenyl)oxirane, a valuable oxirane derivative in organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis via Intramolecular Cyclization of a Halohydrin

A direct and reported method for the synthesis of this compound involves the base-induced intramolecular cyclization of a halohydrin precursor, α-chloromethyl-2-methoxybenzylalcohol.[1] This method offers a straightforward approach to the target molecule.

Experimental Protocol

A solution of α-chloromethyl-2-methoxybenzylalcohol (1.4 g, crude oil) is prepared in 12 ml of dioxane. To this solution, a solution of potassium hydroxide (840 mg) in 5 ml of water is added. The resulting mixture is stirred at room temperature for a period of 3 hours. Following the reaction, the mixture is poured into ice-water and the aqueous layer is extracted with benzene. The combined organic extracts are dried and the solvent is removed by evaporation to yield the crude product, this compound (0.5 g).[1]

Reaction Data
ParameterValueReference
Starting Materialα-chloromethyl-2-methoxybenzylalcohol[1]
ReagentsPotassium hydroxide, Dioxane, Water, Benzene[1]
Reaction Time3 hours[1]
Reaction TemperatureRoom Temperature[1]
Product Yield0.5 g (crude) from 1.4 g crude starting material[1]

Synthesis Pathway

A α-chloromethyl-2-methoxybenzylalcohol C This compound A:e->C:w Intramolecular SN2 reaction B Potassium Hydroxide (in Dioxane/Water)

Caption: Intramolecular cyclization to form this compound.

Synthesis via Darzens Condensation

The Darzens condensation, or glycidic ester condensation, is a classical and versatile method for the synthesis of epoxides (oxiranes).[2][3][4] This reaction involves the condensation of a carbonyl compound, in this case, 2-methoxybenzaldehyde, with an α-halo ester in the presence of a base to form an α,β-epoxy ester.[2] Subsequent hydrolysis and decarboxylation of the resulting glycidic ester would yield the desired this compound.

General Experimental Protocol (Adapted)

To a solution of 2-methoxybenzaldehyde and an α-halo ester (e.g., ethyl chloroacetate) in a suitable aprotic solvent such as tetrahydrofuran or diethyl ether, a strong base is added portion-wise at a low temperature (e.g., 0 °C). Commonly used bases include sodium ethoxide, potassium tert-butoxide, or sodium hydride. The reaction mixture is stirred for several hours and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting α,β-epoxy ester can be isolated and purified, or directly subjected to hydrolysis (e.g., with aqueous sodium hydroxide) followed by acidification and heating to induce decarboxylation to afford this compound.

Reaction Data (Illustrative)
ParameterValue
Starting Material2-Methoxybenzaldehyde
Reagentsα-halo ester (e.g., ethyl chloroacetate), Base (e.g., Sodium ethoxide), Solvent (e.g., Ethanol)
Reaction Temperature0 °C to room temperature
Reaction Time2-12 hours

Synthesis Pathway

A 2-Methoxybenzaldehyde D α,β-Epoxy ester intermediate A->D Nucleophilic addition B α-halo ester B->D C Base E This compound D->E Hydrolysis & Decarboxylation

Caption: Darzens condensation pathway for epoxide synthesis.

Synthesis via Epoxidation of 2-Methoxystyrene

The direct epoxidation of an alkene is a common and efficient method for the synthesis of oxiranes. In this case, 2-methoxystyrene would serve as the starting material. Various epoxidizing agents can be employed, with peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this transformation.[5]

General Experimental Protocol (Adapted)

To a solution of 2-methoxystyrene in a chlorinated solvent like dichloromethane at 0 °C, a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a solution of sodium bisulfite to quench the excess peroxyacid, followed by washing with a saturated solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Reaction Data (Illustrative)
ParameterValue
Starting Material2-Methoxystyrene
Reagentsm-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane
Reaction Temperature0 °C to room temperature
Reaction Time1-4 hours

Synthesis Pathway

A 2-Methoxystyrene C This compound A->C Epoxidation B m-CPBA D m-Chlorobenzoic acid (by-product)

Caption: Epoxidation of 2-methoxystyrene to yield the oxirane.

Summary and Comparison of Synthesis Routes

Synthesis RouteStarting Material(s)Key ReagentsAdvantagesDisadvantages
Intramolecular Cyclization α-chloromethyl-2-methoxybenzylalcoholPotassium hydroxideDirect, one-step reaction from the halohydrin.[1]The starting halohydrin may require a separate synthetic step.
Darzens Condensation 2-Methoxybenzaldehyde, α-halo esterStrong baseUtilizes readily available starting materials.[2][3][4]Multi-step process if the final product is the decarboxylated oxirane; potential for side reactions.
Epoxidation 2-MethoxystyrenePeroxyacid (e.g., m-CPBA)Generally high yielding and clean reaction.[5]Requires the synthesis of the starting alkene; peroxyacids can be hazardous.

This guide provides a foundational understanding of the key synthetic strategies for obtaining this compound. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. For professionals in drug development, the selection of a synthesis pathway will also be guided by considerations of process safety, cost-effectiveness, and environmental impact.

References

Synthesis of 2-(2-methoxyphenyl)oxirane from α-chloromethyl-2-methoxybenzylalcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methoxyphenyl)oxirane, a valuable epoxide intermediate in organic synthesis. The primary focus is on the intramolecular cyclization of its precursor, α-chloromethyl-2-methoxybenzyl alcohol. This document details plausible synthetic routes for the starting material, the main epoxidation reaction, and alternative synthetic pathways. It includes detailed experimental protocols, a summary of chemical data, and visualizations of the reaction mechanisms to support research and development in medicinal chemistry and drug discovery.

Overview of the Synthetic Strategy

The principal synthetic route discussed is a two-step process starting from 2'-chloro-2-methoxyacetophenone:

  • Reduction of the ketone to form the key intermediate, α-chloromethyl-2-methoxybenzyl alcohol.

  • Intramolecular Cyclization of the resulting chlorohydrin via a base-induced SN2 reaction to yield the target epoxide, this compound.

Alternative single-step methods starting from 2-methoxybenzaldehyde, such as the Corey-Chaykovsky reaction and the Darzens condensation, are also presented as viable synthetic alternatives.

Synthesis of the Starting Material: α-Chloromethyl-2-methoxybenzyl alcohol

Reaction Pathway:

Figure 1: Proposed synthesis of the chlorohydrin starting material.

Experimental Protocol (Proposed):

This protocol is based on established procedures for the reduction of α-chloroacetophenones.[1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-chloro-2-methoxyacetophenone in methanol at 0 °C (ice bath).

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The molar ratio of NaBH₄ to the ketone is typically 1.0 to 1.5.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude α-chloromethyl-2-methoxybenzyl alcohol. Further purification may be achieved by column chromatography if necessary. During the synthesis of β-chloro-α-phenylethanols by the reduction of α-chloroacetophenones with sodium borohydride, the formation of byproducts can be suppressed by the addition of metal chlorides like calcium or lanthanum chloride.[1]

Core Synthesis: this compound

The formation of the epoxide ring is achieved through an intramolecular Williamson ether synthesis, a classic example of a base-promoted cyclization of a halohydrin.

Reaction Pathway:

Figure 2: Synthesis of this compound.

Experimental Protocol:

The following protocol is adapted from a known synthesis procedure.[2]

  • Reaction Setup: Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane in a suitable reaction vessel.

  • Base Addition: Prepare a solution of 840 mg of potassium hydroxide (KOH) in 5 ml of water and add it to the dioxane solution.

  • Reaction: Stir the resulting mixture at room temperature for 3 hours.

  • Workup: Pour the reaction mixture into ice-water and extract the aqueous mixture with benzene.

  • Purification: Dry the organic extract and evaporate the solvent to yield the crude this compound.[2] The crude product (0.5 g) can be further purified by vacuum distillation or column chromatography.

Reaction Mechanism

The formation of the oxirane from the chlorohydrin proceeds via an intramolecular SN2 mechanism.

G cluster_0 Reaction Mechanism A Chlorohydrin B Alkoxide Intermediate A->B Deprotonation (KOH) C Oxirane Product B->C Intramolecular SN2 Attack (Cl⁻ departs)

Figure 3: Mechanism of Epoxide Formation.

Initially, the hydroxide ion deprotonates the alcohol of the chlorohydrin to form a more nucleophilic alkoxide. This is followed by an intramolecular backside attack of the alkoxide on the carbon atom bearing the chlorine atom, which acts as the leaving group. This concerted step results in the formation of the three-membered oxirane ring with inversion of stereochemistry at the carbon center that was attacked, if it were chiral.

Alternative Synthetic Routes

5.1. Corey-Chaykovsky Reaction

This reaction provides a direct method to synthesize epoxides from aldehydes or ketones using a sulfur ylide.[3][4]

Figure 4: Corey-Chaykovsky Epoxidation.

5.2. Darzens Condensation

The Darzens reaction involves the condensation of an α-haloester with an aldehyde in the presence of a base to form an α,β-epoxy ester, which can then be hydrolyzed and decarboxylated to yield the epoxide.[2][5]

Figure 5: Darzens Condensation Route.

Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
2'-Chloro-2-methoxyacetophenoneC₉H₉ClO₂184.62Solid2196-99-8
α-Chloromethyl-2-methoxybenzyl alcoholC₉H₁₁ClO₂186.63Not availableNot available
This compoundC₉H₁₀O₂150.17Not available62717-78-6

Safety and Handling

  • α-Chloro Ketones and Alcohols: These compounds are generally irritants and lachrymators. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also corrosive. Handle with care and avoid contact with moisture.

  • Potassium Hydroxide (KOH): A strong caustic base that can cause severe burns. Handle with appropriate PPE.

  • Organic Solvents (Dioxane, Benzene): Dioxane is a suspected carcinogen and benzene is a known carcinogen. Both are flammable. Use in a fume hood and take necessary precautions to avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)oxirane, detailing its chemical properties, synthesis, core reactivity, and applications in drug development. The information is intended to support researchers in synthetic chemistry and medicinal chemistry by consolidating key technical data and experimental procedures.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known as o-methoxystyrene oxide. This compound is a chiral epoxide, and its enantiomers are valuable synthons in asymmetric synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for this compound is presented below.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 62717-78-6 (racemate)PubChem[1]
874980-60-6 ((2S)-enantiomer)ChemShuttle
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Appearance Colorless liquidChemShuttle
Solubility Moderately soluble in non-polar organic solventsChemShuttle
Storage Sensitive to moisture and temperature. Store in a dry environment at -10°C to 0°C.ChemShuttle
Primary Hazards Irritant, Health HazardPubChem[1]
GHS Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH341: Suspected of causing genetic defectsH351: Suspected of causing cancerPubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved via the intramolecular cyclization of a corresponding halohydrin. The following protocol is based on a standard laboratory procedure.[2]

Experimental Protocol: Synthesis

Reaction: Intramolecular Williamson ether synthesis from α-chloromethyl-2-methoxybenzylalcohol.

Materials:

  • α-chloromethyl-2-methoxybenzylalcohol (crude oil, 1.4 g)

  • Dioxane (12 ml)

  • Potassium hydroxide (840 mg)

  • Deionized water (5 ml)

  • Benzene (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol in 12 ml of dioxane in a round-bottom flask.

  • In a separate beaker, prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

  • Add the potassium hydroxide solution to the dioxane solution.

  • Stir the mixture vigorously at room temperature for 3 hours.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous mixture with benzene.

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product, this compound.

G Workflow for the Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve α-chloromethyl-2-methoxybenzylalcohol in Dioxane C Combine solutions and stir at room temp for 3 hours A->C B Prepare aqueous Potassium Hydroxide solution B->C D Quench with ice-water C->D E Extract with Benzene D->E F Dry organic layer E->F G Evaporate solvent F->G H Crude Product: This compound G->H

A flowchart illustrating the synthesis of this compound.

Core Reactivity: Regioselective Ring-Opening

The high ring strain of the oxirane moiety makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this reaction is critically dependent on the reaction conditions (acidic vs. basic/neutral), a foundational concept in epoxide chemistry.[3][4][5]

Mechanistic Pathways
  • Base-Catalyzed/Neutral Conditions (Sₙ2 Pathway) : Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the terminal methylene carbon (C3). This pathway results in an inversion of stereochemistry at the site of attack.[3][5]

  • Acid-Catalyzed Conditions (Sₙ1-like Pathway) : In the presence of an acid catalyst, the epoxide oxygen is protonated, forming a better leaving group. The C-O bonds are weakened, and the nucleophile attacks the carbon atom that can best stabilize the developing partial positive charge. In this case, the benzylic carbon (C2) is more substituted and can better stabilize a carbocation-like transition state. This pathway has significant Sₙ1 character.[4][6]

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-(2-Methoxyphenyl)oxirane (also known as o-methoxystyrene oxide). Due to the limited availability of directly published complete spectral datasets for this specific isomer, this guide presents a combination of referenced data, predicted values based on analogous compounds, and detailed experimental protocols to enable researchers to acquire and interpret the necessary data.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure consists of an oxirane (epoxide) ring attached to a benzene ring substituted with a methoxy group at the ortho position.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show characteristic signals for the oxirane ring protons and the aromatic and methoxy group protons. The protons of the oxirane ring form an AMX spin system.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Oxirane CH)~4.0 - 4.2ddJ_ax ≈ 2.5, J_bx ≈ 4.0
H-3a (Oxirane CH₂)~2.9 - 3.1ddJ_ab ≈ 5.5, J_ax ≈ 2.5
H-3b (Oxirane CH₂)~2.7 - 2.9ddJ_ab ≈ 5.5, J_bx ≈ 4.0
OCH₃~3.8 - 3.9s-
Ar-H~6.8 - 7.4m-

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Oxirane CH)~52 - 54
C-3 (Oxirane CH₂)~45 - 47
OCH₃~55 - 56
Ar-C (Quaternary)~125 - 160
Ar-CH~110 - 130
Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available through the PubChem database, provided by SpectraBase.[1] The characteristic absorption bands are expected in the following regions:

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=C stretch (aromatic)1600 - 1475
C-O-C stretch (epoxide, asymmetric)~950 - 810
C-O-C stretch (epoxide, symmetric)~880 - 750
C-O stretch (aryl ether)~1250 and ~1040
Mass Spectrometry (MS)

GC-MS data for this compound is available through the PubChem database, provided by DigiLab GmbH.[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns would involve the cleavage of the oxirane ring and the loss of fragments such as CO, CHO, and CH₃O.

Expected Key Fragments:

m/zPossible Fragment
150[M]⁺
135[M - CH₃]⁺
121[M - CHO]⁺
107[M - CH₃CO]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in obtaining high-quality spectroscopic data.

Synthesis of this compound

A common method for the synthesis of epoxides from alkenes is through epoxidation using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Methoxystyrene 2-Methoxystyrene Reaction_Vessel Epoxidation in an aprotic solvent (e.g., CH2Cl2) 2-Methoxystyrene->Reaction_Vessel m-CPBA m-Chloroperbenzoic acid (m-CPBA) m-CPBA->Reaction_Vessel Washing Wash with NaHCO3 (aq) and brine Reaction_Vessel->Washing Drying Dry over anhydrous MgSO4 Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent evaporation Filtration->Evaporation Chromatography Column Chromatography (Silica gel) Evaporation->Chromatography Product This compound Chromatography->Product

Synthesis workflow for this compound.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

  • Instrument Setup: Use a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Gas Chromatography:

    • Use a suitable capillary column (e.g., a non-polar DB-5 or similar).

    • A temperature program is used to separate the components of the sample, with the oven temperature gradually increasing.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Impact (EI) ionization is a common method, typically using 70 eV electrons.

    • The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The detector records the abundance of each ion, and the software generates a mass spectrum.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. As an epoxide, its primary reactivity is expected to be with biological nucleophiles, such as DNA and proteins, which is a general characteristic of this class of compounds and a basis for their potential toxicity.

The logical relationship for its characterization follows a standard analytical workflow:

Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Purity_Assessment Purity Assessment (e.g., GC, TLC) Purification->Purity_Assessment Structure_Confirmation Structural Confirmation Purity_Assessment->Structure_Confirmation 1H_NMR ¹H NMR Structure_Confirmation->1H_NMR 13C_NMR ¹³C NMR Structure_Confirmation->13C_NMR IR_Spectroscopy IR Spectroscopy Structure_Confirmation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Structure_Confirmation->Mass_Spectrometry Final_Characterization Complete Spectroscopic Characterization 1H_NMR->Final_Characterization 13C_NMR->Final_Characterization IR_Spectroscopy->Final_Characterization Mass_Spectrometry->Final_Characterization

Logical workflow for the characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural elucidation, it is imperative for researchers to acquire their own high-resolution spectral data following the protocols outlined herein.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(2-Methoxyphenyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-(2-methoxyphenyl)oxirane and its derivatives. A thorough understanding of the spectral properties of these compounds is essential for their identification, purity assessment, and for elucidating reaction mechanisms in which they are involved. This document presents detailed experimental protocols, tabulated NMR data for comparative analysis, and visualizations to illustrate key structural and logical relationships.

Introduction

This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The oxirane (or epoxide) ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity, combined with the electronic and steric influence of the substituted phenyl ring, makes these compounds versatile building blocks. Accurate structural elucidation via ¹H and ¹³C NMR spectroscopy is paramount for their effective utilization.

This guide will cover:

  • A representative synthetic protocol for this compound.

  • Detailed methodologies for preparing samples for NMR analysis and acquiring high-quality spectra.

  • Tabulated ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities for this compound and related derivatives to facilitate comparison.

  • A discussion of the key spectral features and the influence of the 2-methoxy substituent on the NMR spectra.

Synthesis of this compound

A common method for the synthesis of this compound involves the epoxidation of 2-methoxystyrene. An alternative route is the intramolecular cyclization of a corresponding halohydrin.[1]

Experimental Protocol: Synthesis via Intramolecular Cyclization[1]

This protocol describes the synthesis of this compound from α-chloromethyl-2-methoxybenzyl alcohol.

Materials:

  • α-Chloromethyl-2-methoxybenzyl alcohol

  • Dioxane

  • Potassium hydroxide (KOH)

  • Water

  • Benzene

  • Ice

Procedure:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane.

  • Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

  • Add the potassium hydroxide solution to the solution of the chlorohydrin.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with benzene.

  • Dry the organic extract and evaporate the solvent to obtain the crude this compound product.

G Synthesis of this compound cluster_reactants Reactants alpha-Chloromethyl-2-methoxybenzyl alcohol alpha-Chloromethyl-2-methoxybenzyl alcohol Reaction Reaction alpha-Chloromethyl-2-methoxybenzyl alcohol->Reaction Potassium Hydroxide (aq) Potassium Hydroxide (aq) Potassium Hydroxide (aq)->Reaction Workup Workup Reaction->Workup Intramolecular Cyclization Product This compound Workup->Product Extraction & Evaporation

Caption: Synthetic workflow for this compound.

NMR Spectroscopy: Experimental Protocols

High-quality NMR spectra are crucial for unambiguous structure determination. The following protocols provide a general framework for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like oxiranes. For compounds with exchangeable protons (e.g., hydroxyl groups in derivatives), deuterated dimethyl sulfoxide (DMSO-d₆) can be beneficial.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp signals, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for a moderately concentrated sample.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

G NMR Analysis Workflow Sample Sample NMR_Tube NMR Tube Sample->NMR_Tube Dissolve & Filter Solvent Solvent Solvent->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Acquisition FID Free Induction Decay (FID) Spectrometer->FID Spectrum Processed Spectrum FID->Spectrum Fourier Transform & Processing

Caption: General workflow for NMR sample analysis.

¹H and ¹³C NMR Spectral Data

¹H NMR Data

Table 1: ¹H NMR Data of 2-(Aryl)oxirane Derivatives (in CDCl₃)

CompoundAr-H (δ, ppm)H-oxirane (methine) (δ, ppm)H-oxirane (methylene) (δ, ppm)OCH₃ (δ, ppm)Other (δ, ppm)
This compound (Predicted) 6.85-7.30 (m, 4H)~4.0 (dd, 1H)~2.8 (dd, 1H), ~3.2 (dd, 1H)~3.85 (s, 3H)-
2-Phenyloxirane 7.25-7.40 (m, 5H)3.86 (dd, 1H)2.78 (dd, 1H), 3.15 (dd, 1H)--
2-(4-Methoxyphenyl)oxirane 7.27 (d, 2H), 6.90 (d, 2H)3.82 (dd, 1H)2.73 (dd, 1H), 3.11 (dd, 1H)3.80 (s, 3H)-
2-(2-Fluorophenyl)oxirane 7.01-7.31 (m, 4H)4.15 (m, 1H)2.79 (dd, 1H), 3.17 (dd, 1H)--
¹³C NMR Data

Table 2: ¹³C NMR Data of 2-(Aryl)oxirane Derivatives (in CDCl₃)

CompoundAr-C (δ, ppm)C-oxirane (methine) (δ, ppm)C-oxirane (methylene) (δ, ppm)OCH₃ (δ, ppm)
This compound (Predicted) ~157 (C-O), ~128 (quat.), 128.5, 125.5, 120.8, 110.5~51.5~46.0~55.3
2-Phenyloxirane 137.9 (quat.), 128.5, 128.1, 125.652.351.1-
2-(4-Methoxyphenyl)oxirane 159.6 (C-O), 130.1 (quat.), 126.9, 113.952.150.955.2
2-(2-Fluorophenyl)oxirane 161.6 (d, ¹JCF=246 Hz), 124.9 (d, ²JCF=12.7 Hz), 129.4 (d, ³JCF=8.2 Hz), 125.9 (d, ³JCF=3.8 Hz), 115.2 (d, ²JCF=20.9 Hz), 124.3 (d, ⁴JCF=3.6 Hz)50.547.0 (d, ³JCF=6.3 Hz)-

Discussion of Spectral Features

The ¹H and ¹³C NMR spectra of this compound derivatives are characterized by several key features:

  • Oxirane Protons: The protons on the oxirane ring typically appear in the upfield region of the spectrum (2.5-4.5 ppm). The methine proton (CH attached to the aryl group) is generally found further downfield than the methylene protons (CH₂) due to the deshielding effect of the aromatic ring. These three protons form a characteristic AMX or ABX spin system, resulting in doublet of doublets multiplicities.

  • Aromatic Protons: The protons on the phenyl ring appear in the aromatic region (6.5-8.0 ppm). The presence of the ortho-methoxy group influences the chemical shifts of the adjacent aromatic protons, typically causing a slight upfield shift compared to unsubstituted phenyloxirane. The substitution pattern on the ring will dictate the multiplicity of these signals.

  • Methoxy Group: The methoxy group gives rise to a sharp singlet in the ¹H NMR spectrum, typically around 3.8-3.9 ppm. In the ¹³C NMR spectrum, the methoxy carbon appears around 55-56 ppm.

  • Oxirane Carbons: The carbon atoms of the oxirane ring resonate in the range of 40-60 ppm in the ¹³C NMR spectrum. The carbon attached to the aryl group is generally slightly more downfield than the methylene carbon.

Caption: Key NMR spectral regions for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and NMR characterization of this compound derivatives. The provided experimental protocols offer a solid foundation for the preparation and analysis of these compounds. The tabulated spectral data, while including predicted values for the title compound, serves as a valuable resource for comparative analysis and structural elucidation. The understanding of the characteristic ¹H and ¹³C NMR spectral features is essential for researchers working with these versatile synthetic intermediates in the fields of medicinal chemistry and materials science.

References

Mass spectrometry analysis of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Methoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound (also known as o-methoxystyrene oxide). The structural elucidation of this and similar small molecules is critical in various scientific disciplines, including drug development, metabolite identification, and synthetic chemistry. This document outlines a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, presents a proposed fragmentation pathway under Electron Ionization (EI), and summarizes the expected quantitative data in a structured format. The guide adheres to strict visualization standards to ensure clarity and accessibility of complex information.

Introduction to this compound Analysis

This compound is an epoxide derivative of anethole, featuring a methoxy-substituted phenyl group attached to an oxirane ring. Its molecular formula is C₉H₁₀O₂, with a monoisotopic mass of approximately 150.07 Da.[1][2] Mass spectrometry is an indispensable analytical technique for confirming the identity and purity of such compounds. Electron Ionization (EI) is a common method for the analysis of volatile small molecules, inducing reproducible fragmentation patterns that act as a molecular fingerprint.[3][4] Understanding these patterns is key to unambiguous structural confirmation.

Proposed Mass Spectral Fragmentation Pathway

Upon introduction into a mass spectrometer and ionization via Electron Ionization (EI), the this compound molecule will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 150. Due to the high energy of EI (typically 70 eV), this molecular ion is energetically unstable and undergoes predictable fragmentation.[3][5] The fragmentation of ethers and aromatic compounds is driven by the formation of stable carbocations and radical species.[6]

The primary fragmentation events for this compound are expected to involve:

  • Benzylic Cleavage: The bond between the phenyl ring and the oxirane ring is a likely point of cleavage due to the stability of the resulting benzylic carbocation.

  • Oxirane Ring Opening and Cleavage: The strained epoxide ring can open, followed by the loss of small neutral fragments like carbon monoxide (CO) or a formyl radical (CHO).

  • Methoxy Group Fragmentation: The methoxy substituent can lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

  • Rearrangement Reactions: Rearrangements, such as the formation of the highly stable tropylium ion (C₇H₇⁺), are common for compounds containing a benzyl moiety.

Quantitative Data Summary

While a publicly available, experimentally verified mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be proposed based on established chemical principles. The expected major ions are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Ion FormulaProposed Structure/Fragment NameDescription of Fragmentation
150[C₉H₁₀O₂]⁺•Molecular Ion (M⁺•)Ionization of the parent molecule by loss of an electron.
135[C₈H₇O₂]⁺[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
121[C₈H₉O]⁺Methoxyphenylmethyl cationBenzylic cleavage with charge retention on the aromatic portion.
119[C₉H₇O]⁺[M - OCH₃]⁺ or [M - H - CH₂O]⁺Loss of a methoxy radical or sequential loss of hydrogen and formaldehyde.
108[C₇H₈O]⁺•Methoxybenzene radical cationCleavage of the C-C bond of the oxirane ring.
91[C₇H₇]⁺Tropylium ionRearrangement and loss of the methoxy and oxirane functionalities to form the stable C₇H₇⁺ ion.
77[C₆H₅]⁺Phenyl cationLoss of the methoxy group and side chain from the aromatic ring.

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

  • Solvent Selection: Dissolve a small quantity (approx. 1 mg) of the this compound sample in a high-purity, volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (1 mL).[7]

  • Concentration: Prepare a solution with a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[8]

4.2. Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Injection Port: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 20:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[7]

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating aromatic compounds.[9]

    • Oven Temperature Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[3]

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

4.3. Data Analysis

  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

  • Mass Spectrum: Extract the mass spectrum from the apex of the analyte peak.

  • Spectral Interpretation: Identify the molecular ion peak (m/z 150) and compare the observed fragment ions with the proposed fragmentation pattern (Section 3).

  • Library Matching (Optional): Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for this compound.

G cluster_workflow Experimental Workflow for GC-MS Analysis SamplePrep Sample Preparation (Dissolution & Dilution) Injection GC Injection (1 µL) SamplePrep->Injection 1. Sample Intro Separation Chromatographic Separation (DB-5ms Column) Injection->Separation 2. Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization 3. Ionization MassAnalysis Mass Analysis (Quadrupole Analyzer) Ionization->MassAnalysis 4. Mass Filtering Detection Detection (Electron Multiplier) MassAnalysis->Detection 5. Detection DataAcquisition Data Acquisition (TIC & Mass Spectra) Detection->DataAcquisition 6. Signal Processing DataAnalysis Data Analysis (Interpretation & Library Search) DataAcquisition->DataAnalysis 7. Interpretation G cluster_fragmentation Proposed EI Fragmentation Pathway of this compound cluster_frags Proposed EI Fragmentation Pathway of this compound M [C₉H₁₀O₂]⁺• m/z = 150 (Molecular Ion) F135 [C₈H₇O₂]⁺ m/z = 135 M->F135 - •CH₃ F121 [C₈H₉O]⁺ m/z = 121 M->F121 - •C₂H₃O (Benzylic Cleavage) F119 [C₉H₇O]⁺ m/z = 119 M->F119 - •OCH₃ F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F121->F91 - CH₂O

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Oxirane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of oxirane-containing compounds, commonly known as epoxides. Due to their high ring strain and reactivity, oxiranes are crucial intermediates in organic synthesis and are found in a variety of biologically active molecules and pharmaceutical agents. IR spectroscopy serves as a powerful, non-destructive analytical technique for identifying the characteristic oxirane ring and monitoring its reactions.

Core Principles of IR Spectroscopy of Oxiranes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. The IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule.

For oxirane compounds, the key diagnostic absorption bands arise from the vibrations of the three-membered ring, which are influenced by significant ring strain.[1] This strain, a combination of angle and torsional strain, makes the C-C and C-O bonds in the ring different from their acyclic counterparts, leading to characteristic shifts in their vibrational frequencies.

Characteristic Vibrational Modes of the Oxirane Ring

The infrared spectrum of an oxirane is dominated by several key vibrational modes originating from the epoxy ring. These include C-H stretching, C-O-C stretching, and ring deformation or "breathing" modes.

C-H Stretching Vibrations

The C-H bonds of the oxirane ring typically exhibit stretching vibrations at slightly higher wavenumbers than those in unstrained alkanes. This is attributed to the increased s-character of the carbon orbitals in the strained ring system.

  • Asymmetric and Symmetric C-H Stretching: These bands are typically found in the region of 3050-2990 cm⁻¹ . The presence of absorption bands above 3000 cm⁻¹ can be an initial indicator of a strained ring or unsaturation.

Ring Vibrations (C-O-C Stretching and Ring Deformation)

The most characteristic and readily identifiable peaks for oxiranes are those associated with the vibrations of the entire three-membered ring. These are often referred to as ring breathing, asymmetric C-O-C stretching, and symmetric C-O-C stretching.

  • Symmetric Ring Breathing (ν₁): This vibration involves the symmetric stretching and contracting of all three bonds in the ring. It appears as a weak to medium band in the region of 1280-1230 cm⁻¹ .[1]

  • Asymmetric C-O-C Stretching (ν₂): This is a strong and characteristic band for epoxides, resulting from the out-of-phase stretching of the two C-O bonds. It is typically observed in the range of 950-815 cm⁻¹ .[1][2] The position within this range is sensitive to the substitution pattern.

  • Symmetric C-O-C Stretching (ν₃): This mode involves the in-phase stretching of the C-O bonds and appears as a strong band in the 880-750 cm⁻¹ region.[1][2]

The intensity of the asymmetric and symmetric C-O-C stretching bands makes them particularly useful for identifying the presence of an oxirane ring.

Quantitative Data on IR Absorption Bands of Oxirane Compounds

The precise wavenumbers of the characteristic oxirane absorption bands are influenced by the substitution pattern on the ring. The following table summarizes typical IR absorption data for various oxirane compounds.

Compound NameSubstitution PatternSymmetric Ring Breathing (ν₁) (cm⁻¹)Asymmetric C-O-C Stretch (ν₂) (cm⁻¹)Symmetric C-O-C Stretch (ν₃) (cm⁻¹)C-H Stretch (cm⁻¹)Other Notable Bands (cm⁻¹)
Ethylene Oxide Unsubstituted~1270~865~821~3005-
1,2-Epoxypropane Monosubstituted (Alkyl)~1260~920~830~3050, 2990-
1,2-Epoxybutane Monosubstituted (Alkyl)1261[1]904[1]831[1]~3045, 2960-
Isobutylene Oxide 1,1-Disubstituted (Alkyl)-~900~840~2970-
trans-Stilbene Oxide 1,2-Disubstituted (Aryl)---3064, 3034Aromatic C-H bending
α-Pinene Oxide Trisubstituted (Alkyl)1280[3]937[3]727[3]~2980, 2920Carbonyl (impurity) at 1710[3]
Epichlorohydrin Monosubstituted (EWG)-925[4]848[5]~3060, 3000C-Cl stretch
Glycidyl Phenyl Ether Monosubstituted (Aryl Ether)~1250~915~830~3060, 3040Aromatic overtones
Epoxidized Vegetable Oils Multiple Substitutions-847-823[6]-~3050[6]C=O (ester) at ~1740[6]

Note: The exact peak positions can vary depending on the physical state of the sample (neat, solution, KBr pellet) and the specific instrument used.

Experimental Protocols for IR Spectroscopy of Oxiranes

The choice of sampling technique depends on the physical state of the oxirane compound (liquid or solid) and the information required. Due to the reactive nature of epoxides, appropriate handling precautions should always be taken.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, as many oxiranes are volatile and can be toxic or irritants.

  • Avoid Incompatible Materials: Oxiranes can react vigorously with acids, bases, and nucleophiles. Ensure all glassware and sampling accessories are clean and dry.

Protocol for Liquid Samples (Neat or Solution) using Transmission Cells

This method is suitable for pure liquid oxiranes or solutions in an appropriate IR-transparent solvent.

Materials:

  • FTIR spectrometer

  • Demountable or sealed liquid transmission cell (e.g., with NaCl or KBr plates)

  • Pasteur pipette or syringe

  • Sample (neat liquid or a ~5-10% solution in a solvent like CCl₄ or CS₂)

  • Appropriate solvent for cleaning (e.g., dry acetone or dichloromethane)

Procedure:

  • Cell Preparation: Disassemble the liquid cell and clean the salt plates with a dry, appropriate solvent. Handle the plates by the edges to avoid fingerprints.

  • Background Spectrum: Assemble the empty cell and acquire a background spectrum. If using a solution, acquire the background spectrum of the pure solvent in the cell.

  • Sample Loading: Apply a few drops of the liquid sample onto the center of one salt plate using a Pasteur pipette. Place the second plate on top and gently rotate to create a thin, uniform film. For a sealed cell, inject the sample into the cell using a syringe.

  • Spectrum Acquisition: Place the loaded cell in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

  • Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable solvent. Store the plates in a desiccator.

Protocol for Solid Samples using KBr Pellets

This technique involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a transparent pellet.

Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr pellet press kit (die and hydraulic press)

  • Spectroscopy-grade KBr powder (dried)

  • Solid oxirane sample

Procedure:

  • Sample Preparation: Place approximately 1-2 mg of the solid oxirane sample and 100-200 mg of dry KBr powder in an agate mortar.

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained. Avoid excessive grinding, which can lead to moisture absorption.

  • Pellet Pressing: Transfer a small amount of the powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set immediately after use.

Protocol for Liquid or Solid Samples using Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

  • Sample (liquid or solid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure (for solids): For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft cloth or swab dampened with an appropriate solvent.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows in the IR spectroscopy of oxirane compounds.

G cluster_vibrations Characteristic Vibrational Modes of Oxirane Ring cluster_spectrum Corresponding IR Spectral Regions C-H_Stretch C-H Stretching (3050-2990 cm⁻¹) High_Wavenumber High Wavenumber Region C-H_Stretch->High_Wavenumber Correlates to Ring_Breathing Symmetric Ring Breathing (1280-1230 cm⁻¹) Fingerprint_Region1 Mid-Fingerprint Region Ring_Breathing->Fingerprint_Region1 Correlates to Asym_COC_Stretch Asymmetric C-O-C Stretch (950-815 cm⁻¹) Fingerprint_Region2 Low-Fingerprint Region Asym_COC_Stretch->Fingerprint_Region2 Correlates to Sym_COC_Stretch Symmetric C-O-C Stretch (880-750 cm⁻¹) Sym_COC_Stretch->Fingerprint_Region2 Correlates to

Caption: Correlation of oxirane vibrational modes to IR spectral regions.

G Start Start: Obtain Oxirane Sample Choose_Method Liquid or Solid? Start->Choose_Method Liquid_Prep Prepare Liquid Sample (Neat, Solution, or ATR) Choose_Method->Liquid_Prep Liquid Solid_Prep Prepare Solid Sample (KBr Pellet or ATR) Choose_Method->Solid_Prep Solid Background Acquire Background Spectrum Liquid_Prep->Background Solid_Prep->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Data_Analysis Data Analysis: - Identify characteristic peaks - Compare to literature/database Sample_Spectrum->Data_Analysis Report End: Report Findings Data_Analysis->Report

Caption: General experimental workflow for IR analysis of oxiranes.

G Ring_Strain High Ring Strain in Oxirane Angle_Strain Angle Strain (Deviation from 109.5°) Ring_Strain->Angle_Strain Torsional_Strain Torsional Strain (Eclipsing Interactions) Ring_Strain->Torsional_Strain Bond_Strength Altered C-C and C-O Bond Strengths Angle_Strain->Bond_Strength Torsional_Strain->Bond_Strength Vibrational_Frequency Shift in Vibrational Frequencies Bond_Strength->Vibrational_Frequency Higher_CH_Freq Higher Wavenumber for C-H Stretching Vibrational_Frequency->Higher_CH_Freq Characteristic_Ring_Freq Characteristic Frequencies for Ring Vibrations Vibrational_Frequency->Characteristic_Ring_Freq

Caption: Influence of ring strain on oxirane vibrational frequencies.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation and analysis of oxirane compounds. The characteristic absorption bands arising from the strained three-membered ring provide a clear and reliable method for their identification. By understanding the principles of these vibrational modes and the influence of substitution patterns, researchers can effectively utilize IR spectroscopy for qualitative identification, reaction monitoring, and quality control in the synthesis and development of oxirane-containing molecules. Adherence to proper experimental protocols and safety precautions is paramount when working with these reactive compounds.

References

Stereoselective Synthesis of (2S)-2-(2-methoxyphenyl)oxirane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the stereoselective synthesis of (2S)-2-(2-methoxyphenyl)oxirane, a valuable chiral building block in the development of pharmaceuticals. The guide details prominent catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, with a focus on experimental protocols and comparative quantitative data.

Introduction

(2S)-2-(2-methoxyphenyl)oxirane is a chiral epoxide of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in the biological activity of target molecules. This guide explores various synthetic strategies to achieve high enantioselectivity in the preparation of this specific enantiomer. The primary route involves the asymmetric epoxidation of the precursor, 2-methoxystyrene.

Synthesis of the Starting Material: 2-Methoxystyrene

A common and effective method for the synthesis of 2-methoxystyrene is the Wittig reaction, which converts an aldehyde into an alkene. In this case, 2-methoxybenzaldehyde is reacted with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Experimental Protocol: Wittig Reaction

Materials:

  • 2-Methoxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the suspension to 0 °C. Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing 2-methoxystyrene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methoxystyrene.[1][2][3]

Experimental Workflow for Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Work-up and Purification ylide1 Suspend Ph3PCH3Br in THF ylide2 Cool to 0 °C ylide1->ylide2 ylide3 Add n-BuLi ylide2->ylide3 ylide4 Stir for 1 hr at 0 °C ylide3->ylide4 wittig2 Add aldehyde to ylide at 0 °C wittig1 Dissolve 2-methoxy- benzaldehyde in THF wittig1->wittig2 wittig3 Warm to RT, stir 2-4 hrs wittig2->wittig3 workup1 Quench with NH4Cl(aq) wittig3->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 ylide_to_wittig->wittig2

Caption: Workflow for the synthesis of 2-methoxystyrene via Wittig reaction.

Stereoselective Epoxidation Methods

The key step in the synthesis of (2S)-2-(2-methoxyphenyl)oxirane is the enantioselective epoxidation of 2-methoxystyrene. Several catalytic systems have been developed for this purpose.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a widely used and effective method for the enantioselective epoxidation of unfunctionalized alkenes, including aryl-substituted alkenes like 2-methoxystyrene.[3][4][5][6][7] This reaction utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach). The chirality of the salen ligand dictates the stereochemical outcome of the epoxidation. For the synthesis of the (2S)-enantiomer, the (S,S)-Jacobsen catalyst is typically employed.

Reaction Scheme:

Caption: Jacobsen-Katsuki epoxidation of 2-methoxystyrene.

Experimental Protocol (General):

  • Catalyst Preparation: The (S,S)-Jacobsen's catalyst is either commercially available or can be synthesized from (1S,2S)-(-)-1,2-diaminocyclohexane and the appropriate salicylaldehyde derivative, followed by complexation with a manganese(II) salt and oxidation.

  • Epoxidation: To a solution of 2-methoxystyrene in a suitable solvent (e.g., dichloromethane), the (S,S)-Jacobsen catalyst (typically 1-10 mol%) is added. A buffered solution of sodium hypochlorite is then added, and the biphasic mixture is stirred vigorously at a controlled temperature (often 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The crude epoxide is then purified by flash column chromatography.

Quantitative Data (Representative for Styrene Derivatives):

SubstrateCatalystOxidantYield (%)ee (%)Reference
Styrene(R,R)-JacobsenNaOCl~60-8080-92[8][9]
Substituted StyrenesChiral Mn(salen)NaOClHigh89-93[10]
Organocatalytic Epoxidation

Chiral ketones, particularly those derived from carbohydrates like fructose, can act as efficient organocatalysts for asymmetric epoxidation.[4][10][11][12][13] These ketones generate a chiral dioxirane in situ upon reaction with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®). The Shi epoxidation is a well-known example of this methodology.

Reaction Scheme:

Caption: Organocatalytic epoxidation of 2-methoxystyrene.

Experimental Protocol (General):

  • A mixture of the alkene, the chiral ketone catalyst (typically 10-30 mol%), and a buffer (e.g., K₂CO₃) in a suitable solvent system (often a mixture of acetonitrile and water) is prepared.

  • A solution of Oxone® is added portion-wise or via syringe pump to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched and worked up. The product is purified by column chromatography.

Quantitative Data (Representative for Styrene Derivatives):

SubstrateCatalystOxidantYield (%)ee (%)Reference
StyreneFructose-derived ketoneOxone®~6390[14]
trans-β-MethylstyreneFructose-derived ketoneOxone®High90-92[12]

Note: The enantioselectivity can be highly dependent on the specific chiral ketone used and the reaction conditions.

Biocatalytic Epoxidation

Enzymes, particularly styrene monooxygenases (SMOs), offer a highly enantioselective route to epoxides.[15][16][17][18][19][20] Wild-type SMOs typically produce the (S)-enantiomer of styrene oxide with excellent enantiomeric excess (>99%).[12] However, through protein engineering, SMOs that selectively produce the (R)-enantiomer have been developed, which would be necessary for the synthesis of (2S)-2-(2-methoxyphenyl)oxirane. These reactions are typically carried out in aqueous buffer using whole-cell biocatalysts or isolated enzymes, with a cofactor regeneration system.

Reaction Scheme:

References

An In-depth Technical Guide to 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)oxirane, a key chiral building block in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 62717-78-6 for the racemic mixture and 874980-60-6 for the (2S)-enantiomer, this compound is of significant interest, particularly in the pharmaceutical industry as a precursor for the synthesis of beta-adrenergic receptor antagonists (beta-blockers). This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its relevance in drug development. Furthermore, it includes visualizations of its synthetic workflow and the relevant biological signaling pathway to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. These values are crucial for its handling, characterization, and use in synthetic applications.

Table 1: General and Physicochemical Properties
PropertyValueSource
CAS Number 62717-78-6[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms o-methoxystyrene oxide, 2-(2-methoxy-phenyl)-oxirane[1]
XLogP3 1.4[1]
Table 2: Computed Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Signals for protons on the oxirane ring are expected between 2.0-3.5 ppm. The aromatic protons will appear further downfield, and the methoxy group protons will be a singlet around 3.8 ppm.[2]
¹³C NMR The carbons of the oxirane ring typically appear in the 45-55 ppm region due to ring strain. The aromatic carbons and the methoxy carbon will be observed at lower fields.[2]
IR Spectroscopy The presence of a C-O-C stretch is expected in the 1000-1300 cm⁻¹ region. The absence of a strong O-H band (3200-3700 cm⁻¹) and a C=O band (1650-1800 cm⁻¹) is indicative of the epoxide structure.[2]
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 150. Fragmentation patterns would likely involve the loss of fragments such as CO, CHO, and CH₃O.[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the epoxidation of 2-methoxystyrene or via a halohydrin intermediate. The following is a detailed protocol adapted from similar syntheses.[3]

Materials and Reagents
  • α-chloromethyl-2-methoxybenzyl alcohol

  • Dioxane

  • Potassium hydroxide (KOH)

  • Deionized water

  • Benzene

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane.

  • Base Addition: Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water. Add this solution to the dioxane mixture.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with benzene.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel.

Role in Drug Development: A Precursor to Beta-Blockers

This compound is a valuable chiral synthon, particularly for the asymmetric synthesis of pharmaceuticals. Its primary application lies in the preparation of beta-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[4][5] The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of the amino-alcohol side chain characteristic of many beta-blockers.

Visualizations: Synthetic Workflow and Signaling Pathway

Synthetic Workflow for this compound

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha_chloromethyl_2_methoxybenzyl_alcohol α-chloromethyl-2- methoxybenzyl alcohol Reaction_Vessel Reaction in Dioxane (Room Temperature, 3h) alpha_chloromethyl_2_methoxybenzyl_alcohol->Reaction_Vessel KOH_solution Potassium Hydroxide Solution KOH_solution->Reaction_Vessel Quenching Quenching with Ice-Water Reaction_Vessel->Quenching Intramolecular Cyclization Extraction Extraction with Benzene Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: Synthetic workflow for this compound.

Beta-Adrenergic Signaling Pathway and the Action of Beta-Blockers

Beta-blockers competitively inhibit the binding of catecholamines (like norepinephrine and epinephrine) to beta-adrenergic receptors. This action is crucial in the management of cardiovascular diseases. The following diagram illustrates this signaling pathway.

Beta_Adrenergic_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Ca²⁺ channels Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta_Receptor Activates Beta_Blocker Beta-Blocker (Synthesized from This compound) Beta_Blocker->Beta_Receptor Blocks

Caption: Beta-adrenergic signaling and beta-blocker action.

Safety and Handling

This compound is classified with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important epoxide in organic synthesis, with direct applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is essential for professionals in drug discovery and development. This guide provides a consolidated resource to aid in the research and application of this versatile compound.

References

A Comprehensive Technical Guide to 2-(2-Methoxyphenyl)oxirane for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of 2-(2-Methoxyphenyl)oxirane, a key chiral building block in asymmetric synthesis. It is intended for researchers, chemists, and professionals in the field of drug development. This guide covers the fundamental physicochemical properties, a detailed synthesis protocol, its significant role in the synthesis of pharmaceutical intermediates, and essential safety and handling procedures. All quantitative data is presented in a structured format, and key processes are visualized using workflow and pathway diagrams to facilitate a deeper understanding of its chemical utility and applications.

Physicochemical and Computed Properties

This compound is a chiral epoxide recognized for its utility as a synthon in the creation of enantiomerically pure compounds. Its chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
CAS Number 62717-78-6PubChem[1]
Appearance Colorless liquidChemShuttle
Purity 95%ChemShuttle
Storage Temperature 2-8 °CChemShuttle
XLogP3-AA 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]

Synthesis of this compound: An Experimental Protocol

The following protocol outlines a method for the synthesis of this compound from α-chloromethyl-2-methoxybenzylalcohol.[2]

Materials:

  • α-chloromethyl-2-methoxybenzylalcohol (crude oil)

  • Dioxane

  • Potassium hydroxide (KOH)

  • Deionized water

  • Benzene

  • Ice

Procedure:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol in 12 ml of dioxane.

  • Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

  • Add the potassium hydroxide solution to the dioxane solution.

  • Stir the resulting mixture at room temperature for 3 hours.[2]

  • After 3 hours, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with benzene.

  • Dry the organic extract and evaporate the solvent to yield the crude product of this compound.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation start_reagent1 α-chloromethyl-2-methoxybenzylalcohol dissolve Dissolve in Dioxane start_reagent1->dissolve start_reagent2 Potassium Hydroxide Solution mix Combine and Stir for 3 hours at RT start_reagent2->mix dissolve->mix quench Pour into Ice-Water mix->quench extract Extract with Benzene quench->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate end_product Crude this compound dry_evaporate->end_product

Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily due to the high reactivity of the epoxide ring, which allows for stereospecific ring-opening reactions. This characteristic makes it an invaluable chiral synthon for producing enantiomerically pure pharmaceutical intermediates.

G cluster_reaction Key Reaction epoxide This compound ring_opening Stereospecific Ring-Opening epoxide->ring_opening nucleophile Nucleophile (e.g., amine, alcohol) nucleophile->ring_opening intermediate Chiral Pharmaceutical Intermediate api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthesis ring_opening->intermediate Forms new chiral center

Application of this compound in pharmaceutical synthesis.

This epoxide has been utilized in the asymmetric synthesis of β-blockers, where the chiral center derived from the epoxide is crucial for the drug-receptor interactions. Furthermore, its structure is relevant in the synthesis of molecules inspired by natural products, with the methoxy-substituted aromatic group playing a role in bioactive conformations.

Safety, Handling, and Storage

Due to its reactivity and potential hazards, this compound requires careful handling.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

Handling and Storage:

  • The compound is sensitive to moisture and temperature, necessitating storage in a dry environment between 2-8°C.

  • Use inert atmosphere techniques for handling to prevent the opening of the epoxide ring.

  • All transfers should be conducted with dry glassware.

  • It is advised to use personal protective equipment (PPE), including gloves, and eye/face protection. Work in a well-ventilated area.

G cluster_ppe Personal Protective Equipment (PPE) cluster_environment Handling Environment cluster_storage Storage Conditions gloves Protective Gloves goggles Safety Goggles/Face Shield lab_coat Lab Coat ventilation Well-Ventilated Area / Fume Hood inert_atmosphere Inert Atmosphere (e.g., Nitrogen, Argon) dry_glassware Use of Dry Glassware temperature Refrigerate at 2-8°C moisture Store in a Dry Environment container Tightly Sealed Container handling Safe Handling Protocol handling->gloves handling->goggles handling->lab_coat handling->ventilation handling->inert_atmosphere handling->dry_glassware handling->temperature handling->moisture handling->container

Recommended safety and handling procedures.

First-Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately flush the skin with plenty of water while removing contaminated clothing.

  • Eye Contact: Rinse eyes with water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and valuable chiral intermediate in organic and medicinal chemistry. Its well-defined stereochemistry and the reactivity of its epoxide functionality make it a crucial starting material for the asymmetric synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-(2-Methoxyphenyl)oxirane

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the most current SDS for this compound from your supplier before use and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is an epoxide compound utilized in various organic synthesis applications, particularly within the pharmaceutical and fine chemical industries. Its reactive oxirane (epoxide) ring makes it a valuable intermediate for introducing specific structural motifs into larger molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety measures to ensure safe handling and use in a laboratory or manufacturing setting. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its effects on the skin, eyes, and its potential for long-term health effects. The Globally Harmonized System (GHS) classification for this compound is summarized below.

Table 1: GHS Hazard Classification for this compound and Similar Compounds

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[1]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1]

Note: Hazard classifications can vary slightly between suppliers. The information presented here is a composite from available safety data.

Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for its safe storage and handling.

Table 2: Physical and Chemical Data for this compound

PropertyValueSource(s)
Molecular FormulaC₉H₁₀O₂[1]
Molecular Weight150.17 g/mol [1]
Physical StateSolid[2]
Melting Point41-48°C[2]
Boiling Point152-158°C[2]
CAS Number62717-78-6[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Use this compound only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or vapors.[2][4]

  • Eyewash Stations and Safety Showers: Facilities where this material is handled must be equipped with an eyewash fountain and a safety shower.[2][5]

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The following diagram illustrates a recommended workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_details Specific PPE Requirements start Review SDS for This compound hazards Identify Hazards: - Skin/Eye Irritation - Skin Sensitization - Acute Toxicity - Suspected Mutagen/Carcinogen start->hazards task Evaluate Experimental Task: - Quantity used - Splash/aerosol potential - Duration of handling hazards->task eye_protection Eye/Face Protection task->eye_protection hand_protection Hand Protection task->hand_protection body_protection Body Protection task->body_protection respiratory_protection Respiratory Protection task->respiratory_protection goggles Chemical splash goggles (ANSI Z87.1 compliant) eye_protection->goggles face_shield Face shield (if splash risk is high) eye_protection->face_shield gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) hand_protection->gloves lab_coat Flame-resistant lab coat body_protection->lab_coat apron Chemical-resistant apron body_protection->apron shoes Closed-toe shoes body_protection->shoes respirator NIOSH-approved respirator (if ventilation is inadequate) respiratory_protection->respirator

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[6][7]

  • Skin Protection: Wear impervious, chemical-resistant gloves such as nitrile or neoprene.[3][6] Contaminated gloves should be disposed of properly and not reused.[8] Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.[3][6]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a full-face respirator with an appropriate cartridge, approved by NIOSH or an equivalent authority.[3][6]

General Hygiene Practices
  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2][4]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible substances and sources of ignition such as heat, sparks, and open flames.[2][10]

  • Store locked up.[4][5]

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First Aid Measures

The following flowchart outlines the immediate first aid steps to be taken in case of accidental exposure.

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air flush_skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. eye_contact->flush_eyes rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical Spill_Response_Workflow cluster_immediate Immediate Response cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Detected evacuate Evacuate non-essential personnel from the immediate area. spill->evacuate ventilate Ensure adequate ventilation. Remove ignition sources. evacuate->ventilate ppe Don appropriate PPE (respirator, gloves, goggles, protective clothing). ventilate->ppe prevent_spread Prevent further leakage or spillage. Do not let product enter drains. ppe->prevent_spread absorb Absorb spill with inert material (e.g., sand, vermiculite, earth). prevent_spread->absorb collect Collect absorbed material into a suitable, labeled disposal container. absorb->collect decontaminate Clean the spill area thoroughly. collect->decontaminate disposal Dispose of waste according to local, state, and federal regulations. decontaminate->disposal

References

The Energetic Driving Force: A Technical Guide to the Ring Strain and Reactivity of Oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing an in-depth examination of the relationship between the inherent ring strain of oxiranes (epoxides) and their resulting chemical reactivity. This document outlines the structural basis for this strain, presents quantitative data, details reaction mechanisms, and provides actionable experimental protocols.

The Origin and Quantification of Ring Strain in Oxiranes

Oxiranes are three-membered heterocyclic ethers characterized by significant ring strain, which is the primary driver of their high reactivity compared to acyclic ethers.[1][2] This instability arises from a combination of angle strain and torsional strain.[3]

  • Angle Strain: The internal C-O-C and C-C-O bond angles in an oxirane ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized atoms.[4] This severe compression, often called Baeyer strain, leads to inefficient orbital overlap and destabilizes the molecule.[5][6]

  • Torsional Strain: The rigid, planar structure of the oxirane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation. This arrangement results in repulsive steric interactions, known as Pitzer strain or torsional strain, further contributing to the molecule's overall energy.[7][8]

The cumulative effect of these strains is a substantial stored potential energy, estimated to be around 13 kcal/mol (or 27.3 kcal/mol, depending on the calculation method), which is released upon ring-opening.[9][10]

Table 1: Structural and Thermochemical Properties of Oxirane vs. Acyclic Ether
PropertyOxirane (Ethylene Oxide)Diethyl Ether (Acyclic Analog)
Ring Strain Energy ~13-27 kcal/mol[9][10]N/A
C-O-C Bond Angle ~61.5°[5]~112°
C-C-O Bond Angle ~59.2° (calculated)~109.5°
C-C Bond Length ~1.47 Å[11]~1.54 Å
C-O Bond Length ~1.44 Å[5]~1.43 Å
Reactivity HighLow

Reactivity and Ring-Opening Mechanisms

The substantial ring strain makes oxiranes highly susceptible to nucleophilic attack, which relieves the strain by opening the ring. These reactions can be catalyzed by either acid or base, and the specific conditions dictate the regiochemical outcome of the reaction.

Caption: Logical flow from molecular strain to chemical reactivity.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the reaction proceeds via a classic SN2 mechanism.[9][12] The nucleophile attacks one of the carbon atoms of the epoxide, leading to the simultaneous opening of the ring and formation of an alkoxide intermediate. A subsequent protonation step yields the final product.

Regioselectivity: In this SN2 reaction, the nucleophile preferentially attacks the less sterically hindered carbon atom.

Stereochemistry: The reaction results in an inversion of configuration at the carbon center that is attacked, consistent with the backside attack characteristic of an SN2 mechanism.[12]

// Nodes Start [label="Asymmetric Oxirane\n+ Strong Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Alkoxide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Proton Source\n(e.g., H₂O)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product\n(Inversion of Stereochemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TS [label="Attack at less\nsubstituted carbon", color="#4285F4"]; TS -> Intermediate [label="Ring-opening", color="#EA4335"]; Intermediate -> Product [color="#4285F4"]; Workup -> Intermediate [label="Protonation", style=dashed, color="#5F6368"]; }

Caption: Workflow for base-catalyzed oxirane ring-opening.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which makes it a much better leaving group and activates the ring for nucleophilic attack.[2][13] Even weak nucleophiles, such as water or alcohols, can then open the ring. The mechanism is considered a hybrid between SN1 and SN2.[1][14]

Regioselectivity: The protonated epoxide has significant positive charge character on the carbon atoms. The nucleophile will preferentially attack the more substituted carbon atom , as this carbon can better stabilize the partial positive charge that develops in the transition state.[1][2]

Stereochemistry: Similar to the base-catalyzed pathway, the acid-catalyzed opening also proceeds with an inversion of configuration , indicating an SN2-like backside attack.[2]

// Nodes Start [label="Asymmetric Oxirane\n+ Acid Catalyst (H⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Oxirane\n(Oxonium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; TS [label="SN1/SN2 Hybrid\nTransition State", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Protonated Diol/Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product\n(Anti-dihydroxylation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="Protonation", color="#EA4335"]; Protonated -> TS [label="Attack by weak\nnucleophile (H₂O) at\nmore substituted C", color="#4285F4"]; TS -> Intermediate [label="Ring-opening", color="#4285F4"]; Intermediate -> Product [label="Deprotonation", color="#5F6368"]; }

Caption: Workflow for acid-catalyzed oxirane ring-opening.

Table 2: Comparison of Ring-Opening Reaction Conditions
FeatureBase-Catalyzed Ring-OpeningAcid-Catalyzed Ring-Opening
Catalyst Strong Base / Nucleophile (e.g., RO⁻, OH⁻, CN⁻)Acid Catalyst (e.g., H₂SO₄, HCl)[2]
Nucleophile Strong (required for reaction)Can be weak (e.g., H₂O, ROH)[2]
Mechanism SN2[12]SN1 / SN2 Hybrid[1]
Regioselectivity Attack at the less substituted carbon[12]Attack at the more substituted carbon[2]
Stereochemistry Inversion of configuration[12]Inversion of configuration[2]
Key Intermediate Alkoxide[12]Protonated Oxirane (Oxonium Ion)[2]

Key Experimental Protocols

The following protocols provide a general framework for the hydrolysis of propylene oxide under acidic and basic conditions. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.

Protocol: Acid-Catalyzed Hydrolysis of Propylene Oxide

This procedure describes the conversion of propylene oxide to propylene glycol using an acid catalyst.

Materials:

  • Propylene Oxide (PO)

  • Deionized Water

  • Sulfuric Acid (H₂SO₄), 0.1 M solution

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Equipment for analysis (e.g., Gas Chromatography)

Procedure:

  • Setup: Assemble the reaction vessel with a reflux condenser in a fume hood.

  • Charging Reactor: To the reaction vessel, add deionized water. A common molar ratio of water to propylene oxide is high (e.g., 10:1 or greater) to favor glycol formation and manage exothermicity.[15]

  • Catalyst Addition: While stirring, slowly add the 0.1 M sulfuric acid solution to the water to achieve a catalytic concentration (e.g., 0.1-0.5 mol%).

  • Heating: Heat the aqueous acid solution to the desired reaction temperature (e.g., 60-90°C).[15]

  • Substrate Addition: Slowly add the propylene oxide to the heated solution. The addition should be controlled to manage the reaction exotherm.

  • Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for a specified period (e.g., 1-3 hours).[16] Monitor the reaction progress by taking aliquots and analyzing via GC.

  • Workup: After the reaction is complete (as determined by the disappearance of propylene oxide), cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Purification: The propylene glycol product can be isolated and purified from the aqueous solution by distillation.

Protocol: Base-Catalyzed Hydrolysis of Propylene Oxide

This procedure describes the conversion of propylene oxide to propylene glycol using a base catalyst.

Materials:

  • Propylene Oxide (PO)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 1 M solution

  • Reaction vessel (e.g., sealed pressure reactor)

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Equipment for analysis (e.g., Gas Chromatography)

Procedure:

  • Setup: Assemble a pressure-rated reaction vessel equipped with stirring and temperature control.

  • Charging Reactor: Add deionized water and propylene oxide to the reactor.

  • Catalyst Addition: Add the 1 M sodium hydroxide solution to the mixture.

  • Reaction: Seal the reactor and heat to the desired temperature (e.g., 100-150°C). The reaction is typically run under autogenous pressure.[16] Maintain vigorous stirring for the duration of the reaction (e.g., 30-90 minutes). Monitor the reaction progress.

  • Workup: Cool the reactor to room temperature and carefully vent any pressure. The resulting solution will be basic.

  • Purification: The propylene glycol can be isolated from the basic aqueous solution via distillation. The non-volatile base will remain in the distillation pot.

Applications in Drug Development and Synthesis

The predictable reactivity and stereochemistry of oxirane ring-opening make them invaluable intermediates in pharmaceutical synthesis. They serve as key building blocks for constructing complex molecules, including beta-blockers, antiviral agents, and various natural products. The ability to control the regioselectivity of the ring-opening by choosing either acidic or basic conditions provides synthetic chemists with a powerful tool for introducing specific functionalities with precise stereochemical control.

Conclusion

The inherent ring strain of oxiranes, stemming from severe angle and torsional strain, is the fundamental determinant of their chemical behavior. This strain lowers the activation energy for nucleophilic substitution reactions, making oxiranes versatile and highly reactive electrophiles. A thorough understanding of the mechanistic dichotomy between acid- and base-catalyzed ring-opening allows for the strategic and stereospecific synthesis of 1,2-difunctionalized compounds, a cornerstone of modern organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of Low Molecular Weight Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of key low molecular weight epoxides. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes relevant biological and analytical pathways.

Core Physical Properties of Low Molecular Weight Epoxides

The following table summarizes key physical properties of five common low molecular weight epoxides: ethylene oxide, propylene oxide, epichlorohydrin, glycidol, and styrene oxide. These compounds are characterized by their high reactivity, which stems from the strained three-membered ring of the epoxide functional group.

PropertyEthylene OxidePropylene OxideEpichlorohydrinGlycidolStyrene Oxide
Molecular Formula C₂H₄O[1]C₃H₆O[2]C₃H₅ClO[3]C₃H₆O₂[4]C₈H₈O[5]
Molar Mass ( g/mol ) 44.05[1][6]58.08[7]92.52[3]74.08[4][8]120.15[5][9]
Boiling Point (°C) 10.4 - 11.0[1][10]34 - 35[2][11]116 - 117.9[12]167 (decomposes)[4][13]194[3]
Melting Point (°C) -112.46 to -111[6][10]-111.9[2]-57.2 to -25.6[14]-54[4][15]-37[3]
Density (g/mL) 0.882 @ 10°C[6]0.8304 @ 20°C[16]1.1812 @ 20°C[12]1.117 @ 25°C[15]1.054 @ 25°C[3]
Viscosity (cP) 0.320 @ 0°C[10]~1 cP (low viscosity)[17]1.12 @ 25°C[14]4.00 @ 20°CData not readily available
Solubility in Water Miscible[10][18]41% (20 °C)[2]7% (20°C)Miscible[4][19]3 g/L (20 °C)

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the safe handling, application, and modeling of chemical compounds. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile low molecular weight epoxides, distillation and the Thiele tube method are common determination techniques.

Method: Simple Distillation [4][20][21]

  • Apparatus Setup: A distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser. The flask is connected to a condenser, which is in turn connected to a receiving flask.

  • Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid. It is crucial that the thermometer bulb is fully immersed in the vapor to obtain an accurate reading.

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid. For crystalline solids, it is often a sharp, well-defined temperature. The capillary method is a standard technique for determining the melting point of organic compounds.[1][2][22]

Method: Capillary Tube Method [23][24]

  • Sample Preparation: A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling oil. The capillary is positioned adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Density Determination

Density is the mass of a substance per unit volume. For liquids, digital density meters and pycnometers are commonly used for accurate measurements.

Method: Digital Density Meter (Oscillating U-tube) [5][10][18]

  • Principle: This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. This change in frequency is directly related to the density of the liquid.

  • Calibration: The instrument is first calibrated with two substances of known density, typically dry air and pure water.

  • Measurement: The sample is injected into the U-tube, ensuring no air bubbles are present. The instrument measures the oscillation period and calculates the density based on the calibration data.

  • Temperature Control: The temperature of the U-tube is precisely controlled, as density is temperature-dependent.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids like many low molecular weight epoxides, capillary viscometers or rotational rheometers are suitable.

Method: Capillary Viscometer [25]

  • Principle: This method relies on measuring the time it takes for a known volume of liquid to flow through a capillary of a known diameter and length under the force of gravity.

  • Procedure: The viscometer is filled with the sample liquid and placed in a constant temperature bath. The liquid is drawn up above the upper timing mark. The time taken for the liquid to fall from the upper to the lower timing mark is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The OECD Guideline 105 provides standard methods for determining water solubility.

Method: Flask Method (for solubilities > 10⁻² g/L) [6][7][8][11]

  • Equilibration: An excess amount of the test substance is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached (saturation).

  • Phase Separation: The mixture is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as chromatography (HPLC, GC) or spectroscopy.

  • Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and the time required to reach equilibrium.

Biological Signaling and Experimental Workflows

Low molecular weight epoxides are highly reactive electrophiles that can readily react with nucleophilic sites in biological macromolecules, including DNA and proteins. This reactivity is the basis for their genotoxicity and carcinogenicity.

Signaling Pathway: DNA Damage Response

Exposure to genotoxic epoxides can induce DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This pathway aims to repair the damage, arrest the cell cycle to allow time for repair, or induce apoptosis (programmed cell death) if the damage is too severe to be repaired.

DNA_Damage_Response cluster_exposure Cellular Exposure cluster_damage Molecular Damage cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response Epoxide Low Molecular Weight Epoxide (e.g., Ethylene Oxide, Glycidol) DNA_Adducts DNA Adducts (e.g., N7-hydroxyethylguanine) Epoxide->DNA_Adducts Alkylation ATM_ATR ATM / ATR Kinases (Sensor Proteins) DNA_Adducts->ATM_ATR Damage Recognition CHK1_CHK2 CHK1 / CHK2 Kinases (Signal Transducers) ATM_ATR->CHK1_CHK2 Phosphorylation p53 p53 Activation (Tumor Suppressor) CHK1_CHK2->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induction DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Activation Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induction

Caption: DNA Damage Response pathway initiated by low molecular weight epoxides.

Experimental Workflow: Analysis of Epoxides in Biological Samples

The analysis of epoxides in biological matrices is challenging due to their reactivity and often low concentrations. A typical workflow involves sample preparation, derivatization to enhance stability and detectability, followed by chromatographic separation and detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Reaction with Derivatizing Agent (e.g., N,N-diethyldithiocarbamate) Extraction->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC Detection UV or Mass Spectrometry (MS) Detection HPLC->Detection Quantification Quantification using Standard Curve Detection->Quantification Analysis Data Analysis and Interpretation Quantification->Analysis

Caption: Workflow for the analysis of epoxides in biological samples.

References

Methodological & Application

Applications of 2-(2-Methoxyphenyl)oxirane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)oxirane is a versatile bifunctional molecule featuring a reactive epoxide ring and a methoxy-substituted phenyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules with pharmaceutical applications. The strained three-membered oxirane ring is susceptible to nucleophilic attack, allowing for the regioselective and stereoselective introduction of a variety of functional groups. This reactivity is central to its utility in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs), including β-blockers and the antianginal drug Ranolazine.

This document provides detailed application notes, experimental protocols, and visualizations for the key synthetic applications of this compound and its close structural analogs.

Key Applications

The primary applications of this compound in organic synthesis revolve around the nucleophilic ring-opening of the epoxide. This reaction allows for the formation of 1,2-difunctionalized compounds, which are common motifs in biologically active molecules.

  • Synthesis of β-Amino Alcohols: The reaction of this compound with primary or secondary amines is a cornerstone of its application, leading to the formation of β-amino alcohols. These structures are the backbone of many β-blockers.

  • Pharmaceutical Intermediates: It serves as a key starting material in the multi-step synthesis of various pharmaceuticals. A notable example is its role in the synthesis of Ranolazine.

  • Chiral Synthon: The chiral variants of this compound are instrumental in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. This is particularly crucial in drug development, where the desired therapeutic effect is often associated with a specific enantiomer.

Data Presentation

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Epoxides

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is dictated by the reaction conditions. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.

Nucleophile (Nu)ConditionsMajor RegioisomerMechanism
Amine (R-NH₂)Basic/NeutralAttack at the terminal carbonSN2
Thiol (R-SH)Basic/NeutralAttack at the terminal carbonSN2
Alcohol (R-OH)Acidic (H⁺)Attack at the benzylic carbonSN1-like
Water (H₂O)Acidic (H⁺)Attack at the benzylic carbonSN1-like

Note: The table provides expected regioselectivity based on general principles of epoxide chemistry. Actual ratios may vary depending on the specific nucleophile, solvent, and temperature.

Table 2: Representative Yields for the Synthesis of Ranolazine Intermediate

The synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane, a key intermediate for Ranolazine and a close analog of this compound, has been reported with varying yields depending on the reaction conditions.

BasePhase Transfer CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium HydroxideTetrabutylammonium BromideToluene/Water35-40684.2[1]
Sodium HydroxideNoneWaterRoom Temp1898.3[1]
Sodium HydroxideNoneDioxane/WaterReflux2Not specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of similar epoxides.

Materials:

  • α-Chloromethyl-2-methoxybenzyl alcohol

  • Dioxane

  • Potassium hydroxide (KOH)

  • Water

  • Benzene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 mL of dioxane in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Prepare a solution of 840 mg of potassium hydroxide in 5 mL of water.

  • Add the potassium hydroxide solution to the dioxane solution and stir the mixture at room temperature for 3 hours.[3]

  • Pour the reaction mixture into ice-water and transfer to a separatory funnel.

  • Extract the aqueous mixture with benzene (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.[3] Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of a β-Amino Alcohol via Ring-Opening with an Amine

This protocol describes a general procedure for the synthesis of β-amino alcohols, which are key intermediates for β-blockers.

Materials:

  • This compound

  • Primary or secondary amine (e.g., isopropylamine)

  • Methanol or other suitable solvent

  • Sealed pressure vessel or round-bottom flask with reflux condenser

  • Magnetic stirrer, heating mantle

Procedure:

  • In a pressure vessel, dissolve 1.0 equivalent of this compound in methanol.

  • Add 3.0 equivalents of the desired amine (e.g., isopropylamine) to the solution at room temperature.

  • Seal the vessel and heat the mixture to 60°C for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude β-amino alcohol can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of Ranolazine from 2-((2-Methoxyphenoxy)methyl)oxirane

This protocol outlines the final step in the synthesis of Ranolazine, involving the ring-opening of a key epoxide intermediate.

Materials:

  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

  • 2-((2-Methoxyphenoxy)methyl)oxirane

  • Acetone or a mixture of methanol and toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide in acetone.[1]

  • Add 1.0 to 1.2 equivalents of 2-((2-methoxyphenoxy)methyl)oxirane to the solution.

  • Heat the reaction mixture to reflux and maintain for 15-16 hours.[1] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield crude Ranolazine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to obtain pure Ranolazine.

Visualizations

Synthesis of this compound

Synthesis reactant1 α-Chloromethyl-2-methoxybenzyl alcohol product This compound reactant1->product Intramolecular SN2 cyclization reagent1 KOH, H₂O, Dioxane reagent1->product

Caption: Synthesis of this compound.

General Synthesis of β-Blockers

BetaBlocker_Synthesis start This compound intermediate β-Amino Alcohol start->intermediate Nucleophilic Ring-Opening amine Primary/Secondary Amine (e.g., Isopropylamine) amine->intermediate product (S)-β-Blocker intermediate->product Further functionalization (if necessary)

Caption: General synthetic route to β-blockers.

Synthesis of Ranolazine

Ranolazine_Synthesis cluster_epoxide Epoxide Formation cluster_amide Amide Formation phenol 2-Methoxyphenol epoxide 2-((2-Methoxyphenoxy)methyl)oxirane phenol->epoxide epichlorohydrin Epichlorohydrin epichlorohydrin->epoxide ranolazine Ranolazine epoxide->ranolazine Ring-Opening Condensation aniline 2,6-Dimethylaniline amide_intermediate N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide aniline->amide_intermediate chloroacetyl Chloroacetyl chloride chloroacetyl->amide_intermediate piperazine Piperazine piperazine->amide_intermediate amide_intermediate->ranolazine

Caption: Key steps in the synthesis of Ranolazine.

Adrenergic Signaling and β-Blocker Mechanism of Action

Adrenergic_Signaling cluster_cell Cardiac Myocyte epinephrine Epinephrine/ Norepinephrine beta_receptor β1-Adrenergic Receptor epinephrine->beta_receptor g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates ca_channel Ca²⁺ Channels pka->ca_channel phosphorylates ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx contraction ↑ Heart Rate & ↑ Contractility ca_influx->contraction beta_blocker β-Blocker (e.g., derivative of This compound) beta_blocker->beta_receptor Blocks

Caption: Mechanism of β-blocker action.

References

Application Notes and Protocols for the Use of 2-(2-Methoxyphenyl)oxirane as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)oxirane is a valuable chiral building block in asymmetric synthesis, prized for its utility in the stereoselective preparation of a variety of complex organic molecules. Its strained oxirane ring is susceptible to regioselective and stereospecific ring-opening by a wide range of nucleophiles, providing access to enantiomerically enriched 1,2-difunctionalized compounds. The presence of the 2-methoxyphenyl group makes this synthon particularly relevant in the synthesis of pharmaceuticals, especially in the class of aryloxypropanolamine β-adrenergic receptor blockers (β-blockers), and other biologically active molecules.

These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of chiral β-amino alcohols, key intermediates in drug discovery and development. Detailed experimental protocols for key transformations are provided, along with expected outcomes based on analogous chemical systems.

Key Applications

The primary application of this compound lies in its role as an electrophile in stereospecific ring-opening reactions. This allows for the introduction of a 1-(2-methoxyphenyl)-2-hydroxyethyl moiety with a defined stereocenter.

Core Applications Include:

  • Synthesis of Chiral β-Amino Alcohols: Reaction with primary and secondary amines yields chiral β-amino alcohols, which are crucial structural motifs in many pharmaceuticals.

  • Preparation of Aryloxypropanolamines: Nucleophilic attack by phenols provides access to chiral 1-aryloxy-2-hydroxy-3-(substituted)propanes, a common backbone for β-blockers.

  • Natural Product Synthesis: The stereocenter and functional handles introduced by this synthon are valuable in the total synthesis of complex natural products.

Data Presentation: Regioselective Ring-Opening Reactions

The following tables summarize representative quantitative data for the nucleophilic ring-opening of analogous aryl glycidyl ethers, which can be considered indicative of the expected outcomes for reactions with this compound.

Table 1: Ring-Opening with Amine Nucleophiles (Analogous Systems)

EntryEpoxide SubstrateAmine NucleophileProductYield (%)Enantiomeric Excess (ee %)Reference
1(R)-Styrene OxideIsopropylamine(S)-N-Isopropyl-2-amino-1-phenylethanol>95>98[1]
2(R)-Epichlorohydrin derived glycidyl etherIsopropylamine(S)-Metoprolol53.9 (overall)>92[2]
3Racemic 2-[4-(2'-methoxyethyl)-phenoxymethyl]-oxirane(R)-2-amino-1-butanol(2R,2'S)- and (2S,2'S)-Metoprolol analoguesNot specifiedDiastereomeric separation[3]

Table 2: Ring-Opening with Phenol Nucleophiles (Analogous Systems)

EntryEpoxide SubstratePhenol NucleophileProductYield (%)Enantiomeric Excess (ee %)Reference
1(S)-Glycidol4-(2-Methoxyethyl)phenol(R)-3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diolHigh>96[4][5]
2(R)-Epichlorohydrin4-(2-Methoxyethyl)phenol(S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxiraneNot specified96-99[6]

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound. These protocols are based on well-established procedures for analogous epoxide ring-opening reactions.

Protocol 1: Synthesis of Chiral β-Amino Alcohols via Ring-Opening with a Primary Amine

This protocol describes the synthesis of (S)-1-(isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol, a representative β-amino alcohol, starting from (R)-2-(2-Methoxyphenyl)oxirane.

Reaction Scheme:

G cluster_0 Synthesis of a Chiral β-Amino Alcohol start (R)-2-(2-Methoxyphenyl)oxirane product (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol start->product Heat reagent Isopropylamine (excess) Methanol

Caption: Synthesis of a chiral β-amino alcohol.

Materials:

  • (R)-2-(2-Methoxyphenyl)oxirane (1.0 eq)

  • Isopropylamine (3.0 - 5.0 eq)

  • Methanol (anhydrous)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a clean, dry round-bottom flask or pressure vessel, dissolve (R)-2-(2-Methoxyphenyl)oxirane (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

  • Add isopropylamine (3.0 - 5.0 eq) to the solution at room temperature with stirring.

  • If using a round-bottom flask, equip it with a reflux condenser. If using a pressure vessel, seal it securely.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-(isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Synthesis of Chiral Aryloxypropanolamines via Ring-Opening with a Phenol

This protocol outlines the synthesis of a chiral 1-aryloxy-3-(2-methoxyphenoxy)propan-2-ol, a key intermediate for β-blocker analogues, from (R)-2-(2-Methoxyphenyl)oxirane and a substituted phenol.

Reaction Scheme:

G cluster_1 Synthesis of a Chiral Aryloxypropanolamine start (R)-2-(2-Methoxyphenyl)oxirane product Chiral 1-Aryloxy-3-(2-methoxyphenoxy)propan-2-ol start->product reagent1 Substituted Phenol (e.g., 4-Hydroxyphenylacetamide) reagent2 Base (e.g., NaOH, K₂CO₃) Solvent (e.g., Methanol, DMF)

Caption: Synthesis of a chiral aryloxypropanolamine.

Materials:

  • (R)-2-(2-Methoxyphenyl)oxirane (1.0 eq)

  • Substituted phenol (e.g., 4-hydroxyphenylacetamide) (1.0 - 1.2 eq)

  • Base (e.g., sodium hydroxide, potassium carbonate) (1.0 - 1.2 eq)

  • Solvent (e.g., methanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification equipment

Procedure:

  • To a solution of the substituted phenol (1.0 - 1.2 eq) in a suitable solvent (e.g., methanol or DMF) in a round-bottom flask, add the base (1.0 - 1.2 eq) at room temperature.

  • Stir the mixture for 30 minutes to an hour to form the corresponding phenoxide.

  • Add (R)-2-(2-Methoxyphenyl)oxirane (1.0 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 50 °C and 80 °C.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using an inorganic base, filter the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired chiral 1-aryloxy-3-(2-methoxyphenoxy)propan-2-ol.

  • Characterize the final product using appropriate analytical techniques (NMR, MS) and determine the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

Signaling Pathway: β-Adrenergic Receptor Blockade

The products derived from this compound, particularly the aryloxypropanolamines, are often designed as β-blockers. The following diagram illustrates the general mechanism of action of a β-blocker on the β-adrenergic signaling pathway.

G cluster_pathway β-Adrenergic Signaling Pathway Catecholamine Catecholamine (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor (GPCR) Catecholamine->BetaReceptor Activates BetaBlocker β-Blocker (e.g., from this compound) BetaBlocker->BetaReceptor Blocks GProtein G-Protein BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates targets leading to

Caption: Mechanism of β-blocker action.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a general experimental workflow for the synthesis and purification of a chiral β-amino alcohol from this compound.

G cluster_workflow General Experimental Workflow start Reaction Setup Dissolve (R)-2-(2-Methoxyphenyl)oxirane in solvent. Add nucleophile (amine or phenoxide). reaction Reaction Heat the mixture under controlled temperature. Monitor progress by TLC. start->reaction workup Workup Cool the reaction. Remove solvent. Aqueous extraction. reaction->workup purification Purification Column chromatography or recrystallization. workup->purification analysis Analysis NMR, Mass Spectrometry. Chiral HPLC for ee determination. purification->analysis product Final Product Pure, enantiomerically enriched compound analysis->product

References

Application Notes and Protocols for Ring-Opening Reactions of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ring-opening reactions of 2-(2-methoxyphenyl)oxirane with various nucleophiles. This chiral epoxide is a valuable building block in medicinal chemistry, particularly for the synthesis of β-amino alcohols and other pharmacologically active compounds.

Introduction: The Versatility of this compound in Drug Discovery

This compound is a key chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of a strained oxirane ring, which is susceptible to nucleophilic attack, and a methoxyphenyl group that can influence the biological activity of the resulting derivatives. The ring-opening of this epoxide provides a straightforward method for introducing a 1-hydroxy-2-substituted ethyl moiety, a common pharmacophore in many drug classes.

The regioselectivity of the ring-opening reaction is a critical aspect, influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. In contrast, under acidic conditions, the reaction can have more SN1 character, leading to preferential attack at the more substituted benzylic carbon, which can better stabilize a partial positive charge.[1]

The products of these reactions, particularly the resulting β-amino alcohols and related structures, have shown potential in various therapeutic areas, including as cardiovascular agents (e.g., β-blockers), and possess potential antiviral and antimicrobial properties.[2][3][4]

Data Presentation: Regioselectivity and Yields in Ring-Opening Reactions

The following tables summarize the quantitative data for the ring-opening reactions of this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)Regioisomeric Ratio (A:B)Reference
2-(2-Methoxyphenoxy)ethylamineCarvedilolK₂CO₃, Isopropanol, 83 °C, 5 h--[5]
Aniline2-Anilino-1-(2-methoxyphenyl)ethanol (A) and 1-Anilino-2-(2-methoxyphenyl)ethanol (B)Acetic Acid, neat, rtHighExcellent (Major isomer not specified)[6]
Various Primary Aminesβ-Amino AlcoholsNot specified--This is a general protocol
Various Secondary Aminesβ-Amino AlcoholsNot specified--This is a general protocol

Table 2: Reaction with Thiol Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)Regioisomeric Ratio (A:B)Reference
p-Toluenethiol1-(2-Methoxyphenyl)-2-(p-tolylthio)ethanol (A) and 2-(2-Methoxyphenyl)-1-(p-tolylthio)ethanol (B)Not specified--General reaction
Thiophenol1-(2-Methoxyphenyl)-2-(phenylthio)ethanol (A) and 2-(2-Methoxyphenyl)-1-(phenylthio)ethanol (B)Not specified--General reaction

Table 3: Reaction with Oxygen and Azide Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)Regioisomeric Ratio (A:B)Reference
Methanol1-Methoxy-2-(2-methoxyphenyl)ethanol (A) and 2-Methoxy-1-(2-methoxyphenyl)ethanol (B)Acid or Base Catalyst--[7]
Sodium Azide1-Azido-2-(2-methoxyphenyl)ethanol (A) and 2-Azido-1-(2-methoxyphenyl)ethanol (B)NaN₃, H₂O, 50 °C, 48 h90.1 (for a related azido alcohol)-[8]

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is adapted from a known synthesis method.[9]

Materials:

  • α-Chloromethyl-2-methoxybenzyl alcohol

  • Dioxane

  • Potassium hydroxide (KOH)

  • Water

  • Benzene

  • Ice

Procedure:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane.

  • Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

  • Add the KOH solution to the solution of the alcohol.

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with benzene.

  • Dry the organic extract and evaporate the solvent to obtain the crude product.

General Protocol for Ring-Opening with Amine Nucleophiles (e.g., Synthesis of Carvedilol Precursors)

This protocol is based on the synthesis of Carvedilol.[5][10]

Materials:

  • This compound

  • 2-(2-Methoxyphenoxy)ethylamine

  • Potassium carbonate (K₂CO₃)

  • Isopropanol

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add 2-(2-methoxyphenoxy)ethylamine (1-1.5 equivalents) and potassium carbonate (2 equivalents).

  • Add isopropanol as the solvent.

  • Heat the reaction mixture to 83 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

General Protocol for Ring-Opening with Azide Nucleophiles

This protocol is adapted from a general procedure for the synthesis of azido alcohols.[8]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) and sodium azide (1.5-2 equivalents) in water.

  • Stir the reaction mixture at 50 °C for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-azido-2-(2-methoxyphenyl)ethanol can be purified by column chromatography.

Applications in Drug Development

Derivatives of this compound are key components in the synthesis of various pharmaceuticals.

  • β-Adrenergic Blockers: The most prominent application is in the synthesis of β-blockers, such as Carvedilol.[5][10][11] The resulting β-amino alcohol structure is crucial for binding to β-adrenergic receptors, leading to their therapeutic effects in cardiovascular diseases.

  • Antiviral Agents: Methoxy-substituted aromatic compounds have been investigated as potential antiviral agents. For instance, derivatives of 2,6-disubstituted pyrazines containing a (2-methoxyphenyl)amino moiety have been identified as inhibitors of Casein Kinase 2 (CSNK2A), an enzyme implicated in viral entry and replication.[12] The ring-opened products of this compound could serve as scaffolds for the development of novel viral entry inhibitors.[13]

  • Antimicrobial and Antifungal Agents: Chalcone derivatives containing methoxy and amino groups have demonstrated broad-spectrum antimicrobial activity.[2][3] The β-amino alcohol derivatives obtained from this compound could be explored for their potential as antimicrobial and antifungal agents.[14]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Beta-Adrenergic Receptor Blockade

The β-amino alcohol derivatives synthesized from this compound can act as antagonists at β-adrenergic receptors. This diagram illustrates the general mechanism of action.

Beta_Blocker_Pathway Catecholamines Catecholamines (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Beta_Blocker β-Blocker (Derivative of This compound) Beta_Blocker->Beta_Receptor Blocks binding

Caption: Mechanism of β-adrenergic receptor blockade.

Experimental Workflow for Synthesis and Screening

This workflow outlines the general process from synthesis to biological evaluation of compounds derived from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reaction Ring-Opening Reaction Start->Reaction Nucleophiles Nucleophiles (Amines, Thiols, etc.) Nucleophiles->Reaction Purification Purification (Chromatography, Crystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Library Compound Library Characterization->Library Screening Biological Assays (e.g., Antiviral, Antimicrobial, Receptor Binding) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR cluster_synthesis cluster_synthesis SAR->cluster_synthesis Iterative Synthesis

Caption: General workflow for synthesis and screening.

Logical Relationship of Regioselectivity

This diagram illustrates the factors influencing the regioselectivity of the ring-opening reaction.

Regioselectivity_Logic Condition Reaction Condition Basic Basic/Neutral Condition->Basic Acidic Acidic Condition->Acidic Mechanism Dominant Mechanism Basic->Mechanism Acidic->Mechanism SN2 SN2 Mechanism->SN2 SN1_like SN1-like Mechanism->SN1_like Attack_Site Nucleophilic Attack Site SN2->Attack_Site SN1_like->Attack_Site Less_Hindered Less Sterically Hindered Carbon Attack_Site->Less_Hindered More_Substituted More Substituted Carbon (Benzylic) Attack_Site->More_Substituted Product Major Product Less_Hindered->Product More_Substituted->Product

References

Application Notes and Protocols for the Polymerization of Oxirane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ring-opening polymerization (ROP) of oxirane derivatives. The resulting polyethers, particularly poly(ethylene glycol) (PEG) and its derivatives, are of significant interest in biomedical fields for applications such as drug delivery, tissue engineering, and bioconjugation due to their biocompatibility, hydrophilicity, and tunable properties.[1][2][3]

Application Notes

The polymerization of oxiranes, or epoxides, is primarily driven by the high ring strain of the three-membered ether ring (approximately 110–115 kJ/mol for ethylene oxide), making the ring-opening process thermodynamically favorable.[4] The polymerization can proceed through several mechanisms, mainly anionic, cationic, and coordination polymerization, each offering distinct advantages and control over the final polymer architecture.[4][5]

Anionic Ring-Opening Polymerization (AROP)

AROP is a widely used method for synthesizing well-defined polyethers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[6] This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures.[6] The reaction is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds.[4] For substituted oxiranes like propylene oxide, chain transfer reactions can be a competing process, which can be minimized by using milder reaction conditions and specific counterions.[4]

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by strong protic acids or Lewis acids.[7] While effective, CROP can be more susceptible to side reactions like chain transfer, leading to broader molecular weight distributions compared to AROP.[6] However, recent advancements have led to the development of "living" cationic polymerization systems that offer better control over the polymerization process.[8]

Coordination Polymerization

Coordination polymerization, often utilizing catalysts like Ziegler-Natta or double-metal cyanide (DMC) systems, can produce high molecular weight polyethers.[5][9] This method can also offer stereocontrol during the polymerization of chiral oxiranes, leading to polymers with specific tacticities.[9]

Applications in Drug Development

Poly(oxirane) derivatives, especially PEG, are extensively used in drug delivery. PEGylation, the process of attaching PEG chains to therapeutic molecules, can improve their solubility, stability, and pharmacokinetic profiles.[1] Amphiphilic block copolymers containing PEG blocks can self-assemble into micelles or vesicles for encapsulating and delivering both hydrophobic and hydrophilic drugs.[10][11] Furthermore, stimuli-responsive polymers can be synthesized from functional oxirane derivatives, enabling targeted drug release in response to specific physiological triggers like pH or temperature.[12][13][14][15]

Experimental Protocols

Safety Precautions: All polymerization reactions, especially those involving anionic or cationic initiators, should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware and solvents must be rigorously dried before use, as the initiators and propagating species are sensitive to moisture and air.[16]

Protocol 1: Anionic Ring-Opening Polymerization of (Oxiran-2-yl)methyl decanoate[6]

This protocol describes the synthesis of poly((oxiran-2-yl)methyl decanoate), a polyether with pendant ester groups.

Materials:

  • (Oxiran-2-yl)methyl decanoate (monomer), purified by distillation.

  • Potassium naphthalenide solution in THF (initiator).

  • Dry tetrahydrofuran (THF) (solvent).

  • Degassed methanol (terminating agent).

  • Cold methanol (for precipitation).

  • Argon or nitrogen gas.

  • Flame-dried Schlenk flask with a magnetic stir bar.

Procedure:

  • Reactor Setup: Add the purified monomer and dry THF to the Schlenk flask under an inert atmosphere.

  • Initiation: Cool the solution to the desired temperature (e.g., room temperature). Add the potassium naphthalenide initiator solution dropwise via syringe until a faint persistent color is observed, indicating the titration of impurities, followed by the addition of the calculated amount of initiator for the desired molecular weight.

  • Polymerization: Allow the reaction to stir for 24-48 hours. The progress can be monitored by taking aliquots for ¹H NMR analysis to determine monomer conversion.[6]

  • Termination: Once the desired conversion is achieved, terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.[6]

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Collect the polymer by filtration or decantation and dry under vacuum.[6]

Characterization:

  • Molecular Weight and Dispersity (Đ): Determined by size-exclusion chromatography (SEC).

  • Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Cationic Ring-Opening Polymerization of a Glycidyl Ether[7]

This protocol outlines a general procedure for the cationic polymerization of glycidyl ether monomers.

Materials:

  • Glycidyl ether monomer (e.g., neopentyl glycol diglycidyl ether), purified.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator).

  • Dry dichloromethane (CH₂Cl₂) (solvent).

  • Argon or nitrogen gas.

  • Flame-dried Schlenk flask with a magnetic stir bar.

Procedure:

  • Reactor Setup: To the flame-dried Schlenk flask under an inert atmosphere, add the purified glycidyl ether monomer and dry dichloromethane.[7]

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the BF₃·OEt₂ initiator via syringe. The amount of initiator will determine the molecular weight of the polymer.[7]

  • Polymerization: Stir the reaction mixture at 0 °C. The polymerization is typically rapid and may be complete within a few hours. Monitor the reaction by observing the increase in viscosity or by ¹H NMR.[7]

  • Termination and Purification: Quench the reaction by adding a small amount of methanol. Precipitate the polymer in a suitable non-solvent like cold methanol or hexane. Filter and dry the polymer under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of various oxirane derivatives under different conditions.

Table 1: Anionic Polymerization of Allyl Glycidyl Ether (PAGE) [17]

EntryMolar Mass ( kg/mol )Polydispersity Index (Đ)Polymerization Temperature (°C)Isomerization (%)
1101.05 - 1.33< 40~0
21001.05 - 1.33> 400 - 10

Table 2: Anionic Polymerization of Propylene Oxide (PPO) [4]

Initiator SystemSolventTemperature (°C)Mn ( g/mol )
PotassiumNeat40~13,000
Potassium with 18-crown-6Neat40~15,000

Table 3: Anionic Ring-Opening Polymerization of Functional Epoxide Monomers [18]

MonomerMₙ ( kg/mol )Đ
4-methoxyphenyl glycidyl ether (MPG)5.21.15
3,5-dimethoxyphenyl glycidyl ether (DPG)6.81.12
Biphenyl glycidyl ether (BPG)7.51.10
Trityl glycidyl ether (TGE)8.91.08

Visualizations

Polymerization Mechanisms

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer1 Oxirane Monomer Initiator->Monomer1 Nucleophilic Attack Alkoxide1 Alkoxide Intermediate Monomer1->Alkoxide1 Ring-Opening Alkoxide1_p Growing Alkoxide Chain Alkoxide1->Alkoxide1_p Monomer2 Oxirane Monomer Alkoxide1_p->Monomer2 Nucleophilic Attack Alkoxide2 Elongated Alkoxide Chain Monomer2->Alkoxide2 Ring-Opening Alkoxide2_t Living Polymer Chain Alkoxide2->Alkoxide2_t Terminator Terminating Agent (e.g., H⁺) Alkoxide2_t->Terminator Quenching Polymer Polyether Terminator->Polymer Final Polymer

Caption: Anionic Ring-Opening Polymerization (AROP) of Oxiranes.

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺ or Lewis Acid) Monomer1 Oxirane Monomer Initiator->Monomer1 Protonation/ Coordination Oxonium1 Activated Oxonium Ion Monomer1->Oxonium1 Activation Oxonium1_p Growing Oxonium Chain Oxonium1->Oxonium1_p Monomer2 Oxirane Monomer Oxonium1_p->Monomer2 Nucleophilic Attack by Monomer Oxonium2 Elongated Oxonium Chain Monomer2->Oxonium2 Ring-Opening Oxonium2_t Living Polymer Chain Oxonium2->Oxonium2_t Terminator Terminating Agent (e.g., H₂O) Oxonium2_t->Terminator Chain Transfer/ Quenching Polymer Polyether Terminator->Polymer Final Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) of Oxiranes.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (e.g., Distillation) Reactor_Setup Reactor Setup (under Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reactor_Setup Glassware_Drying Glassware Flame-Drying Glassware_Drying->Reactor_Setup Reagent_Addition Addition of Monomer and Solvent Reactor_Setup->Reagent_Addition Initiation Initiator Addition (Controlled Temperature) Reagent_Addition->Initiation Polymerization Reaction Monitoring (e.g., NMR, Viscosity) Initiation->Polymerization Termination Termination of Polymerization (Quenching) Polymerization->Termination Precipitation Precipitation of Polymer (in Non-solvent) Termination->Precipitation Isolation Isolation (Filtration/Decantation) Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying SEC Size-Exclusion Chromatography (Mn, Mw, Đ) Drying->SEC NMR NMR Spectroscopy (¹H, ¹³C for Structure) Drying->NMR MALDI_TOF MALDI-TOF Mass Spectrometry (for End-group Analysis) Drying->MALDI_TOF

Caption: General Experimental Workflow for Oxirane Polymerization.

References

Application Notes and Protocols: 2-(2-Methoxyphenyl)oxirane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(2-methoxyphenyl)oxirane and its related structures as key intermediates in the synthesis of various pharmaceutical agents. The inherent reactivity of the oxirane ring, combined with the stereochemical information that can be embedded in chiral versions, makes these compounds valuable building blocks in medicinal chemistry.

Introduction: The Role of Substituted Oxiranes in Drug Synthesis

This compound is a chiral epoxide that serves as a versatile synthon for creating enantiomerically pure pharmaceuticals. The strained three-membered ether ring of the oxirane is susceptible to nucleophilic attack, allowing for regio- and stereoselective ring-opening reactions.[1][2][3] This reactivity is fundamental to its utility in constructing the core structures of several drug classes. The methoxyphenyl group can also play a role in the biological activity of the final molecule.

Derivatives such as 2-[(2-methoxyphenoxy)methyl]oxirane and methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate are also critical intermediates. For instance, the former is a key starting material for the antianginal drug Ranolazine, while the latter is essential for the synthesis of the calcium channel blocker Diltiazem.[4][5] These oxiranes are instrumental in the production of cardiovascular drugs and other therapeutic agents.[6]

Key Applications and Synthetic Pathways

Synthesis of β-Blockers

Chiral (2S)-2-(2-methoxyphenyl)oxirane is employed in the asymmetric synthesis of β-blockers. The stereospecific ring-opening of the epoxide is a crucial step in establishing the chiral center necessary for the drug's interaction with adrenergic receptors.

Below is a generalized workflow for the synthesis of a β-blocker using a chiral oxirane intermediate.

G cluster_start Starting Materials cluster_synthesis Intermediate Synthesis cluster_reaction Key Reaction cluster_product Final Product Class 2_methoxystyrene 2-Methoxystyrene Oxirane (2S)-2-(2-methoxyphenyl)oxirane 2_methoxystyrene->Oxirane Asymmetric Epoxidation Chiral_Catalyst Chiral Catalyst + Oxidizing Agent Chiral_Catalyst->Oxirane Ring_Opening Regioselective Ring-Opening Oxirane->Ring_Opening Amino_Alcohol Chiral β-Amino Alcohol Intermediate Ring_Opening->Amino_Alcohol Amine Primary or Secondary Amine (e.g., Isopropylamine) Amine->Ring_Opening Beta_Blocker β-Blocker API Amino_Alcohol->Beta_Blocker Further Functionalization

Fig. 1: Synthetic workflow for β-blockers.
Synthesis of Ranolazine

2-[(2-Methoxyphenoxy)methyl]oxirane is a pivotal intermediate in the synthesis of Ranolazine. The synthesis involves the ring-opening of this oxirane with a substituted piperazine derivative.

G cluster_start Starting Materials cluster_synthesis Intermediate Synthesis cluster_reaction Key Reaction cluster_product Final Product Guaiacol Guaiacol (2-Methoxyphenol) Oxirane 2-[(2-Methoxyphenoxy)methyl]oxirane Guaiacol->Oxirane Epichlorohydrin Epichlorohydrin Epichlorohydrin->Oxirane Ring_Opening Nucleophilic Ring-Opening Oxirane->Ring_Opening Ranolazine Ranolazine Ring_Opening->Ranolazine Piperazine Substituted Piperazine Derivative Piperazine->Ring_Opening

Fig. 2: Synthetic pathway to Ranolazine.
Synthesis of Diltiazem

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is a crucial chiral building block for the synthesis of Diltiazem, a calcium channel blocker. The specific stereochemistry of this intermediate is essential for the therapeutic activity of the final drug.[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from α-chloromethyl-2-methoxybenzyl alcohol.[7]

Materials:

  • α-chloromethyl-2-methoxybenzyl alcohol

  • Dioxane

  • Potassium hydroxide (KOH)

  • Water

  • Benzene

  • Ice

Procedure:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzyl alcohol in 12 ml of dioxane.

  • Prepare a solution of 840 mg of potassium hydroxide in 5 ml of water.

  • Add the potassium hydroxide solution to the dioxane solution.

  • Stir the mixture at room temperature for 3 hours.[7]

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with benzene.

  • Dry the organic extract and evaporate the solvent to obtain crude this compound.[7]

Note: This procedure yields a crude product. Further purification by chromatography may be necessary for high-purity applications.

General Protocol for Nucleophilic Ring-Opening of Oxiranes

This protocol outlines a general procedure for the ring-opening of a substituted oxirane with an amine, a key step in the synthesis of many pharmaceuticals.[1][2]

Materials:

  • Substituted oxirane (e.g., (2R)-2-(3,4-Dichlorophenyl)oxirane)

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted oxirane in a suitable solvent.

  • Add the desired amine (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting β-amino alcohol by an appropriate method, such as crystallization or column chromatography.

The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions (SN2), the nucleophile attacks the less sterically hindered carbon. Under acidic conditions (SN1-like), the attack occurs at the more substituted carbon.[2][3]

G cluster_sn2 Basic/Neutral Conditions (SN2) cluster_sn1 Acidic Conditions (SN1-like) SN2_Start Oxirane + Nucleophile SN2_Attack Attack at less substituted carbon SN2_Start->SN2_Attack SN2_Product Secondary Alcohol SN2_Attack->SN2_Product SN1_Start Oxirane + Acid + Nucleophile SN1_Protonation Protonation of Oxirane Oxygen SN1_Start->SN1_Protonation SN1_Attack Attack at more substituted carbon SN1_Protonation->SN1_Attack SN1_Product Tertiary Alcohol (if applicable) SN1_Attack->SN1_Product

References

Application Notes and Protocols for Asymmetric Synthesis Using (2S)-2-(2-methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-methoxyphenyl)oxirane is a valuable chiral building block in asymmetric synthesis, prized for its role in the stereoselective construction of complex molecules. Its utility stems from the presence of a strained oxirane ring and a defined stereocenter, which allows for highly specific ring-opening reactions with a variety of nucleophiles. This protocol booklet provides detailed application notes and experimental procedures for the use of (2S)-2-(2-methoxyphenyl)oxirane in the synthesis of chiral 1,2-amino alcohols, which are key intermediates in the production of various pharmaceutical agents, notably β-adrenergic receptor blockers (β-blockers).

The inherent reactivity of the epoxide ring, coupled with the directing influence of the chiral center, enables the formation of enantiomerically enriched products. Under neutral or basic conditions, the ring-opening typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the attacked carbon center. This stereochemical predictability is a cornerstone of its application in asymmetric synthesis.

Key Applications

The primary application of (2S)-2-(2-methoxyphenyl)oxirane lies in the synthesis of chiral β-amino alcohols. These motifs are central to the structure and activity of numerous pharmaceuticals.

  • Synthesis of β-Blocker Precursors: Chiral β-amino alcohols are the core structural unit of most β-blockers, a class of drugs widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The stereochemistry of the hydroxyl and amino groups is crucial for their pharmacological activity.

  • Preparation of Chiral Ligands: The resulting chiral amino alcohols can be employed as ligands in asymmetric catalysis, facilitating a broad range of enantioselective transformations.

  • Synthesis of Natural Product Analogues: This chiral epoxide serves as a versatile starting material for the synthesis of complex natural products and their analogues, where precise control of stereochemistry is paramount.

Reaction Mechanism: Regioselective Ring-Opening with Amines

The reaction of (2S)-2-(2-methoxyphenyl)oxirane with primary or secondary amines is a classic example of a nucleophilic epoxide ring-opening. Under neutral or basic conditions, the reaction follows an SN2 pathway. The amine nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring. This regioselectivity is a key feature of this reaction.

The stereochemical outcome is a direct consequence of the SN2 mechanism. The nucleophilic attack occurs from the backside relative to the carbon-oxygen bond of the epoxide, leading to a complete inversion of stereochemistry at the site of attack. Starting with the (2S)-epoxide, this results in the formation of a chiral amino alcohol with a specific, predictable stereoconfiguration.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Epoxide (2S)-2-(2-methoxyphenyl)oxirane Reaction Nucleophilic Ring-Opening (SN2 Mechanism) Epoxide->Reaction Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Product Chiral 1,2-Amino Alcohol Reaction->Product Inversion of Stereochemistry

Fig. 1: Reaction workflow for the synthesis of chiral 1,2-amino alcohols.

Experimental Protocols

The following section details a general experimental protocol for the regioselective ring-opening of (2S)-2-(2-methoxyphenyl)oxirane with a primary amine. This procedure can be adapted for various amines to synthesize a library of chiral β-amino alcohols.

Protocol 1: Synthesis of (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol

This protocol describes the synthesis of a chiral β-amino alcohol, a key structural motif found in many β-blockers.

Materials:

  • (2S)-2-(2-methoxyphenyl)oxirane (1.0 eq)

  • Isopropylamine (3.0 - 5.0 eq)

  • Methanol or Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S)-2-(2-methoxyphenyl)oxirane.

  • Add the solvent (methanol or ethanol) to achieve a concentration of approximately 0.5 M.

  • Add an excess of isopropylamine to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol or 78°C for ethanol) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterValue
Reactant 1 (2S)-2-(2-methoxyphenyl)oxirane
Reactant 2 Isopropylamine
Stoichiometry 1.0 eq : 3.0-5.0 eq
Solvent Methanol or Ethanol
Temperature Reflux (65-78°C)
Reaction Time 12 - 24 hours
Expected Product (S)-1-(Isopropylamino)-3-(2-methoxyphenoxy)propan-2-ol
Expected Yield High
Expected Enantiomeric Excess (ee) >98%

Logical Relationship of Stereochemistry

The stereochemical outcome of the reaction is a critical aspect of this asymmetric synthesis. The SN2 mechanism dictates a predictable inversion of configuration at the electrophilic carbon atom of the epoxide.

stereochemistry Start (2S)-2-(2-methoxyphenyl)oxirane (Defined Stereocenter) Process SN2 Attack by Amine (Backside Attack) Start->Process Transition Transition State (Walden Inversion) Process->Transition Product Chiral 1,2-Amino Alcohol (Inverted Stereocenter) Transition->Product

Fig. 2: Stereochemical pathway of the ring-opening reaction.

Safety and Handling

(2S)-2-(2-methoxyphenyl)oxirane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a reactive chemical and may be harmful if inhaled, ingested, or in contact with skin. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(2S)-2-(2-methoxyphenyl)oxirane is a highly effective chiral synthon for the asymmetric synthesis of valuable pharmaceutical intermediates. The stereospecific and regioselective nature of its ring-opening reaction with amines provides a reliable and efficient method for the preparation of enantiomerically pure β-amino alcohols. The protocols and data presented in this document are intended to serve as a practical guide for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols for the Synthesis of Beta-Blockers Using Chiral Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure beta-blockers, a class of drugs pivotal in managing cardiovascular diseases. The therapeutic efficacy of many beta-blockers resides predominantly in the (S)-enantiomer, making stereoselective synthesis a critical aspect of their production.[1] A key strategy in achieving high enantiomeric purity is the use of chiral epoxides as versatile building blocks.

This guide focuses on synthetic routes for three prominent beta-blockers: Propranolol, Atenolol, and Practolol, emphasizing methods that employ chiral epoxides through kinetic resolution or the use of chiral pool starting materials.

Synthetic Strategies for Chiral Beta-Blockers

The asymmetric synthesis of (S)-beta-blockers via chiral epoxides primarily follows two strategic pathways:

  • Kinetic Resolution of Racemic Epoxides: This approach involves the selective reaction of one enantiomer from a racemic mixture of the precursor epoxide, leaving the desired, unreacted enantiomer in high enantiomeric excess. This can be achieved using chemical catalysts (e.g., chiral salen-Co(III) complexes like Jacobsen's catalyst) or enzymes (e.g., lipases).[1]

  • Chiral Pool Synthesis: This strategy utilizes a readily available and enantiomerically pure starting material, such as (R)- or (S)-epichlorohydrin, to introduce the required stereochemistry at the beginning of the synthetic sequence.[1]

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker where the (S)-enantiomer is approximately 100 times more potent than the (R)-enantiomer.[1]

Kinetic Resolution of Racemic α-Naphthyl Glycidyl Ether

A facile method for synthesizing (S)-Propranolol involves the kinetic resolution of racemic α-naphthyl glycidyl ether using a chiral catalyst system.

Quantitative Data:

Catalyst SystemSubstrateSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Zn(NO₃)₂/(+)-tartaric acidα-Naphthyl glycidyl etherDMSOAmbient2455 (crude)89 (S)-enantiomer

Experimental Protocol:

Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether

  • To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and K₂CO₃ (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

  • Reflux the mixture for 3 hours, monitoring the consumption of α-naphthol by TLC (Petroleum ether/EtOAc, 85/15).

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the residue by column chromatography (silica gel, Petroleum ether/EtOAc, 95/5) to yield glycidyl-α-naphthyl ether (95% yield).

Step 2: Kinetic Resolution and Synthesis of (S)-(-)-Propranolol

  • Prepare a solution of glycidyl-α-naphthyl ether (1.6 g, 8 mmol), L-(+)-tartaric acid (1.2 g, 8 mmol), and Zn(NO₃)₂·6H₂O (2.37 g, 4 mmol) in DMSO (20 ml).

  • Stir the solution for 15 minutes at ambient temperature.

  • Add isopropylamine (1.2 ml, 16 mmol) and continue stirring at ambient temperature for 24 hours.

  • Cool the reaction mixture and filter.

  • Wash the solid with dichloromethane.

  • Treat the solid with aqueous 10% sodium hydroxide solution (10 ml) and extract with dichloromethane (2 x 50 ml).

  • Combine the organic layers, wash with water (5 x 50 ml), and dry over sodium sulfate.

  • Removal of the solvent yields (S)-(-)-Propranolol.

Synthesis Workflow for (S)-Propranolol via Kinetic Resolution

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_resolution Kinetic Resolution & Amination alpha-Naphthol alpha-Naphthol Racemic alpha-Naphthyl Glycidyl Ether Racemic alpha-Naphthyl Glycidyl Ether alpha-Naphthol->Racemic alpha-Naphthyl Glycidyl Ether K2CO3, 2-butanone, reflux Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic alpha-Naphthyl Glycidyl Ether (S)-Propranolol (S)-Propranolol Racemic alpha-Naphthyl Glycidyl Ether->(S)-Propranolol DMSO, rt Zn(NO3)2/(+)-tartaric acid Zn(NO3)2/(+)-tartaric acid Zn(NO3)2/(+)-tartaric acid->(S)-Propranolol Isopropylamine Isopropylamine Isopropylamine->(S)-Propranolol

Caption: Workflow for the synthesis of (S)-Propranolol.

Synthesis of (S)-Atenolol

(S)-Atenolol is a selective β1-blocker. Its synthesis can be efficiently achieved through the kinetic resolution of a key chlorohydrin intermediate using enzymatic catalysis.

Chemoenzymatic Synthesis via Kinetic Resolution of a Chlorohydrin Intermediate

This method utilizes a lipase to selectively acylate one enantiomer of a racemic chlorohydrin, allowing for the separation of the desired enantiomer for subsequent conversion to (S)-Atenolol.

Quantitative Data:

CatalystSubstrateAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Candida antarctica Lipase B (CALB)4-(3-chloro-2-hydroxypropoxy)benzeneacetamideVinyl butanoateAcetonitrile--60 (of (S)-Atenolol)>99 (of (S)-Atenolol)

Experimental Protocol:

Step 1: Synthesis of 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide

  • To an aqueous solution of NaOH (0.2M, 8.71 mL, 1.98 mmol) and 2-(4-hydroxyphenyl)-acetamide (1.00 g, 6.62 mmol), add epichlorohydrin (1.04 mL, 13.26 mmol).[2]

  • Stir the mixture at room temperature for 4 hours.[2]

  • Monitor the reaction by TLC (MeOH:CH₂Cl₂, 1:5).[2]

  • Subsequent addition of lithium chloride and acetic acid in tetrahydrofuran to the mixture yields pure 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide.[2]

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Resolve the racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide in acetonitrile with vinyl butanoate using Candida antarctica Lipase B (CALB).[2]

  • This enzymatic acylation selectively esterifies the (S)-enantiomer, leaving the (R)-chlorohydrin with high enantiomeric excess (>99% ee).[2]

Step 3: Synthesis of (S)-Atenolol

  • To the enantiopure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a, ee > 99%), add isopropylamine in water.[2]

  • React the mixture at room temperature for 48 hours.[2]

  • This reaction proceeds with inversion of configuration to yield (S)-Atenolol in >99% ee and 60% yield.[2]

Synthesis of (S)-Practolol

(S)-Practolol is another selective β1-blocker. An efficient route to its synthesis involves a chemoenzymatic approach.

Chemoenzymatic Synthesis via Kinetic Resolution of a Chlorohydrin Precursor

Similar to the synthesis of (S)-Atenolol, this method employs a lipase for the kinetic resolution of a racemic chlorohydrin precursor.

Quantitative Data:

CatalystSubstrateAcylating AgentSolventConversion (%)Yield (%)Enantiomeric Excess (ee) (%)
Pseudomonas cepacia sol-gel AK lipase(RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamideVinyl acetateToluene502797 ((R)-chlorohydrin)

Experimental Protocol:

Step 1: Synthesis of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide

  • A synthetic protocol for the racemic precursor, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, is developed first.[3]

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Screen various commercial lipases for the kinetic resolution of the racemic chlorohydrin using toluene as the solvent and vinyl acetate as the acyl donor.[3]

  • Pseudomonas cepacia sol-gel AK lipase shows the highest enantioselectivity, affording (S)-1-(4-acetamidophenoxy)-3-chloropropan-2-yl acetate with 96% enantiomeric excess at 50% conversion.[3] This leaves the unreacted (R)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide in high enantiomeric purity.[4]

Step 3: Synthesis of (S)-Practolol

  • Hydrolyze the enantiopure acetate intermediate.[3]

  • React the resulting product with isopropylamine to afford (S)-Practolol.[3] The slower reacting (R)-enantiomer of the chlorohydrin is aminated to give (S)-practolol.[4]

Beta-Blocker Signaling Pathway

Beta-blockers exert their therapeutic effects by antagonizing β-adrenergic receptors (β-ARs), which are G protein-coupled receptors.[3] The binding of catecholamines (like norepinephrine and epinephrine) to these receptors activates a downstream signaling cascade. Beta-blockers competitively inhibit this binding.

Beta-Adrenergic Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta-Blocker Beta-Blocker Beta-Adrenergic Receptor Beta-Adrenergic Receptor Beta-Blocker->Beta-Adrenergic Receptor Blocks Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA (active) PKA (active) cAMP->PKA (active) Activates PKA (inactive) PKA (inactive) PKA (inactive)->PKA (active) Cellular Response Cellular Response PKA (active)->Cellular Response Phosphorylates targets

Caption: Mechanism of action of beta-blockers.

Upon stimulation by catecholamines, the β-adrenergic receptor activates a stimulatory G-protein (Gs).[5][6] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5] PKA, in turn, phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility.[5] Beta-blockers prevent this cascade by blocking the initial binding of catecholamines to the receptor.

References

Application Note: Experimental Protocols for the Epoxidation of 2-Methoxystyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the epoxidation of 2-methoxystyrene to synthesize 2-(2-methoxyphenyl)oxirane, a valuable intermediate in organic and pharmaceutical synthesis. Three distinct methodologies are presented: a classical approach using meta-chloroperoxybenzoic acid (m-CPBA), an asymmetric synthesis employing a Jacobsen-Katsuki catalyst for enantioselective control, and an environmentally benign method using hydrogen peroxide with a phase-transfer catalyst. Each protocol includes step-by-step procedures, reagent details, and workup instructions. A comparative data summary and a generalized experimental workflow are also provided to guide researchers in selecting the most suitable method for their specific application.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive epoxide functional groups that serve as versatile building blocks for complex molecules. 2-Methoxystyrene is an important substrate, and its corresponding epoxide, this compound, is a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. The methods for epoxidizing styrenes range from classical stoichiometric oxidations to advanced catalytic asymmetric and green chemical processes.[1][2] This note details three reliable protocols for the epoxidation of 2-methoxystyrene, offering options for general synthesis, high enantiopurity, and sustainable practices.

Comparative Data of Epoxidation Methods

The selection of an epoxidation method often depends on the desired outcome, such as yield, cost, stereoselectivity, and environmental impact. The following table summarizes representative quantitative data for the epoxidation of styrene derivatives using the protocols detailed below.

MethodCatalyst / Key ReagentOxidantTypical Yield (%)Epoxide Selectivity (%)Enantiomeric Excess (ee %)
Protocol 1 m-CPBAm-CPBA>90>95N/A (Racemic)
Protocol 2 (R,R)-Jacobsen's CatalystNaOCl85-95>98>90[3][4]
Protocol 3 Na₂WO₄ / TBABH₂O₂~75 (Conversion)>90[5]N/A (Racemic)

Note: Data are representative for styrene and its derivatives and may vary based on specific reaction conditions and substrate.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Peroxy acids like m-CPBA are potentially explosive and should be handled with care. Hydrogen peroxide at high concentrations is a strong oxidizer.

Protocol 1: General Epoxidation with m-CPBA

This protocol describes a straightforward and high-yielding method for producing racemic this compound using meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The use of a buffer is recommended to neutralize the acidic byproduct, preventing subsequent acid-catalyzed ring-opening of the epoxide.[8][9]

Materials:

  • 2-Methoxystyrene (1.0 eq)

  • m-CPBA (≤77% purity, 1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-methoxystyrene (1.0 eq) in dichloromethane (approx. 0.2 M concentration) in a round-bottom flask.

  • Add an equal volume of saturated sodium bicarbonate solution to create a biphasic system.

  • Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Add solid m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Remove and discard the aqueous layer.

  • Wash the organic layer sequentially with 10% Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Asymmetric Epoxidation via Jacobsen-Katsuki Reaction

This protocol achieves the enantioselective epoxidation of 2-methoxystyrene using a chiral manganese-salen complex, known as the Jacobsen-Katsuki epoxidation.[10][11] This method is renowned for its high enantioselectivity with cis-disubstituted and aryl-substituted alkenes.[3][12]

Materials:

  • 2-Methoxystyrene (1.0 eq)

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] (0.02-0.05 eq)

  • Commercial bleach (NaOCl, ~8-12.5% available chlorine), buffered to pH ~11 with Na₂HPO₄ and NaOH (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a round-bottom flask, add 2-methoxystyrene (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02-0.05 eq) dissolved in dichloromethane (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Add the buffered bleach solution (1.5 eq) dropwise over 1-2 hours. A color change from brown to dark green-black indicates the formation of the active Mn(V)=O species.

  • Stir the reaction vigorously at 0 °C to room temperature for 4-12 hours.

  • Monitor the reaction by TLC or chiral GC/HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the enantioenriched epoxide.

Protocol 3: Green Epoxidation with Hydrogen Peroxide

This protocol utilizes hydrogen peroxide as a clean oxidant in a phase-transfer catalysis (PTC) system, presenting an environmentally friendly alternative that produces water as the primary byproduct.[5][13]

Materials:

  • 2-Methoxystyrene (1.0 eq)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0 eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene or Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 2-methoxystyrene (1.0 eq), sodium tungstate (0.02 eq), TBAB (0.05 eq), and toluene (approx. 0.5 M).

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Add the 30% H₂O₂ solution (2.0 eq) dropwise via an addition funnel over 30 minutes.

  • Maintain the reaction at 50-60 °C for 3-6 hours, stirring vigorously to ensure proper mixing of the biphasic system.

  • Monitor the consumption of the starting material by TLC or GC.

  • After completion, cool the reaction to room temperature and transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude oil by flash column chromatography to isolate the desired epoxide.

Visualization of Experimental Workflow

The following diagram illustrates the general logical workflow applicable to all the described epoxidation protocols, from initial setup to final product analysis.

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Prepare Reagents & Solvents setup 2. Reaction Setup (Substrate, Catalyst, Solvent) reagents->setup addition 3. Add Oxidant (Controlled Temp) setup->addition monitoring 4. Monitor Progress (TLC / GC) addition->monitoring quench 5. Quench Reaction & Aqueous Workup monitoring->quench purify 6. Purify Product (Chromatography) quench->purify analysis 7. Characterization (NMR, GC/MS, HPLC) purify->analysis

Caption: General workflow for the epoxidation of 2-methoxystyrene.

References

Application Notes and Protocols for the Catalyticasymmetric Epoxidation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the catalytic asymmetric epoxidation of alkenes, a cornerstone transformation in modern organic synthesis for the formation of chiral oxiranes. Chiral epoxides are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This document covers three of the most powerful and widely used methods: the Jacobsen-Katsuki epoxidation, the Sharpless asymmetric epoxidation, and the Shi epoxidation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of a wide range of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins, using a chiral manganese-salen complex as the catalyst.[1][2][3]

Data Presentation
Alkene SubstrateCatalystOxidantYield (%)ee (%)Reference
Indene(R,R)-Jacobsen's CatalystNaOCl9085-88[4]
cis-β-MethylstyreneChiral Mn(III)-salenNaOCl-94.9 (cis-epoxide)[4]
1,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystNaOCl->98[5]
α-MethylstyreneChiral Mn(III)-salenNaOCl75-9072-83[6]
6-Cyano-2,2-dimethylchromene(R,R)-Jacobsen's CatalystNaOCl9697[7]
Experimental Protocols

Protocol 1.1: Preparation of (R,R)-Jacobsen's Catalyst

This protocol describes the synthesis of the chiral manganese(III)-salen catalyst.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

  • Ethanol

  • Toluene

Procedure:

  • Ligand Synthesis: A solution of (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate is neutralized, and the free diamine is extracted. The diamine is then condensed with 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol to form the salen ligand. The ligand precipitates and can be collected by filtration.

  • Complexation: The salen ligand is dissolved in hot ethanol. Manganese(II) acetate tetrahydrate is added, and the mixture is refluxed. Air is bubbled through the solution to oxidize Mn(II) to Mn(III).

  • Purification: After cooling, the catalyst precipitates. It can be purified by recrystallization from a suitable solvent system like toluene/heptane.[5][8]

Protocol 1.2: Asymmetric Epoxidation of Indene

Materials:

  • Indene

  • (R,R)-Jacobsen's catalyst

  • 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) (optional, as an axial ligand)

  • Commercial bleach (NaOCl solution, buffered to pH 11.3)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of indene in dichloromethane at 0 °C, add the (R,R)-Jacobsen's catalyst (1-5 mol%).

  • If used, add the axial ligand P(3)NO.

  • Add the buffered bleach solution dropwise over a period of time, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude epoxide can be purified by flash chromatography.[4]

Visualization

Jacobsen_Katsuki_Mechanism MnIII Mn(III)-salen MnV Mn(V)=O intermediate MnIII->MnV Oxidation Oxidant Oxidant (e.g., NaOCl) Intermediate [Alkene---O---Mn] transition state MnV->Intermediate Oxygen transfer Alkene Alkene Alkene->Intermediate Intermediate->MnIII Catalyst regeneration Epoxide Epoxide Intermediate->Epoxide

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[2] The stereochemistry of the resulting epoxide is predictable based on the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand used.

Data Presentation
Allylic Alcohol SubstrateChiral LigandOxidantYield (%)ee (%)Reference
Geraniol(+)-DETTBHP9591[9]
Cinnamyl alcohol(+)-DETTBHP--[10]
(E)-2-Hexen-1-ol(+)-DETTBHP8594[1]
Allyl alcohol(+)-DETTBHP-95[1]
3-(Trimethylsilyl)prop-2-en-1-ol(+)-DETTBHP-90[1]
Experimental Protocols

Protocol 2.1: Preparation of the Sharpless Catalyst

The catalyst is typically prepared in situ.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4Å molecular sieves

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous dichloromethane and powdered 4Å molecular sieves.

  • Cool the mixture to -20 °C.

  • Add the chiral diethyl tartrate.

  • Add titanium(IV) isopropoxide and stir for at least 30 minutes at -20 °C to form the chiral complex.[9]

Protocol 2.2: Asymmetric Epoxidation of Geraniol

Materials:

  • Geraniol

  • Sharpless catalyst solution (prepared in situ as in Protocol 2.1)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To the pre-formed catalyst solution at -20 °C, add a solution of TBHP dropwise.

  • Add the allylic alcohol (geraniol) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.[9]

Visualization

Sharpless_Epoxidation_Workflow cluster_catalyst Catalyst Formation (in situ) cluster_epoxidation Epoxidation Reaction Ti_OiPr4 Ti(OiPr)4 Catalyst Chiral Ti-tartrate Complex Ti_OiPr4->Catalyst DET Chiral DET DET->Catalyst Epoxy_Alcohol Chiral Epoxy Alcohol Catalyst->Epoxy_Alcohol Catalysis Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Epoxy_Alcohol TBHP TBHP TBHP->Epoxy_Alcohol

Caption: Workflow for the Sharpless asymmetric epoxidation.

Shi Epoxidation

The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose to achieve the asymmetric epoxidation of a variety of alkenes, particularly trans-disubstituted and trisubstituted olefins, using Oxone as the terminal oxidant.[11] This method is notable for being an organocatalytic system, thus avoiding the use of metal catalysts.

Data Presentation
Alkene SubstrateCatalystOxidantYield (%)ee (%)Reference
trans-StilbeneFructose-derived ketoneOxone7395
trans-β-MethylstyreneFructose-derived ketoneOxone->90[12]
1-PhenylcyclohexeneFructose-derived ketoneOxone-90[12]
Various trisubstituted alkenesFructose-derived ketoneOxoneHighExcellent[12][13]
α,β-Unsaturated EstersFructose-derived ketoneOxoneHighHigh
Experimental Protocols

Protocol 3.1: Synthesis of the Fructose-Derived Shi Catalyst

Materials:

  • D-Fructose

  • Acetone

  • Perchloric acid

  • Pyridinium chlorochromate (PCC)

Procedure:

  • Ketalization: D-Fructose is reacted with acetone in the presence of an acid catalyst (e.g., perchloric acid) to protect the hydroxyl groups, forming 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.

  • Oxidation: The remaining free hydroxyl group is oxidized to a ketone using an oxidizing agent like PCC to yield the final catalyst. The catalyst can be purified by chromatography.[14][15]

Protocol 3.2: Asymmetric Epoxidation of trans-Stilbene

Materials:

  • trans-Stilbene

  • Shi catalyst (fructose-derived ketone)

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dimethoxymethane (DMM)

  • Buffer solution (e.g., sodium borate)

Procedure:

  • Dissolve trans-stilbene and the Shi catalyst (10-30 mol%) in a mixture of acetonitrile and dimethoxymethane.

  • Add the buffer solution.

  • Cool the mixture to 0 °C.

  • Slowly and simultaneously add aqueous solutions of Oxone and potassium carbonate over a period of 1-2 hours, maintaining the temperature at 0 °C and the pH around 10.5.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude epoxide can be purified by flash chromatography or recrystallization.[16]

Visualization

Shi_Epoxidation_Mechanism Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane Ketone->Dioxirane Oxidation Oxone Oxone Oxone->Dioxirane Transition_State Spiro Transition State Dioxirane->Transition_State Oxygen transfer Alkene Alkene Alkene->Transition_State Transition_State->Ketone Catalyst regeneration Epoxide Epoxide Transition_State->Epoxide

Caption: Catalytic cycle of the Shi epoxidation.

References

Application Notes and Protocols: Williamson Ether Synthesis for Epoxide Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular Williamson ether synthesis is a robust and widely utilized method for the formation of epoxides, three-membered cyclic ethers of significant interest in organic synthesis and medicinal chemistry. This reaction proceeds via an intramolecular SN2 mechanism, wherein a deprotonated halohydrin cyclizes to form the corresponding epoxide. This application note provides a detailed overview of this synthetic strategy, including its mechanism, key reaction parameters, and representative experimental protocols. Quantitative data for the synthesis of various epoxides are summarized for comparative analysis.

Introduction

Epoxides are versatile synthetic intermediates due to the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity is harnessed in the synthesis of a wide array of fine chemicals and pharmaceutical agents. The intramolecular Williamson ether synthesis offers a reliable and often stereospecific route to these valuable motifs, starting from readily available halohydrins.

The overall transformation involves the treatment of a halohydrin with a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing a halide leaving group to furnish the epoxide ring.

Reaction Mechanism and Stereochemistry

The formation of an epoxide from a halohydrin is a classic example of an intramolecular SN2 reaction.[1] The reaction is initiated by the deprotonation of the alcohol functionality by a base, generating a nucleophilic alkoxide. This is followed by a backside attack of the alkoxide on the carbon atom bonded to the halogen.

For the reaction to occur, the molecule must adopt a conformation where the reacting groups are in an anti-periplanar arrangement, which allows for an efficient backside attack and displacement of the halide leaving group. This stereochemical requirement is crucial, especially in cyclic systems, and dictates the stereochemistry of the resulting epoxide.

dot

Caption: Reaction mechanism of epoxide formation.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various epoxides via the intramolecular Williamson ether synthesis.

Halohydrin SubstrateBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
2-ChlorocyclohexanolSodium HydroxideWaterAmbient1 hour70-73[2]
Styrene ChlorohydrinSodium HydroxideWater30-60Not SpecifiedHigh[3]
Styrene ChlorohydrinCalcium AcetateEthanol70-9020-30 hoursGood[4]
Propylene ChlorohydrinLime Water (Ca(OH)₂)Water25Not Specified87-90 (Selectivity)[3]

Experimental Protocols

Synthesis of Cyclohexene Oxide from 2-Chlorocyclohexanol

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • 2-Chlorocyclohexanol (1.71 moles, 230 g)

  • Sodium Hydroxide (1.75 moles, 70 g)

  • Water (400 mL)

  • 2-L round-bottom flask

  • Mechanical stirrer

Procedure:

  • In a 2-L round-bottom flask equipped with a mechanical stirrer, dissolve 70 g of sodium hydroxide in 400 cc of water.

  • To this solution, add 230 g of 2-chlorocyclohexanol.

  • Stir the mixture vigorously for approximately one hour. It is noted that stirring for significantly longer than 1.5 hours may decrease the yield.

  • Stop the stirring and allow the layers to separate.

  • Separate the upper organic layer.

  • Purify the crude product by fractional distillation. The fraction boiling between 129-134 °C is collected as cyclohexene oxide.

  • The reported yield is 117-122 g (70-73% of the theoretical amount).

General Procedure for the Synthesis of Styrene Oxide from Styrene Chlorohydrin

The following is a general procedure based on industrial processes.[3]

Materials:

  • Styrene Chlorohydrin

  • Aqueous Sodium Hydroxide (e.g., 10-20%)

  • Reaction vessel with temperature control and stirrer

Procedure:

  • Charge the reaction vessel with the crude styrene chlorohydrin.

  • Heat the styrene chlorohydrin to the desired reaction temperature (typically between 30-60 °C).

  • Slowly add the aqueous sodium hydroxide solution to the stirred chlorohydrin.

  • Maintain the reaction temperature and continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).

  • After the reaction is complete, the styrene oxide can be isolated by steam distillation or extraction followed by fractional distillation.

Logical Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis of an epoxide from a halohydrin.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Start: Halohydrin Substrate Reagents Prepare Base Solution (e.g., NaOH in H₂O) Start->Reagents Mixing Combine Halohydrin and Base Solution in a suitable reaction vessel Reagents->Mixing Reaction_Conditions Stir vigorously at controlled temperature (e.g., ambient or slightly elevated) Mixing->Reaction_Conditions Monitoring Monitor reaction progress (e.g., TLC, GC) Reaction_Conditions->Monitoring Phase_Separation Phase Separation (if applicable) or Quenching Monitoring->Phase_Separation Extraction Extract with an organic solvent Phase_Separation->Extraction Drying Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) Extraction->Drying Filtration Filter to remove drying agent Drying->Filtration Solvent_Removal Remove solvent under reduced pressure Filtration->Solvent_Removal Purification_Step Purify by Fractional Distillation Solvent_Removal->Purification_Step Analysis Characterize the final product (e.g., NMR, IR, GC-MS) Purification_Step->Analysis End End: Pure Epoxide Analysis->End

Caption: General experimental workflow.

Applications in Drug Development

The epoxide functional group is a key structural motif in numerous biologically active molecules and serves as a versatile precursor in the synthesis of complex drug candidates. The intramolecular Williamson ether synthesis provides a direct and efficient method for introducing this reactive group, often with a high degree of stereocontrol. This allows for the synthesis of chiral building blocks essential for the development of enantiomerically pure pharmaceuticals.

Conclusion

The intramolecular Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of epoxides from halohydrins. Its reliability, predictability, and stereospecificity make it a valuable tool for both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: Halohydrin Formation and Subsequent Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of halohydrin formation from alkenes and their subsequent conversion to epoxides. This two-step synthetic route is a fundamental transformation in organic chemistry with broad applications in academic research and the pharmaceutical industry for the synthesis of complex molecules and chiral building blocks.

Introduction

The conversion of alkenes to epoxides via a halohydrin intermediate is a robust and often stereospecific method. The first step involves the electrophilic addition of a halogen and a hydroxyl group across the double bond to form a halohydrin.[1] Subsequent treatment of the halohydrin with a base induces an intramolecular SN2 reaction, yielding the corresponding epoxide.[2] This method offers an alternative to direct epoxidation using peroxy acids and allows for the introduction of functionality with controlled stereochemistry.[3]

Reaction Mechanisms

The overall transformation consists of two distinct mechanistic steps: halohydrin formation and intramolecular cyclization to form the epoxide.

Halohydrin Formation

The reaction is initiated by the electrophilic attack of the halogen (e.g., Br₂) on the alkene's π-bond, forming a cyclic halonium ion intermediate.[4] In a nucleophilic solvent such as water, a water molecule attacks the more substituted carbon of the halonium ion in an anti-fashion.[5] This regioselectivity is attributed to the partial positive charge being better stabilized at the more substituted carbon. Subsequent deprotonation of the resulting oxonium ion by a water molecule yields the halohydrin.[5]

Halohydrin_Formation cluster_0 Step 1: Halonium Ion Formation cluster_1 Step 2: Nucleophilic Attack and Deprotonation Alkene R-CH=CH-R' Halonium_Ion [R-CH(X)-CH-R']⁺ (cyclic halonium ion) Alkene->Halonium_Ion Electrophilic attack Halogen X₂ Halogen->Halonium_Ion Halide_Ion X⁻ Water_Nu H₂O Oxonium_Ion R-CH(OH₂⁺)-CH(X)-R' Halonium_Ion->Oxonium_Ion Anti-attack by H₂O Water_Nu->Oxonium_Ion Halohydrin R-CH(OH)-CH(X)-R' (Halohydrin) Oxonium_Ion->Halohydrin Deprotonation Water_Base H₂O Hydronium H₃O⁺ Water_Base->Hydronium

Caption: Mechanism of Halohydrin Formation
Epoxidation

The conversion of the halohydrin to an epoxide is achieved by treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] The base deprotonates the hydroxyl group to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction.[7] This backside attack displaces the halide ion and results in the formation of the three-membered epoxide ring with inversion of configuration at the carbon that was bonded to the halogen.[3]

Epoxidation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Cyclization Halohydrin R-CH(OH)-CH(X)-R' Alkoxide R-CH(O⁻)-CH(X)-R' Halohydrin->Alkoxide Proton abstraction Base B⁻ Base->Alkoxide Conjugate_Acid BH Epoxide R-CH(O)CH-R' (Epoxide) Alkoxide->Epoxide Backside attack Halide_Ion X⁻

Caption: Mechanism of Epoxidation from Halohydrin

Quantitative Data Summary

The yields of halohydrin formation and subsequent epoxidation can vary depending on the substrate, halogenating agent, base, and reaction conditions. Below is a summary of representative data.

AlkeneHalogenating Agent/ConditionsHalohydrinYield (%)Epoxidation ConditionsEpoxideYield (%)Reference
CyclohexeneCl₂ in H₂O2-Chlorocyclohexanol70-73NaOH, H₂O, 1 hrCyclohexene oxide70-73[8][9]
StyreneNBS in H₂O2-Bromo-1-phenylethanol70NaOHStyrene oxideHigh (not specified)[6][10]
α-MethylstyreneNBS in Acetone/H₂O1-Bromo-2-phenyl-2-propanolNot specified (product confirmed)---[8]

Experimental Protocols

The following are detailed protocols for the synthesis of cyclohexene oxide from cyclohexene, a classic example of this two-step reaction sequence.

Preparation of 2-Chlorocyclohexanol from Cyclohexene[8]

Materials:

  • Cyclohexene (123 g, 1.5 moles)

  • Hypochlorous acid solution (3.5-4%, prepared from mercuric chloride, sodium hydroxide, and chlorine gas)

  • Sodium chloride

  • Ether

  • Anhydrous sodium sulfate

  • 5-L round-bottomed flask with mechanical stirrer

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.

  • Add approximately one-fourth of the calculated amount of a 3.5-4% hypochlorous acid solution.

  • Stir the mixture vigorously while maintaining the temperature between 15-20°C. Monitor the reaction by taking a 1-cc test portion and treating it with potassium iodide solution and dilute hydrochloric acid. The disappearance of the yellow color indicates the consumption of hypochlorous acid.

  • Once the first portion of hypochlorous acid has reacted, add the second portion and repeat the process until all the calculated hypochlorous acid has been added and the reaction is complete. A slight excess of hypochlorous acid should be present at the end.

  • Saturate the reaction mixture with sodium chloride and perform steam distillation. Collect approximately 2 L of distillate.

  • Saturate the distillate with sodium chloride and separate the oily layer of 2-chlorocyclohexanol.

  • Extract the aqueous layer once with approximately 250 cc of ether.

  • Combine the oily layer and the ether extract and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation and then distill the residue under reduced pressure.

  • Collect the fraction boiling at 88–90°C/20 mm Hg. The yield is typically 142–148 g (70–73%).

Preparation of Cyclohexene Oxide from 2-Chlorocyclohexanol[9]

Materials:

  • 2-Chlorocyclohexanol (230 g, 1.71 moles)

  • Sodium hydroxide (70 g, 1.75 moles)

  • Water (400 cc)

  • 2-L round-bottomed flask with mechanical stirrer

  • Separatory funnel

  • Efficient fractionation column

Procedure:

  • In a 2-L round-bottomed flask fitted with a mechanical stirrer, prepare a solution of 70 g of sodium hydroxide in 400 cc of water.

  • Add 230 g of 2-chlorocyclohexanol to the sodium hydroxide solution.

  • Stir the mixture vigorously for about one hour. Continuing for significantly longer may decrease the yield.

  • Stop the stirring and allow the layers to separate.

  • Separate the upper organic layer and fractionally distill it using an efficient column.

  • Collect the fraction boiling at 129–134°C. The initial fraction may contain some water, which should be separated before further fractionation.

  • After two or three fractionations, the yield of pure cyclohexene oxide is typically 117–122 g (70–73%).

Application in Drug Development: Synthesis of β-Blockers

The halohydrin to epoxide synthetic route is a key strategy in the synthesis of many pharmaceutical compounds, particularly β-adrenergic blockers (β-blockers). A prominent example is the synthesis of propranolol.[11]

The synthesis can involve the reaction of α-naphthol with epichlorohydrin to form a glycidyl ether intermediate. This epoxide is then opened by a nucleophile, such as isopropylamine, to yield propranolol.[11] The initial formation of the epoxide from a halohydrin precursor is a critical step in this process. For the synthesis of chiral β-blockers, an enantiomerically pure epoxide is required, which can be obtained through various methods, including the kinetic resolution of a racemic epoxide intermediate.[11]

Propranolol_Synthesis cluster_0 Epoxide Formation cluster_1 Epoxide Ring Opening alpha_Naphthol α-Naphthol Glycidyl_Ether α-Naphthyl glycidyl ether (epoxide intermediate) alpha_Naphthol->Glycidyl_Ether Epichlorohydrin Epichlorohydrin Epichlorohydrin->Glycidyl_Ether Propranolol Propranolol Glycidyl_Ether->Propranolol Isopropylamine Isopropylamine Isopropylamine->Propranolol

Caption: Synthesis of Propranolol via an Epoxide Intermediate

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the two-step synthesis of an epoxide from an alkene.

Experimental_Workflow cluster_Halohydrin Halohydrin Formation cluster_Epoxidation Epoxidation A 1. React Alkene with Halogen and Water B 2. Reaction Monitoring (e.g., TLC, colorimetric test) A->B C 3. Work-up: - Quenching - Extraction B->C D 4. Purification: - Distillation or - Chromatography C->D E 5. React Halohydrin with Base D->E Isolated Halohydrin F 6. Reaction Monitoring (e.g., TLC) E->F G 7. Work-up: - Extraction F->G H 8. Purification: - Distillation G->H

Caption: General Experimental Workflow

References

Application Notes: 2-(2-Methoxyphenyl)oxirane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-(2-methoxyphenyl)oxirane, a versatile chiral building block, in the synthesis of pharmacologically active compounds, particularly focusing on its role in the preparation of β-adrenergic blocking agents (β-blockers). The stereospecific ring-opening of this epoxide is a key transformation that allows for the introduction of chirality and essential functionalities in the target molecules.

Introduction

This compound is a chiral epoxide that serves as a valuable synthon in asymmetric synthesis. Its utility is particularly pronounced in the synthesis of molecules where a chiral 1,2-amino alcohol moiety is a key structural feature. The methoxy-substituted aromatic group can also play a role in the bioactive conformation of the final compound. The epoxide's high reactivity, driven by ring strain, allows for predictable and stereospecific ring-opening reactions with various nucleophiles, making it a reliable building block in multi-step syntheses.

Application in the Synthesis of β-Blockers

β-blockers are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. A common structural motif in many β-blockers is a propanolamine side chain attached to an aromatic core. (2S)-2-(2-methoxyphenyl)oxirane is an ideal starting material for introducing the chiral (S)-propanolamine side chain found in many potent β-blockers.

The general synthetic strategy involves the nucleophilic ring-opening of the epoxide with an appropriate amine, followed by further functional group manipulations if necessary. The regioselectivity of the ring-opening is crucial, with the nucleophile typically attacking the less sterically hindered carbon of the oxirane ring.

Diagram: General Synthetic Pathway for β-Blocker Analogs

G start This compound product Chiral Amino Alcohol Intermediate start->product Ring-Opening Reaction reagent Nucleophilic Amine (e.g., Isopropylamine) reagent->product final_product β-Blocker Analog product->final_product Further Synthetic Steps (if required) G A Choice of Nucleophile D Stereochemical Control A->D E Regioselectivity A->E B Choice of Solvent B->D F Reaction Rate B->F C Reaction Temperature C->F

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Methoxyphenyl)oxirane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(2-Methoxyphenyl)oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this valuable epoxide intermediate. Our focus is on anticipating and solving real-world laboratory challenges, ensuring you can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the critical pre-chromatography steps for ensuring a successful purification of this compound?

A1: Before you even pack your column, three things are paramount: confirming the identity of your crude product, assessing its stability, and developing an appropriate TLC method.

  • Identity Confirmation: Use ¹H NMR or GC-MS on your crude material to confirm the presence of this compound. This ensures you're not trying to purify a product that didn't form.

  • Stability Assessment: Epoxides, particularly aryl epoxides, can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening to form the corresponding diol.[1][2] To test for this, spot your crude material on a silica TLC plate, let it sit for 1-2 hours, and then develop it. If a new, more polar spot (lower Rf) appears or the product spot streaks, your compound is likely degrading on silica.[1]

  • TLC Method Development: Thin Layer Chromatography (TLC) is essential for choosing the right mobile phase. The goal is to find a solvent system where the this compound has an Rf value between 0.2 and 0.4.[1][3] This provides the best separation from both less polar and more polar impurities. A good starting point for an aryl epoxide like this would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[4][5][6]

Q2: What are the most common impurities I should expect during the synthesis and purification of this compound?

A2: Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the product.[7][8] Based on common synthetic routes, such as the reaction of α-chloromethyl-2-methoxybenzylalcohol with a base, potential impurities include:

  • Unreacted Starting Materials: Such as α-chloromethyl-2-methoxybenzylalcohol.[9]

  • Ring-Opened Diol: 1-(2-methoxyphenyl)ethane-1,2-diol is a very common impurity formed by the hydrolysis of the epoxide ring, often catalyzed by acidic conditions (including silica gel) or water.[2][7]

  • Polymerization Products: Epoxides can polymerize, especially if initiated by acid or base, leading to higher molecular weight impurities.[2]

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., dioxane, benzene, DMF) can be present.[7][9]

Q3: My this compound is degrading on the silica gel column. What can I do to prevent this?

A3: This is a frequent issue with acid-sensitive compounds like epoxides.[1] Here are several effective strategies:

  • Use Neutralized Silica Gel: You can purchase commercially deactivated (neutral) silica gel. Alternatively, you can prepare it by making a slurry of silica gel in a solvent containing a small amount of a volatile base, like triethylamine (typically 0.1-1% v/v), and then evaporating the solvent.

  • Add a Basic Modifier to the Eluent: Add 0.1-1% triethylamine (TEA) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel as the eluent flows through the column, protecting your compound.[1] Be aware that you will need to remove the TEA from your final product, usually by rotary evaporation.

  • Switch to an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.[10] Remember that you will need to re-develop your TLC conditions for these adsorbents as the selectivity will change.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: Use a capillary tube to spot the solution on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test solvent system. Good starting systems are mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Visualize: View the developed plate under a UV lamp (254 nm). The aromatic ring in your compound should be UV active.

  • Optimize: Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the product spot.[1][5] If the spot is too high (high Rf), decrease the polarity (more hexane); if it's too low (low Rf), increase the polarity (more ethyl acetate).[11]

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard, allows for UV visualization.
Initial Solvent System 8:2 Hexanes:Ethyl AcetateA good starting polarity for many aryl compounds.
Target Rf 0.2 - 0.4Provides optimal resolution in column chromatography.[1][3]
Protocol 2: Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[12]

  • Packing the Column (Wet Slurry Method):

    • In a beaker, mix silica gel with your initial, least polar eluent to form a slurry.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[12]

    • Once settled, add another thin layer of sand on top to protect the silica bed.[5]

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry. [3]

  • Loading the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[13]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin eluting with your starting solvent system, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.[12]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

// Troubleshooting No Product no_product_c1 [label="Possible Cause:\nProduct is stuck on the column (too polar for eluent)"]; no_product_s1 [label="Solution:\nFlush column with a very polar solvent (e.g., 100% Ethyl Acetate or 5% Methanol in DCM). Check flush by TLC.", fillcolor="#FBBC05"]; no_product_c2 [label="Possible Cause:\nProduct degraded on the column"]; no_product_s2 [label="Solution:\nRe-run with deactivated silica or add TEA to eluent. See FAQ A3.", fillcolor="#FBBC05"]; no_product_c3 [label="Possible Cause:\nProduct eluted in the solvent front (too non-polar for eluent)"]; no_product_s3 [label="Solution:\nConcentrate and check the very first fractions by TLC. Re-run with a less polar eluent.", fillcolor="#FBBC05"];

no_product -> no_product_c1 -> no_product_s1; no_product -> no_product_c2 -> no_product_s2; no_product -> no_product_c3 -> no_product_s3;

// Troubleshooting Low Yield low_yield_c1 [label="Possible Cause:\nIncomplete elution"]; low_yield_s1 [label="Solution:\nIncrease eluent polarity at the end of the run to elute any remaining product.", fillcolor="#FBBC05"]; low_yield_c2 [label="Possible Cause:\nPoor column packing (channeling)"]; low_yield_s2 [label="Solution:\nRepack column carefully, ensuring a homogenous slurry and no air bubbles.", fillcolor="#FBBC05"]; low_yield_c3 [label="Possible Cause:\nPartial degradation on column"]; low_yield_s3 [label="Solution:\nUse deactivated silica or add TEA. See FAQ A3.", fillcolor="#FBBC05"];

low_yield -> low_yield_c1 -> low_yield_s1; low_yield -> low_yield_c2 -> low_yield_s2; low_yield -> low_yield_c3 -> low_yield_s3;

// Troubleshooting Impure Fractions impure_fractions_c1 [label="Possible Cause:\nPoor separation (bad solvent choice)"]; impure_fractions_s1 [label="Solution:\nRe-develop TLC to find a solvent system with better spot separation (ΔRf > 0.1). Consider a shallower gradient.", fillcolor="#FBBC05"]; impure_fractions_c2 [label="Possible Cause:\nColumn overloaded"]; impure_fractions_s2 [label="Solution:\nUse more silica gel relative to the amount of crude product (typically 50:1 to 100:1 ratio by mass).", fillcolor="#FBBC05"]; impure_fractions_c3 [label="Possible Cause:\nCo-eluting impurities"]; impure_fractions_s3 [label="Solution:\nTry a different solvent system (e.g., Dichloromethane/Hexanes) or a different stationary phase (e.g., Alumina).", fillcolor="#FBBC05"];

impure_fractions -> impure_fractions_c1 -> impure_fractions_s1; impure_fractions -> impure_fractions_c2 -> impure_fractions_s2; impure_fractions -> impure_fractions_c3 -> impure_fractions_s3; } end_dot Caption: Troubleshooting workflow for common column chromatography issues.

Safety and Handling

This compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also suspected of causing genetic defects and cancer.[14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from acids and oxidizing agents.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Technical Support Center: Purification of Oxirane Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying oxiranes synthesized in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in oxirane synthesis?

A1: Impurities in oxirane synthesis can generally be categorized as follows:

  • Unreacted Starting Materials: This can include the initial alkene or halohydrin.

  • Reagent-Derived Byproducts: For example, in epoxidations using meta-chloroperoxybenzoic acid (m-CPBA), the byproduct is meta-chlorobenzoic acid.[1]

  • Side-Reaction Products: In the intramolecular Williamson ether synthesis (from a halohydrin), elimination reactions can lead to the formation of alkenes instead of the desired epoxide.[2][3] For industrial processes like propylene oxide production, side reactions can generate impurities like acetaldehyde, methanol, and methyl formate.[4][5]

  • Solvents: Residual solvents used in the reaction or workup can contaminate the final product.

Q2: What are the standard methods for purifying crude oxiranes?

A2: The choice of purification method depends on the physical properties of the oxirane and the nature of the impurities. Common techniques include:

  • Flash Column Chromatography: Widely used for separating the desired epoxide from non-volatile impurities.[6][7]

  • Distillation: Effective for volatile oxiranes, though care must be taken due to the temperature sensitivity of some epoxides.[6][8] Extractive distillation is a specialized technique used when simple distillation is ineffective.[9][10]

  • Crystallization/Recrystallization: A suitable method for solid epoxides to achieve high purity.[11][12][13][14]

  • Liquid-Liquid Extraction: Often used in the initial workup to remove water-soluble impurities.[15]

  • Scavenger Resins: These are solid-supported reagents that react with and remove specific impurities, simplifying the workup to a simple filtration.[16][17][18]

Q3: My epoxide seems to be degrading during purification. What could be the cause?

A3: Epoxides can be sensitive to both acidic and basic conditions, which can lead to ring-opening reactions.[19][20] The presence of acidic or basic impurities, or the use of purification media with acidic or basic properties (like silica gel), can cause degradation.[21] Elevated temperatures during distillation can also lead to decomposition.

Q4: I have a solid product that appears cloudy or has solidified unexpectedly. Is it usable?

A4: This phenomenon is likely crystallization, which is common in high-purity epoxy resins and is a reversible physical change.[11][12][13][14] The product has not degraded and can be returned to a liquid state by gentle heating (typically 40-65°C) until all crystals have melted.[12][13][14][22] It is crucial to ensure all crystals are gone to prevent re-crystallization.[12]

Troubleshooting Guides

Issue 1: Product is contaminated with carboxylic acid after m-CPBA epoxidation.

This is a common issue as the primary byproduct of m-CPBA epoxidation is meta-chlorobenzoic acid.[1]

Troubleshooting Steps:

  • Aqueous Basic Wash: During the workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer.

  • Scavenger Resin: If the acidic impurity persists, consider using a basic scavenger resin. These resins contain functional groups that will react with and bind the carboxylic acid. The resin can then be removed by simple filtration.[16]

  • Flash Column Chromatography: If the above methods are insufficient, flash column chromatography can be employed. However, be aware that standard silica gel is slightly acidic and can potentially cause degradation of sensitive epoxides.[21] In such cases, using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) may be necessary.[23]

start Crude Epoxide with m-chlorobenzoic acid wash Aqueous Basic Wash (e.g., NaHCO3) start->wash check1 Check Purity (TLC/NMR) wash->check1 scavenger Use Basic Scavenger Resin check1->scavenger Acid Remains end Pure Epoxide check1->end Purity OK check2 Check Purity (TLC/NMR) scavenger->check2 chromatography Flash Column Chromatography check2->chromatography Acid Remains check2->end Purity OK chromatography->end side_path Consider Deactivated Silica for Sensitive Epoxides chromatography->side_path start Low Epoxide Yield (Halohydrin Cyclization) check_base Evaluate Base start->check_base check_temp Evaluate Temperature check_base->check_temp Use non-nucleophilic base (e.g., NaH) check_substrate Evaluate Substrate check_temp->check_substrate Lower reaction temperature optimize_purification Optimize Purification check_substrate->optimize_purification Ensure primary halide if possible end Improved Epoxide Yield optimize_purification->end Use distillation or chromatography to separate from alkene start Dissolve Crude Epoxide in Solvent add_resin Add Basic Scavenger Resin start->add_resin stir Stir Mixture (Monitor by TLC/LC-MS) add_resin->stir filter Filter to Remove Resin stir->filter wash_resin Wash Resin with Solvent filter->wash_resin combine Combine Filtrate and Washings filter->combine wash_resin->combine evaporate Evaporate Solvent combine->evaporate end Purified Epoxide evaporate->end

References

Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the yield for the synthesis of 2-(2-Methoxyphenyl)oxirane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Category 1: Epoxidation of 2-Methoxystyrene (2-Vinylanisole)

Question: My reaction yield is low. What are the potential causes and solutions?

Answer: Low yields in the epoxidation of 2-methoxystyrene can stem from several factors. Consider the following troubleshooting steps:

  • Oxidant Potency: Peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) degrade over time. Use a freshly prepared or properly stored oxidant and verify its activity. For metal-catalyzed reactions using hydrogen peroxide, ensure the H₂O₂ is of the correct concentration and has not decomposed.

  • Reaction Temperature: Epoxidation reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions or decomposition of the product. Conversely, a temperature that is too low may result in an incomplete reaction. Maintain the recommended temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature.

  • Catalyst Activity (if applicable): If you are using a metal-based catalyst (e.g., manganese or rhenium complexes), ensure it has not been deactivated.[1] The catalyst loading is also critical; too little will result in a slow or incomplete reaction, while too much can sometimes promote side reactions.

  • Solvent Choice: The solvent can significantly impact reaction rate and selectivity. Chlorinated solvents like dichloromethane (DCM) are common for mCPBA epoxidations. For catalytic systems, a variety of solvents can be used, and the choice may depend on the specific catalyst.[2][3]

  • pH Control: Some epoxidation reactions, particularly those using hydrogen peroxide, are sensitive to pH. For instance, manganese-catalyzed epoxidations can benefit from a bicarbonate buffer.[4] Uncontrolled pH can lead to the opening of the newly formed epoxide ring, forming a diol.

Question: I am observing significant byproduct formation, primarily 2-methoxybenzaldehyde and a diol. How can I minimize these?

Answer: The formation of 2-methoxybenzaldehyde and the corresponding 1,2-diol are common side reactions.

  • Formation of 2-methoxybenzaldehyde: This can occur through oxidative cleavage of the double bond, a competing reaction pathway, especially with powerful oxidants or certain metal catalysts under specific conditions.[1] Using a milder, more selective epoxidizing agent or carefully controlling the stoichiometry of the oxidant (avoiding a large excess) can help.

  • Formation of 1-(2-methoxyphenyl)ethane-1,2-diol: This is typically due to the acid- or base-catalyzed ring-opening of the desired epoxide product.

    • If using a peroxyacid like mCPBA, the carboxylic acid byproduct (m-chlorobenzoic acid) can catalyze this ring-opening. You can mitigate this by adding a buffer, such as sodium bicarbonate, to the reaction mixture or by performing the work-up promptly.

    • During purification (e.g., silica gel chromatography), the acidic nature of the silica can also cause ring-opening. This can be prevented by using deactivated (neutral) silica gel or by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.

Category 2: Darzens-Type Condensation

Question: My Darzens reaction is not proceeding to completion. What should I check?

Answer: The Darzens reaction involves the formation of a carbanion, its addition to a carbonyl, and a subsequent intramolecular cyclization.[5][6] A stalled reaction can be due to:

  • Base Strength and Stoichiometry: The base must be strong enough to deprotonate the α-haloester (or related compound). Common bases include sodium ethoxide, potassium tert-butoxide, or sodium hydride.[2] Ensure the base is not expired and is used in at least stoichiometric amounts.

  • Moisture: The presence of water can quench the carbanion intermediate. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Reaction Temperature: The initial deprotonation and addition steps are often performed at low temperatures to control reactivity and side reactions. However, the final ring-closing SN2 reaction may require warming to proceed at a reasonable rate.[5]

Question: The yield of my desired epoxide is low, and I'm isolating other compounds. What could be the issue?

Answer: Low yields in a Darzens reaction are often due to competing side reactions.

  • Self-Condensation: The enolate of the α-haloester can react with another molecule of the α-haloester (a Claisen-type condensation). This can be minimized by adding the α-haloester slowly to a mixture of the aldehyde and the base.

  • Cannizzaro Reaction: If 2-methoxybenzaldehyde is subjected to a strong base, it can undergo a disproportionation reaction. This is generally more of a concern with aldehydes that lack α-hydrogens when no other electrophile is present.

  • Stereochemistry: The Darzens reaction can produce a mixture of cis and trans epoxides.[7] Depending on the subsequent application, this may or may not be an issue. Chiral phase-transfer catalysts can be employed to achieve enantioselectivity in some cases.[8]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key variables and their impact on yield for the primary synthetic routes.

Table 1: Epoxidation of 2-Methoxystyrene - Parameter Influence on Yield

ParameterConditionExpected Impact on YieldRationale & Troubleshooting
Oxidizing Agent mCPBAGoodReliable and selective. Purity is key. Byproduct acid can open epoxide.
Hydrogen Peroxide / Mn CatalystVariable"Green" oxidant. Requires careful control of pH (bicarbonate buffer) and temperature to prevent side reactions.[4]
Oxone®GoodEffective and environmentally friendly. Can be used with catalysts for asymmetric synthesis.[9]
Solvent Dichloromethane (DCM)HighStandard for mCPBA. Good solubility for reactants.
AcetonitrileModerate-HighCan be used in catalytic systems.[1]
TolueneModerateLess polar option, may affect reaction rates.[2]
Temperature 0°C to RTOptimalBalances reaction rate with minimizing byproduct formation.
> RTDecreasedIncreased risk of epoxide ring-opening and decomposition.
Additives Sodium BicarbonateIncreasedNeutralizes acidic byproducts, preventing epoxide degradation.

Table 2: Darzens Condensation - Parameter Influence on Yield

ParameterConditionExpected Impact on YieldRationale & Troubleshooting
Base NaHGoodStrong, non-nucleophilic base. Requires anhydrous conditions.
KOtBuHighStrong, bulky base. Good for promoting enolate formation.
NaOEtModerate-HighCommon and effective base. Can act as a nucleophile in side reactions.[6]
Reactants 2-methoxybenzaldehyde + α-chloroacetateGoodClassic Darzens approach.[5]
α-chloromethyl-2-methoxybenzylalcoholGoodIntramolecular cyclization. Simpler, but precursor may be less stable.[10]
Solvent THF / Diethyl EtherHighAprotic polar solvents stabilize intermediates without quenching them.
DioxaneModerateAs reported in one procedure.[10]
Temperature -78°C to RTOptimalLow temperature for addition, warming for cyclization.

Experimental Protocols

Protocol 1: Epoxidation of 2-Methoxystyrene using mCPBA

This protocol is a standard method for the epoxidation of styrenes.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxystyrene (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Oxidant: To the cooled solution, add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and quench the excess peroxyacid by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Protocol 2: Intramolecular Cyclization to form this compound

This protocol is based on a reported literature procedure.[10]

  • Preparation: Dissolve crude α-chloromethyl-2-methoxybenzylalcohol (1.0 eq) in dioxane.

  • Base Addition: To this solution, add a solution of potassium hydroxide (KOH, approx. 1.5 eq) in water.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., benzene or ethyl acetate) (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Further purification can be achieved via column chromatography or distillation under reduced pressure.

Visualizations

Experimental Workflows

Epoxidation_Workflow s Start: 2-Methoxystyrene + DCM r Reaction: Add mCPBA at 0°C, Warm to RT s->r Dissolve q Quench: Add Na₂S₂O₃ (aq) r->q TLC Monitoring w Work-up: Wash with NaHCO₃ and Brine q->w Phase Separation p Purification: Column Chromatography w->p Dry & Concentrate e End Product: This compound p->e

Caption: Workflow for the epoxidation of 2-methoxystyrene.

Darzens_Workflow s Start: α-chloromethyl- 2-methoxybenzylalcohol + Dioxane r Reaction: Add KOH (aq), Stir at RT for 3h s->r Dissolve w Work-up: Pour into Ice-Water, Extract with Benzene r->w Vigorous Stirring i Isolation: Dry & Evaporate w->i Combine & Dry p Purification: (Optional) Column Chromatography i->p Crude Product e End Product: This compound p->e

Caption: Workflow for the intramolecular cyclization synthesis.

Troubleshooting Logic

Troubleshooting_Tree q Low Yield or Byproduct Formation? route Which Synthetic Route? q->route epox Epoxidation route->epox Epoxidation darz Darzens route->darz Darzens c1 Check Oxidant Activity & Stoichiometry epox->c1 c2 Control Temperature (0°C -> RT) epox->c2 c3 Buffer Reaction? (e.g., NaHCO₃) epox->c3 c4 Use Neutral Silica for Purification epox->c4 d1 Ensure Anhydrous Conditions darz->d1 d2 Verify Base Strength & Stoichiometry darz->d2 d3 Optimize Reactant Addition Order darz->d3

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Epoxidation of Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Epoxidation of Styrenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important chemical transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the epoxidation of styrenes.

Issue 1: Low Styrene Oxide Yield and Poor Selectivity

Symptoms:

  • Low conversion of styrene.

  • Significant formation of side products, primarily benzaldehyde and phenylethane-1,2-diol.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Catalyst or Catalyst Deactivation The choice of catalyst is crucial for both activity and selectivity. Ensure you are using a catalyst suitable for your specific substrate and oxidant. Catalyst deactivation can occur due to poisoning by impurities or degradation over time. Consider using a fresh batch of catalyst or regenerating the used catalyst if possible. For heterogeneous catalysts, ensure proper activation and handling to maintain their activity.
Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics and selectivity. Lower temperatures often favor higher selectivity towards the epoxide, but may result in lower conversion. Conversely, higher temperatures can increase the reaction rate but may also promote side reactions. It is recommended to perform a temperature screening to find the optimal balance for your system. For instance, in some systems, lowering the temperature to 0°C or even -78°C has been shown to significantly improve enantioselectivity.[1]
Incorrect Oxidant or Oxidant Concentration The choice and concentration of the oxidant are critical. Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and meta-chloroperoxybenzoic acid (m-CPBA). The optimal oxidant depends on the catalyst system. For example, m-CPBA can provide better yields than H₂O₂ or TBHP in certain catalytic systems.[2] The molar ratio of oxidant to styrene should be carefully optimized to avoid over-oxidation of the desired epoxide.
Presence of Water Water can lead to the hydrolysis of the epoxide, forming the corresponding diol (phenylethane-1,2-diol).[2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The use of molecular sieves can also help to remove trace amounts of water.
Inappropriate Solvent The solvent can influence catalyst activity, stability, and product selectivity. Protic solvents may promote the formation of diols, while non-polar aprotic solvents are generally preferred. Common solvents for epoxidation include dichloromethane, acetonitrile, and ethyl acetate. A solvent screening is recommended to identify the best medium for your specific reaction.
Issue 2: Formation of Phenylacetaldehyde as a Major Byproduct

Symptoms:

  • Significant quantities of phenylacetaldehyde are detected in the reaction mixture, often at the expense of styrene oxide.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Isomerization of Styrene Oxide Phenylacetaldehyde is often formed through the isomerization of the initially formed styrene oxide.[3][4] This can be catalyzed by acidic or basic impurities, or by the catalyst itself.
Acidic or Basic Reaction Conditions Carefully control the pH of the reaction mixture. The use of buffered solutions or the addition of a non-nucleophilic base can help to neutralize any acidic byproducts and suppress isomerization.
Catalyst-Mediated Isomerization Some catalysts can promote the isomerization of the epoxide. If this is suspected, screening different catalysts may be necessary to find one with higher selectivity for the epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the epoxidation of styrenes?

The most common side products are benzaldehyde, phenylethane-1,2-diol, and phenylacetaldehyde. Benzaldehyde results from the oxidative cleavage of the double bond or over-oxidation of styrene oxide. Phenylethane-1,2-diol is formed by the hydrolysis of styrene oxide. Phenylacetaldehyde is an isomer of styrene oxide and is formed through rearrangement.[2][3][4]

Q2: How does the choice of oxidant affect the side reactions?

The oxidant plays a significant role in determining the product distribution. For instance, harsher oxidants or a high concentration of the oxidant can lead to over-oxidation and the formation of benzaldehyde. The choice of oxidant should be tailored to the specific catalyst being used to maximize selectivity for the desired epoxide.[2]

Q3: Can the reaction solvent influence the formation of side products?

Yes, the solvent can have a profound effect on the reaction. Protic solvents like water or alcohols can participate in the reaction, leading to the formation of diols or other ring-opened products.[2] Aprotic solvents are generally preferred to minimize these side reactions. The polarity of the solvent can also affect the catalyst's activity and selectivity.

Q4: How can I monitor the progress of the reaction and the formation of side products?

Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are common techniques for monitoring the reaction progress. GC analysis with an internal standard allows for the quantification of styrene conversion and the formation of both the desired epoxide and the major side products.[2]

Data Presentation

The following tables summarize the effect of different reaction parameters on the conversion of styrene and the selectivity for major products.

Table 1: Effect of Catalyst and Oxidant on Styrene Epoxidation

CatalystOxidantSolventTemp (°C)Styrene Conv. (%)Styrene Oxide Sel. (%)Benzaldehyde Sel. (%)Ref.
Co-SBA-15H₂O₂Acetone10099.1-77.6[5]
TS-1 (modified)H₂O₂Acetone6028.977.6-[5]
Salen-Mn(III)Air-3598.385.9-[5]
Ni₀.₀₄Ce₀.₉₆O₂-δTBHPAcetonitrile60692638[6]

Table 2: Effect of Solvent on Styrene Epoxidation with VO-f-GO Catalyst

SolventStyrene Conv. (%)Styrene Oxide Sel. (%)
Acetonitrile99.298.7
Dichloromethane95.694.8
Toluene85.483.2
Ethanol75.272.5
Reaction conditions: Styrene (40 mmol), 30% H₂O₂ (40 mmol), VO-f-GO (10 mg), 80 °C, 3 hr.[7]

Experimental Protocols

General Protocol for Heterogeneous Catalytic Epoxidation of Styrene

This protocol provides a general procedure for the epoxidation of styrene using a solid catalyst. The specific amounts and conditions should be optimized for each catalyst system.

Materials:

  • Styrene

  • Solid catalyst (e.g., metal oxide, supported metal)

  • Oxidant (e.g., 30% H₂O₂, TBHP in decane)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating/cooling system

Procedure:

  • Catalyst Activation (if required): Activate the catalyst according to the manufacturer's or literature procedure. This may involve heating under vacuum or in a stream of gas.

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a condenser, add the activated catalyst under an inert atmosphere.

  • Addition of Reactants: Add the anhydrous solvent, followed by styrene. Stir the mixture to ensure good dispersion of the catalyst.

  • Reaction Initiation: Begin heating or cooling the reaction mixture to the desired temperature. Once the temperature is stable, add the oxidant dropwise over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by GC or TLC.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Filter off the catalyst. The filtrate can be washed with a reducing agent solution (e.g., sodium sulfite) to quench any remaining oxidant, followed by washing with brine.

  • Product Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to obtain pure styrene oxide.

Mandatory Visualization

Reaction_Pathways Styrene Styrene Styrene_Oxide Styrene Oxide (Desired Product) Styrene->Styrene_Oxide Epoxidation Benzaldehyde Benzaldehyde Styrene->Benzaldehyde Oxidative Cleavage Styrene_Oxide->Benzaldehyde Over-oxidation Phenylacetaldehyde Phenylacetaldehyde Styrene_Oxide->Phenylacetaldehyde Isomerization Phenylethane_1_2_diol Phenylethane-1,2-diol Styrene_Oxide->Phenylethane_1_2_diol Hydrolysis

Caption: Main reaction pathways in the epoxidation of styrene.

Troubleshooting_Workflow Start Low Yield / Selectivity Analyze_Byproducts Analyze Byproduct Profile (GC/TLC) Start->Analyze_Byproducts Check_Catalyst Check Catalyst Activity and Loading Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Oxidant Optimize Oxidant Type and Concentration Check_Temp->Check_Oxidant Check_Water Ensure Anhydrous Conditions Check_Oxidant->Check_Water Check_Solvent Screen Solvents Check_Water->Check_Solvent Success Improved Yield and Selectivity Check_Solvent->Success Benzaldehyde_High High Benzaldehyde? Analyze_Byproducts->Benzaldehyde_High Diol_High High Diol? Analyze_Byproducts->Diol_High Isomer_High High Phenylacetaldehyde? Analyze_Byproducts->Isomer_High Benzaldehyde_High->Check_Temp No Over_Oxidation Indicates Over-oxidation - Reduce oxidant conc. - Lower temperature Benzaldehyde_High->Over_Oxidation Yes Diol_High->Check_Solvent No Hydrolysis Indicates Hydrolysis - Use anhydrous solvents - Inert atmosphere Diol_High->Hydrolysis Yes Isomer_High->Check_Catalyst No Isomerization Indicates Isomerization - Control pH - Screen catalysts Isomer_High->Isomerization Yes Over_Oxidation->Check_Oxidant Hydrolysis->Check_Water Isomerization->Check_Catalyst

References

Preventing premature ring-opening of 2-(2-Methoxyphenyl)oxirane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature ring-opening of 2-(2-Methoxyphenyl)oxirane during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is the premature ring-opening of the epoxide. This reaction is most commonly catalyzed by the presence of moisture and acidic impurities, leading to the formation of the corresponding diol, 1-(2-methoxyphenyl)ethane-1,2-diol. Due to the inherent ring strain of the three-membered ether, the epoxide is susceptible to nucleophilic attack.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specific temperature recommendations from suppliers generally range from -20°C to 8°C.[3][4] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and atmospheric carbon dioxide, which can form carbonic acid.[3]

Q3: How can I visually inspect my sample for signs of degradation?

A3: While a visual inspection is not a definitive measure of purity, any change from a clear, colorless liquid to a discolored or viscous material may indicate degradation or polymerization. The presence of crystalline precipitate could also suggest the formation of the diol hydrolysis product. However, analytical methods are necessary for a conclusive assessment of purity.

Q4: Can I use stabilizers to prevent the ring-opening of this compound?

A4: While the addition of stabilizers is a common practice for bulk industrial epoxides, it is less common for laboratory-grade reagents as it may interfere with subsequent reactions. If stabilization is necessary, the use of a small amount of a non-nucleophilic, sterically hindered base or an acid scavenger could theoretically neutralize acidic impurities. However, this should be done with caution and validated for your specific application.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures significantly accelerate the rate of epoxide ring-opening.[5][6] High-temperature storage can provide the activation energy needed for reactions with trace amounts of water or other nucleophiles. Therefore, maintaining the recommended low storage temperature is critical for the long-term stability of the compound.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of Potency/Reduced Yield in Reactions Premature ring-opening of the epoxide has occurred during storage, reducing the concentration of the active starting material.1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature (e.g., -20°C to 8°C) in a tightly sealed container under an inert atmosphere. 2. Check for Moisture Ingress: Inspect the container seal. If compromised, moisture may have entered. Consider storing the vial within a desiccator.[7] 3. Assess Purity: Before use, analyze a small aliquot of the material using an appropriate analytical method (e.g., GC, HPLC, or ¹H NMR) to determine its purity.
Presence of an Impurity in Analytical Data (e.g., NMR, GC-MS) The impurity is likely the hydrolysis product, 1-(2-methoxyphenyl)ethane-1,2-diol.1. Confirm Identity: Compare the analytical data with a reference standard of the diol or use mass spectrometry to confirm the mass of the impurity. 2. Purification: If the level of impurity is unacceptable, the epoxide may be purified by flash chromatography. However, care must be taken to use neutral, dry solvents and silica gel. 3. Review Handling Procedures: Ensure that all glassware is oven-dried and that transfers are performed under an inert atmosphere to prevent moisture contamination during handling.[3]
Inconsistent Reaction Results Between Batches Variability in the purity of this compound due to different storage histories or exposure to contaminants.1. Standardize Storage Protocol: Implement a strict, consistent storage protocol for all batches of the compound. 2. Aliquot Upon Receipt: Upon receiving a new bottle, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to the atmosphere. 3. Qualify Each Batch: Perform a quick purity check (e.g., TLC or ¹H NMR) on each new bottle or aliquot before use in critical experiments.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method is suitable for monitoring the purity of this compound and detecting the presence of its hydrolysis product.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral column such as Agilent CP-Chirasil-DEX CB (or equivalent) can be used, which also allows for enantiomeric purity assessment.[3] A standard non-polar or medium-polarity column (e.g., DB-5 or DB-17) can also be used for general purity assessment.

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/minute to 220°C.

    • Hold at 220°C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of the epoxide (e.g., 1 mg/mL) in a dry, inert solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. The epoxide will have a shorter retention time than the more polar diol hydrolysis product. The relative peak areas can be used to estimate the purity.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the epoxide and its ring-opened product.

  • Instrumentation: Standard NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the solvent is dry.

  • Sample Preparation: Dissolve a small amount of the this compound in the deuterated solvent.

  • Key ¹H NMR Signals:

    • This compound: Look for the characteristic signals of the oxirane protons, typically in the range of 2.5-3.5 ppm.

    • 1-(2-methoxyphenyl)ethane-1,2-diol (Hydrolysis Product): The appearance of new signals corresponding to the CH-OH and CH₂-OH protons of the diol, as well as the disappearance of the epoxide signals, indicates ring-opening. The hydroxyl protons will appear as broad singlets that can be exchanged with D₂O.

  • Analysis: The ratio of the integrals of the epoxide protons to the diol protons can be used to quantify the extent of degradation.

Visualizations

degradation_pathway Epoxide This compound Diol 1-(2-methoxyphenyl)ethane-1,2-diol Epoxide->Diol Ring-Opening (Hydrolysis) Catalyst H₂O / H⁺ Catalyst->Epoxide

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Experiment Fails (e.g., low yield) check_purity Assess Purity of This compound (GC, NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure troubleshoot_reaction Troubleshoot Other Reaction Parameters is_pure->troubleshoot_reaction Yes check_storage Review Storage Conditions is_pure->check_storage No end Proceed with Experiment troubleshoot_reaction->end correct_storage Implement Correct Storage: - Cold (-20°C to 8°C) - Inert Atmosphere (N₂/Ar) - Desiccator check_storage->correct_storage purify Purify Reagent or Obtain New Lot correct_storage->purify purify->end

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Troubleshooting Low Yield in Halohydrin-Based Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for halohydrin-based epoxide synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic yet powerful two-step transformation. Achieving high yields requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common challenges encountered during the two-stage conversion of an alkene to an epoxide via a halohydrin intermediate.

Q1: My overall epoxide yield is significantly lower than expected. Where should I start my investigation?

A1: A low overall yield points to an issue in one or both stages of the synthesis: (1) Halohydrin Formation or (2) Base-Mediated Cyclization. The first step is to determine which stage is underperforming.

We recommend running a small-scale reaction and isolating the intermediate halohydrin after the first step. If the yield of the crude halohydrin is low, the problem lies in the initial reaction conditions. If the halohydrin yield is high but the final epoxide yield is low, the cyclization step is the culprit. This systematic approach prevents unnecessary optimization of the wrong reaction.

Q2: The yield of my intermediate halohydrin is poor, and I'm isolating a dihalogenated byproduct. What's causing this?

A2: This is a classic case of a competing reaction pathway. The formation of a vicinal dihalide occurs when the halide ion (e.g., Br⁻) outcompetes the solvent (water) as the nucleophile that opens the intermediate halonium ion.[1][2]

Causality & Solution:

  • Insufficient Nucleophilic Solvent: The reaction relies on the high concentration of water to act as the nucleophile.[2][3] If the concentration of water is too low, or if you are using a non-nucleophilic co-solvent, the bromide or chloride ion generated in situ will attack the halonium ion, leading to the dihalide.

  • Optimization:

    • Increase Water Concentration: Ensure water is used as the solvent or is present in a very large excess relative to the alkene.

    • Alternative Halogen Source: Instead of using elemental halogens like Br₂ or Cl₂, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a nucleophilic solvent mixture like aqueous DMSO or THF.[4][5] This method generates the electrophilic halogen species in situ at a low concentration, minimizing the concentration of the competing halide nucleophile.

Q3: My halohydrin appears to form successfully, but the subsequent base-mediated cyclization to the epoxide is inefficient. What are the most common reasons for failure at this stage?

A3: This is a critical intramolecular SN2 reaction, and its success hinges on several factors.[4] The most common failure points are incorrect stereochemistry, suboptimal base or solvent choice, and the presence of water.[6]

  • Stereochemical Incompatibility: The key requirement for this intramolecular Williamson ether synthesis is that the deprotonated hydroxyl group (alkoxide) and the halide leaving group must be able to adopt an anti-periplanar conformation.[6] This allows for the necessary backside attack for the SN2 displacement. If the stereochemistry of your halohydrin intermediate is fixed in a conformation where this alignment is not possible (e.g., a rigid cyclic system), the reaction rate will be dramatically reduced or the reaction will fail entirely.[2]

  • Suboptimal Base: The base must be strong enough to deprotonate the alcohol but not so hindered that it favors elimination (see Q5). Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are commonly effective.[2][4][6]

  • Incorrect Solvent: This SN2 reaction is favored by polar aprotic solvents like THF, DMSO, or DMF.[6] These solvents solvate the base's cation but not the alkoxide nucleophile, enhancing its reactivity. Protic solvents (like excess alcohol) can hinder the nucleophile and slow the reaction.

  • Presence of Water: While essential for the first step, water is detrimental to the second. It can consume the base and, more importantly, act as a nucleophile to open the newly formed epoxide, leading to diol byproducts (see Q4).[6] Ensure your isolated halohydrin and solvent are dry before proceeding with cyclization.

Q4: I'm observing a significant amount of a 1,2-diol byproduct in my final product mixture. How can I prevent this?

A4: The formation of a 1,2-diol is almost always due to the ring-opening of your desired epoxide product.[7] This hydrolysis can be catalyzed by either acid or base.

Causality & Solution:

  • Acidic Conditions: Any residual acid from the halohydrin formation step can protonate the epoxide, making it highly susceptible to nucleophilic attack by water.[7] Ensure your workup neutralizes all acidic species before final purification.

  • Basic Conditions: While the cyclization is base-mediated, prolonged reaction times or excessive heat in the presence of water and base (like hydroxide) can lead to the SN2 opening of the epoxide to form the diol.[8]

  • Prevention:

    • Dry Conditions: As mentioned in A3, ensure the cyclization reaction is run under anhydrous conditions.

    • Control Reaction Time: Monitor the reaction by TLC or GC-MS and stop it as soon as the halohydrin is consumed to prevent over-reaction and subsequent hydrolysis of the product.

    • Careful Workup: Quench the reaction carefully and use a non-aqueous workup if your epoxide is particularly sensitive.

Q5: My major byproduct is an alkene, not the epoxide. Why is this E2 elimination reaction competing so effectively?

A5: The formation of an alkene is the result of a competing E2 (elimination) pathway, where the base removes a proton from the carbon adjacent to the halide-bearing carbon, leading to the formation of a double bond.[6]

Causality & Solution:

  • Sterically Hindered Base: Large, bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base by abstracting a sterically accessible proton rather than acting as a nucleophile for the intramolecular SN2 attack.[6]

  • High Temperature: Elimination reactions often have a higher activation energy than their substitution counterparts. Running the reaction at elevated temperatures can disproportionately favor the E2 pathway.[6]

  • Substrate Structure: If the substrate is sterically hindered around the carbon bearing the halogen, it can impede the SN2 trajectory, making elimination more favorable.

  • Minimization Strategy:

    • Use a Less Hindered Base: Switch to a smaller base like NaOH or KOH.[6]

    • Lower the Reaction Temperature: Run the reaction at room temperature or even 0 °C initially, only warming gently if the reaction is too slow.

    • Optimize Solvent: Ensure you are using a suitable polar aprotic solvent that favors SN2 reactions.

Section 2: Visual Guides & Key Mechanisms

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the core workflow, a decision-making process for troubleshooting, and the critical stereochemical requirement for cyclization.

G Alkene Alkene Step1 Step 1: Halohydrin Formation (X₂, H₂O) Alkene->Step1 Halohydrin Halohydrin Intermediate Step1->Halohydrin Step2 Step 2: Cyclization (Base) Halohydrin->Step2 Epoxide Epoxide Product Step2->Epoxide

Caption: Overall workflow for halohydrin-based epoxide synthesis.

Troubleshooting Start Low Epoxide Yield CheckIntermediate Isolate & Analyze Intermediate Halohydrin Start->CheckIntermediate LowHalohydrin Low Halohydrin Yield? CheckIntermediate->LowHalohydrin Step 1 Problem LowEpoxide Low Epoxide Yield (from good halohydrin)? CheckIntermediate->LowEpoxide Step 2 Problem Dihalide Cause: Dihalogenation (Side Reaction) LowHalohydrin->Dihalide Yes Stereochem Cause: Incorrect Stereochemistry (No anti-periplanar conformation) LowEpoxide->Stereochem Yes BaseSolvent Cause: Suboptimal Base/Solvent (e.g., hindered base, protic solvent) LowEpoxide->BaseSolvent Yes Diol Cause: Epoxide Hydrolysis (Water present) LowEpoxide->Diol Yes Elimination Cause: E2 Elimination (High temp, hindered base) LowEpoxide->Elimination Yes SolventIssue Solution: - Increase [H₂O] - Use NBS/NCS in aq. DMSO Dihalide->SolventIssue

Caption: Decision tree for troubleshooting low epoxide yield.

Caption: Intramolecular SN2 cyclization requires an anti-periplanar arrangement.

Section 3: Optimized Experimental Protocols

These generalized protocols serve as a robust starting point. Modifications based on your specific substrate will be necessary.

Protocol 1: Formation of 2-Bromo-1-phenylethanol from Styrene

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in a 1:1 mixture of DMSO and water. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Once the styrene is consumed, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromohydrin, which can be used in the next step without further purification.

Protocol 2: Cyclization to Styrene Oxide

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the crude 2-bromo-1-phenylethanol (1.0 eq) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the halohydrin by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Workup & Isolation: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude epoxide can then be purified by flash column chromatography or distillation.

Section 4: Summary of Key Parameters
ParameterStep 1: Halohydrin FormationStep 2: Epoxide Cyclization (SN2)Rationale & Expert Insights
Solvent High-concentration nucleophilic solvent (e.g., H₂O, aq. DMSO, aq. THF)[4]Polar aprotic solvent (e.g., THF, DMF, DMSO)[6]The solvent choice is the most critical factor in controlling the reaction pathway for each step. Using a polar aprotic solvent in Step 2 maximizes the nucleophilicity of the alkoxide.
Temperature Typically 0 °C to room temperature.Typically 0 °C to room temperature.Lower temperatures are generally preferred to minimize side reactions. Gentle heating may be required for Step 2 with unreactive substrates, but this increases the risk of E2 elimination.[6]
Base N/A (Often slightly acidic)Strong, non-hindered base (e.g., NaOH, KOH, NaH)[2][6]A base is required to deprotonate the alcohol, forming the nucleophilic alkoxide. Hindered bases must be avoided to prevent the competing E2 elimination reaction.
Water Essential Reagent/Solvent Detrimental Contaminant The role of water is completely inverted between the two steps. Rigorous drying of the intermediate halohydrin and solvent for Step 2 is crucial to prevent low yields and diol formation.[6]
Stereochemistry Proceeds via anti-addition [9][10]Requires anti-periplanar conformation of O⁻ and X[6]The stereochemical outcome of the first step directly dictates the feasibility of the second. The anti addition of X and OH sets up the required conformation for the subsequent intramolecular backside attack.

References

Technical Support Center: Solvent Drying for Oxirane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for drying solvents, a critical step for successful oxirane synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to use anhydrous solvents for oxirane synthesis?

A1: Water can significantly interfere with and inhibit oxirane synthesis for several reasons. Many epoxidation reagents, such as Grignard reagents or organometallics, are highly reactive towards protic compounds and will be quenched by water, reducing yields. Furthermore, water can react with the desired epoxide product, leading to ring-opening and the formation of diol byproducts, which complicates purification and lowers the overall efficiency of the reaction.

Q2: My epoxidation reaction is sluggish or failing completely. Could residual moisture in my solvent be the cause?

A2: Yes, this is a very common issue. Trace amounts of water can consume sensitive reagents and catalysts. It is highly recommended to verify the dryness of your solvent. The most accurate method for determining residual water content is Karl Fischer titration.[1][2] If this is unavailable, using a fresh batch of solvent dried via a reliable protocol is the best course of action.

Q3: What is the most reliable indicator that my solvent is dry when using a sodium/benzophenone still?

A3: A persistent, deep blue or purple color is the definitive indicator of an anhydrous, oxygen-free solvent.[3] This color is due to the formation of the sodium-benzophenone ketyl radical. If the solution is colorless, yellow, or orange, it indicates the presence of water or oxygen, and the solvent is not yet dry. The still should be allowed to reflux longer, or more sodium and benzophenone may need to be added.

Q4: Can I use molecular sieves to dry any solvent for any type of epoxidation reaction?

A4: While molecular sieves are a versatile and safe option, they are not universally compatible. For instance, 3Å molecular sieves are required for drying methanol or acetonitrile, as 4Å sieves will also adsorb these smaller solvent molecules.[1] Additionally, molecular sieves should not be used to dry ketones like acetone, as they can catalyze aldol condensation reactions.[1] Always ensure the chosen sieve pore size and type are appropriate for your specific solvent.

Troubleshooting Guide

Issue 1: The sodium/benzophenone still for my THF or ether is not turning blue.

  • Possible Cause 1: Insufficient Reflux Time: The reaction to form the blue ketyl radical can take several hours.

    • Solution: Ensure the solvent has been refluxing for an adequate amount of time, typically several hours.[3]

  • Possible Cause 2: Wet Solvent: The initial solvent may have a very high water content, consuming all the drying agent.

    • Solution: Pre-dry the solvent with a less reactive agent like potassium hydroxide (for ethers) or 4Å molecular sieves before adding it to the still.[3]

  • Possible Cause 3: Inactive Sodium: The surface of the sodium metal may be oxidized.

    • Solution: Safely remove the sodium, rinse with a dry, inert solvent (like hexane), and cut it to expose a fresh surface before re-adding to the still.

Issue 2: My dried solvent (from molecular sieves) still seems to have water contamination.

  • Possible Cause 1: Incompletely Activated Sieves: Molecular sieves must be activated at high temperatures under vacuum to remove adsorbed water.

    • Solution: Ensure your molecular sieves have been properly activated. Heat them in a furnace at 300-350°C for at least 24 hours immediately before use.[4][5]

  • Possible Cause 2: Insufficient Quantity of Sieves or Time: Effective drying requires an adequate amount of sieves and sufficient contact time.

    • Solution: Use a 10-20% mass/volume loading of sieves and allow the solvent to stand for at least 48-72 hours for optimal drying.[4]

  • Possible Cause 3: Inappropriate Sieve Pore Size: Using a pore size that is too large can lead to the absorption of solvent molecules in addition to water.

    • Solution: Use 3Å sieves for small solvent molecules like methanol and acetonitrile. 4Å sieves are generally suitable for larger solvents like THF, diethyl ether, and dichloromethane.[6]

Issue 3: I observed decomposition of my solvent (e.g., DMF) after adding a drying agent.

  • Possible Cause: Incompatible Drying Agent: Strong bases like calcium hydride or sodium hydroxide can catalyze the decomposition of solvents like DMF, especially at elevated temperatures.[3][7]

    • Solution: For DMF, it is recommended to dry overnight with barium oxide or 4Å molecular sieves, followed by vacuum distillation. Avoid refluxing with strong bases.[3][7]

Data Presentation

Table 1: Efficiency of Common Solvent Drying Methods

The following table summarizes the residual water content in parts per million (ppm) for common solvents after treatment with various drying agents. This data is essential for selecting the appropriate method to achieve the level of dryness required for sensitive oxirane synthesis.

SolventDrying Agent/MethodTimeResidual H₂O (ppm)Reference(s)
Tetrahydrofuran (THF) Sodium/Benzophenone Still48 h reflux~43[4][8]
Sodium Dispersion/Benzophenone2 h reflux~7[9][10]
3Å Molecular Sieves (20% m/v)48 h~6
Activated Alumina (column)Single Pass<10[4]
Dichloromethane (CH₂Cl₂) Calcium Hydride (CaH₂)Reflux~13[4]
3Å Molecular Sieves (20% m/v)72 h<5[4]
Activated Silica (column)Single Pass<10[4]
Toluene Sodium/Benzophenone StillReflux~34[4][8]
3Å Molecular Sieves24 h<5[4][8]
Acetonitrile (CH₃CN) Calcium Hydride (CaH₂)24 h~36[11]
3Å Molecular Sieves (20% m/v)72 h<10[4]
Phosphorus Pentoxide (P₄O₁₀)24 h~9[4]
N,N-Dimethylformamide (DMF) 3Å Molecular Sieves72 h~30[11]
Barium Oxide (BaO) then DistillOvernight<10[3][7]

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still

This protocol describes the classic method for obtaining highly anhydrous and oxygen-free THF.

Materials:

  • Pre-dried THF (e.g., over 4Å molecular sieves or KOH)[3]

  • Sodium metal, stored under mineral oil

  • Benzophenone

  • High-boiling inert solvent for quenching (e.g., Toluene or Xylene)[12]

  • Alcohols for quenching (tert-butanol, isopropanol, methanol)[12]

  • Appropriate distillation glassware, heating mantle, and inert gas (Nitrogen or Argon) setup

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

  • Sodium Preparation: Under an inert atmosphere, carefully cut approximately 5-10 grams of sodium metal into small pieces, removing the outer oxidized layer. Rinse with dry hexane and add to the distillation flask.

  • Solvent and Indicator Addition: Add pre-dried THF (to about two-thirds of the flask's volume) and 5-10 grams of benzophenone to the flask.

  • Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas.

  • Monitoring: Continue refluxing until a persistent deep blue or purple color develops. This may take several hours.[3] The absence of this color indicates that water and/or oxygen are still present.

  • Collection: Once the blue color is stable, the anhydrous THF can be distilled and collected for immediate use. Never distill to dryness.

  • Shutdown and Quenching:

    • Cool the still to room temperature under an inert atmosphere.

    • Refill the flask with a high-boiling inert solvent like dry toluene.[13]

    • Slowly and carefully add tert-butanol dropwise with vigorous stirring. The reaction is exothermic and will generate hydrogen gas.[12]

    • Once the reaction subsides, repeat the process sequentially with isopropanol, then methanol, and finally water to ensure all reactive metal is consumed.[12]

Protocol 2: Drying Dichloromethane (CH₂Cl₂) with Calcium Hydride

This method is suitable for drying chlorinated solvents, for which alkali metals are incompatible.

Materials:

  • Dichloromethane (CH₂Cl₂)

  • Calcium Hydride (CaH₂), powder

  • Distillation glassware, heating mantle, and drying tube

Procedure:

  • Setup: Assemble a reflux apparatus with a condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the system from atmospheric moisture.

  • Reagent Addition: To a round-bottomed flask, add calcium hydride (approx. 10-20 g per 1 L of solvent). Add the dichloromethane.

  • Reflux: Heat the mixture to a gentle reflux for at least 2 hours. Calcium hydride reacts with water to form calcium hydroxide and hydrogen gas.[14]

  • Distillation: After refluxing, set up the apparatus for distillation. Distill the dichloromethane, collecting the fraction boiling at its characteristic boiling point (~39-40 °C).

  • Storage: Store the freshly distilled, anhydrous dichloromethane over activated 4Å molecular sieves in a sealed container under an inert atmosphere.

Protocol 3: Drying N,N-Dimethylformamide (DMF) with Barium Oxide

This protocol avoids the use of strong bases that can cause DMF decomposition.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Barium Oxide (BaO), powder

  • Vacuum distillation apparatus

Procedure:

  • Pre-drying: Add powdered barium oxide to the DMF in a flask (approx. 50 g/L).

  • Stirring: Stopper the flask and let it stand overnight, with or without stirring.

  • Decantation: Carefully decant the DMF away from the barium oxide sediment into a clean, dry distillation flask.

  • Vacuum Distillation: Distill the DMF under reduced pressure (e.g., ~20 mmHg). This lowers the boiling point and prevents thermal decomposition.[3][7]

  • Storage: Store the purified DMF over activated 4Å molecular sieves under an inert atmosphere.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes for solvent drying.

SolventDryingWorkflow start Start: Need Anhydrous Solvent for Synthesis select_solvent Select Solvent (e.g., THF, CH2Cl2, DMF) start->select_solvent choose_method Choose Drying Method select_solvent->choose_method path_sieves Molecular Sieves choose_method->path_sieves Safe & General path_still Distillation Still (e.g., Na/Benzophenone) choose_method->path_still Ethers/Hydrocarbons (Highest Purity) path_reflux Reflux & Distill (e.g., CaH2) choose_method->path_reflux Halogenated, etc. activate_sieves Activate Sieves (High Temp / Vacuum) path_sieves->activate_sieves setup_still Setup Still (Dry Glassware, Inert Gas) path_still->setup_still setup_reflux Setup Reflux Apparatus (with Drying Tube) path_reflux->setup_reflux add_sieves Add Sieves to Solvent (10-20% m/v) activate_sieves->add_sieves wait Stand for 48-72h add_sieves->wait verify_dryness Verify Dryness? (Optional: Karl Fischer) wait->verify_dryness add_reagents Add Drying Agent & Indicator setup_still->add_reagents reflux_still Reflux until Indicator Color Change add_reagents->reflux_still distill_still Distill Solvent reflux_still->distill_still distill_still->verify_dryness add_reflux_agent Add Drying Agent (e.g., CaH2) setup_reflux->add_reflux_agent reflux_solvent Reflux for >2h add_reflux_agent->reflux_solvent distill_reflux Distill Solvent reflux_solvent->distill_reflux distill_reflux->verify_dryness verify_dryness->choose_method No, Redry store Store Under Inert Gas (over sieves if applicable) verify_dryness->store Yes finish End: Use Anhydrous Solvent in Reaction store->finish

Caption: General workflow for selecting and executing a solvent drying protocol.

DryingAgentSelection solvent_type What is the solvent type? ether Ethereal (THF, Et2O, Dioxane) solvent_type->ether halogenated Halogenated (CH2Cl2, CHCl3) solvent_type->halogenated aprotic Polar Aprotic (DMF, DMSO, Acetonitrile) solvent_type->aprotic hydrocarbon Hydrocarbon (Toluene, Hexane) solvent_type->hydrocarbon na_bph Sodium/Benzophenone Still (Highest Purity) ether->na_bph Best mol_sieves_4a 4Å Molecular Sieves (Good, Safe) ether->mol_sieves_4a Alternative cah2 Calcium Hydride (CaH2) (Reflux & Distill) halogenated->cah2 Standard p4o10 Phosphorus Pentoxide (P4O10) (For Acidic/Neutral Solvents) halogenated->p4o10 Alternative mol_sieves_3a 3Å Molecular Sieves (Required for CH3CN) aprotic->mol_sieves_3a Acetonitrile bao Barium Oxide (BaO) (For DMF/DMSO) aprotic->bao DMF/DMSO hydrocarbon->na_bph Best hydrocarbon->mol_sieves_4a Alternative

Caption: Decision tree for selecting a suitable drying agent based on solvent class.

References

Identifying byproducts in 2-(2-Methoxyphenyl)oxirane synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(2-Methoxyphenyl)oxirane Synthesis

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers identifying byproducts in the synthesis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Frequently Asked Questions (FAQs)

Q1: My GC chromatogram shows a major peak for my product, but also a significant earlier-eluting peak. What is it likely to be?

A1: The most common and expected peak other than your product is the unreacted starting material, 2-methoxystyrene (also known as 2-vinylanisole).[1] Epoxidation reactions often do not go to 100% completion. To confirm, check the mass spectrum of this peak against the known spectrum of 2-methoxystyrene (MW: 134.18 g/mol ). The mass spectrum should show a strong molecular ion peak at m/z 134 and characteristic fragments. Incomplete conversion can be addressed by increasing the reaction time, temperature, or the equivalents of the epoxidizing agent.

Q2: I have an unexpected peak with a higher molecular weight and polarity than my product. Its mass spectrum suggests the addition of water (M+18). What is this byproduct?

A2: This is very likely 2-(2-methoxyphenyl)ethane-1,2-diol. Epoxides (oxiranes) are susceptible to acid-catalyzed ring-opening.[2][3] If any acidic conditions are present during the reaction or aqueous workup (e.g., from an unbuffered peroxyacid like m-CPBA), the epoxide ring can be hydrolyzed to the corresponding diol.[4] To avoid this, ensure the reaction is run under buffered or non-acidic conditions and use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) during workup.

Q3: My GC-MS analysis shows a peak that I've identified as 2-methoxybenzaldehyde. How could this have formed?

A3: The presence of 2-methoxybenzaldehyde is likely due to oxidative cleavage of the carbon-carbon double bond of the starting material, 2-methoxystyrene. Strong oxidizing agents can, under certain conditions, cleave the double bond entirely instead of just forming an epoxide.[5] This side reaction competes with the desired epoxidation. Using milder, more selective epoxidizing agents or carefully controlling reaction temperature can help minimize this byproduct.

Q4: When using m-CPBA as the oxidizing agent, I see a very broad, late-eluting peak in my chromatogram that seems to be overwhelming the detector. What is it and how can I remove it?

A4: This peak is almost certainly the carboxylic acid byproduct from the oxidizing agent, for example, 3-chlorobenzoic acid (m-CBA) if you used m-CPBA. Carboxylic acids often exhibit poor peak shape (tailing) in GC analysis. To remove it from your sample, perform a basic wash during your workup procedure (e.g., with 5% NaHCO₃ or Na₂CO₃ solution). The basic solution will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated from your organic product layer.

Q5: What are the key mass fragments I should look for to identify this compound and its main byproducts?

A5: You should look for the molecular ion peak (M⁺) first, which confirms the molecular weight. After that, characteristic fragments resulting from the breakdown of the molecule are key identifiers. Ethers and aromatic rings have common fragmentation patterns.[6][7] See the data table below for expected molecular weights and key fragments for the most common species in your reaction mixture.

Data Presentation: GC-MS Identification

The following table summarizes the expected compounds, their likely elution order, molecular weights (MW), and key identifying m/z fragments for a typical synthesis starting from 2-methoxystyrene.

Compound NameLikely GC Elution OrderMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)Notes
2-Methoxystyrene 1 (Least Polar)134.18134 (M⁺), 119, 105, 91, 77Unreacted starting material.
This compound 2150.18150 (M⁺), 135, 121, 105, 91Desired Product.
2-Methoxybenzaldehyde 3136.15136 (M⁺), 135, 107, 92, 77Oxidative cleavage byproduct.[5]
2-(2-Methoxyphenyl)ethane-1,2-diol 4 (Most Polar)168.19168 (M⁺), 150, 137, 121, 107Hydrolysis/ring-opening byproduct.[2]

Experimental Protocols

Synthesis Protocol: Epoxidation of 2-Methoxystyrene

This protocol describes a general method for the epoxidation of 2-methoxystyrene using meta-chloroperoxybenzoic acid (m-CPBA).

  • Materials: 2-methoxystyrene, m-CPBA (~77%), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-methoxystyrene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

    • In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred 2-methoxystyrene solution over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated 3-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude oxirane product.

GC-MS Sample Preparation and Analysis Protocol
  • Sample Preparation:

    • Take a small aliquot (~1-2 mg) of the crude or purified reaction product.

    • Dissolve the aliquot in a suitable solvent, such as dichloromethane, ethyl acetate, or methanol, to a final concentration of approximately 1 mg/mL.

    • Transfer the solution to a 2 mL GC vial for analysis.

  • GC-MS Parameters (Typical):

    • GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

      • Source Temperature: 230 °C.

Visualizations

Synthesis_Pathway Main Epoxidation Reaction Pathway SM 2-Methoxystyrene Product This compound (Desired Product) SM->Product DCM, 0°C to RT Reagent m-CPBA Reagent->Product Byproduct 3-Chlorobenzoic Acid Reagent->Byproduct is consumed to form

Caption: Main reaction for the synthesis of this compound.

Byproduct_Formation Common Byproduct Formation Pathways cluster_0 Hydrolysis Pathway cluster_1 Oxidative Cleavage Pathway Product This compound Diol 2-(2-Methoxyphenyl)ethane-1,2-diol Product->Diol H₃O⁺ (Acidic Workup) [Ring-Opening] SM 2-Methoxystyrene Aldehyde 2-Methoxybenzaldehyde SM->Aldehyde Strong Oxidation [Cleavage]

Caption: Formation pathways for common hydrolysis and cleavage byproducts.

Troubleshooting_Workflow GC-MS Troubleshooting Workflow Start Unexpected Peak in GC-MS CheckMW Check Molecular Ion (M⁺) Start->CheckMW CompareRT Compare Retention Time (RT) Start->CompareRT MW_SM M⁺ = 134? CheckMW->MW_SM Is_SM Likely Unreacted 2-Methoxystyrene CompareRT->Is_SM RT < Product Is_Diol Likely Hydrolysis Product (Diol) CompareRT->Is_Diol RT > Product MW_Aldehyde M⁺ = 136? MW_SM->MW_Aldehyde No MW_SM->Is_SM Yes MW_Diol M⁺ = 168? MW_Aldehyde->MW_Diol No Is_Aldehyde Likely Oxidative Cleavage (2-Methoxybenzaldehyde) MW_Aldehyde->Is_Aldehyde Yes MW_Diol->Is_Diol Yes Is_Other Other Contaminant or Isomer MW_Diol->Is_Other No

References

Scaling up the synthesis of 2-(2-Methoxyphenyl)oxirane for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up of 2-(2-Methoxyphenyl)oxirane synthesis for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two primary routes for industrial production are:

  • Epoxidation of 2-Methoxystyrene: This method involves the direct oxidation of the double bond of 2-methoxystyrene using an oxidizing agent. Common oxidants include peroxyacids (like m-CPBA) or hydrogen peroxide in the presence of a catalyst. For industrial applications, catalytic processes using less hazardous oxidants are preferred.

  • Intramolecular Cyclization (Williamson Ether Synthesis variant): This route involves the synthesis of a halohydrin precursor, α-chloromethyl-2-methoxybenzylalcohol, which is then treated with a strong base (e.g., potassium hydroxide) to induce intramolecular cyclization to form the oxirane ring.[1][2]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Key safety considerations include:

  • Handling of Raw Materials: this compound is suspected of causing genetic defects and cancer.[3] Precursors and reagents may also be toxic or corrosive. Ensure proper personal protective equipment (PPE) is used.

  • Exothermic Reactions: The epoxidation reaction can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • Solvent Safety: Many organic solvents used are flammable. Ensure the manufacturing facility is equipped with appropriate ventilation and fire suppression systems.

  • Waste Disposal: Byproducts and waste streams must be handled and disposed of in accordance with environmental regulations.

Q3: What are the typical purities and yields achievable at an industrial scale?

A3: With optimized processes, purities of >98% are achievable.[4] Yields can vary significantly depending on the chosen synthesis route and optimization of reaction conditions, but industrial processes often target yields above 85-90%.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure all starting materials, especially the base and solvent, are of high purity and anhydrous if required by the protocol. - Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., HPLC, GC). An insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. - Catalyst Deactivation: If using a catalyst, ensure it is active and not poisoned by impurities in the starting materials.
Side Reactions - Control Temperature: High temperatures can promote the formation of byproducts such as diols or polymeric materials. Maintain strict temperature control throughout the reaction. - Optimize Stoichiometry: An incorrect ratio of reactants can lead to side reactions. Carefully control the addition rate and stoichiometry of all reagents. - Choice of Base and Solvent: The choice of base and solvent is critical. For the intramolecular cyclization route, a strong, non-nucleophilic base is preferred to minimize side reactions. Polar aprotic solvents can enhance reaction rates.[5]
Product Loss During Workup - Optimize Extraction: Ensure the correct solvent and pH are used during the extraction process to maximize the recovery of the product. - Minimize Emulsion Formation: Emulsions can form during aqueous workup, leading to product loss. Techniques to break emulsions include the addition of brine or changing the solvent.
Product Impurity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Improve Reaction Conversion: Refer to the "Low Reaction Yield" section to optimize reaction conditions for higher conversion. - Efficient Purification: Utilize appropriate purification techniques such as vacuum distillation or column chromatography to remove unreacted starting materials.
Formation of Byproducts (e.g., Diols, Aldehydes) - Control Water Content: The presence of water can lead to the hydrolysis of the epoxide ring to form a diol. Ensure anhydrous conditions if the reaction is sensitive to moisture. - Milder Reaction Conditions: Use milder oxidizing agents or reaction conditions to reduce the formation of oxidation byproducts like benzaldehyde.
Solvent and Reagent Residues - Effective Drying: After workup, ensure the product is thoroughly dried under vacuum to remove residual solvents. - Purification: Recrystallization or distillation can be effective in removing non-volatile impurities.[6]

Experimental Protocols

Protocol 1: Epoxidation of 2-Methoxystyrene

This protocol describes a general procedure for the epoxidation of 2-methoxystyrene using a peroxyacid.

Materials:

  • 2-Methoxystyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reactor, dissolve 2-methoxystyrene in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the reactor while maintaining the temperature at 0-5°C.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Intramolecular Cyclization of α-chloromethyl-2-methoxybenzylalcohol

This protocol is based on the intramolecular cyclization of a halohydrin precursor.[1][2]

Materials:

  • α-chloromethyl-2-methoxybenzylalcohol

  • Potassium hydroxide (KOH)

  • Dioxane

  • Water

  • Benzene (or a safer alternative like toluene)

Procedure:

  • Dissolve α-chloromethyl-2-methoxybenzylalcohol in dioxane in a reactor.

  • Prepare a solution of potassium hydroxide in water.

  • Slowly add the potassium hydroxide solution to the reactor at room temperature.

  • Stir the mixture for several hours and monitor the reaction by TLC or GC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene).

  • Dry the organic extract and evaporate the solvent to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Illustrative Reaction Conditions for Epoxidation of 2-Methoxystyrene

OxidantCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
m-CPBANoneDCM0-52-4~85>95
H₂O₂Methyltrioxorhenium (MTO)Acetonitrile/Water256-8~90>98
H₂O₂Titanium silicalite (TS-1)Methanol608-12~88>97

Table 2: Illustrative Base and Solvent Combinations for Intramolecular Cyclization

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
KOHDioxane/Water253-5~80>95
NaOHToluene/Water (with PTC)504-6~85>96
NaHTHF (anhydrous)0-252-4~90>98

Note: The data in these tables are illustrative and may vary depending on the specific reaction scale and conditions.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Epoxidation cluster_route2 Route 2: Intramolecular Cyclization Start1 2-Methoxystyrene Process1 Oxidation (e.g., m-CPBA or H2O2/Catalyst) Start1->Process1 Product Crude this compound Process1->Product Start2 α-chloromethyl-2- methoxybenzylalcohol Process2 Base Treatment (e.g., KOH) Start2->Process2 Process2->Product Purification Purification (e.g., Vacuum Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Alternative synthesis workflows for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Temperature and Time Start->CheckConditions AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) Start->AnalyzeByproducts OptimizeWorkup Optimize Workup and Purification CheckReagents->OptimizeWorkup CheckConditions->OptimizeWorkup AnalyzeByproducts->OptimizeWorkup Solution Improved Synthesis OptimizeWorkup->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Efficient Epoxidation of Electron-Rich Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the epoxidation of electron-rich alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question 1: I am observing low to no conversion of my electron-rich alkene to the epoxide. What are the potential causes and how can I improve the yield?

Answer: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity:

    • Catalyst Quality: Ensure you are using a high-purity catalyst. For metal-based catalysts like Mn-salen (Jacobsen-Katsuki) or rhenium-based catalysts (MTO), degradation can occur over time.[1] For organocatalysts like the Shi catalyst, ensure it is properly prepared and stored.[2]

    • Catalyst Loading: Insufficient catalyst loading can lead to slow and incomplete reactions. While typical loadings are in the range of 1-10 mol%, this may need to be optimized for your specific substrate.[3]

    • Catalyst Activation/Formation: Some catalytic systems require in-situ formation or activation. For instance, in the Shi epoxidation, the active dioxirane species is generated from a ketone catalyst and an oxidant like Oxone.[4][5] Ensure the conditions are optimal for the formation of the active catalytic species.

  • Reagent Quality:

    • Oxidant Decomposition: The oxidant is a critical component. Peroxy acids like m-CPBA can degrade upon storage. Hydrogen peroxide solutions can also lose their potency. It is advisable to titrate your oxidant to determine its active concentration.[2] For Oxone (potassium peroxymonosulfate), ensure it is fresh, as its stability can be an issue.[2][5]

    • Solvent Purity: The presence of impurities in the solvent can interfere with the reaction. Ensure you are using dry, high-purity solvents, especially for moisture-sensitive catalytic systems like the Sharpless epoxidation.[3]

  • Reaction Conditions:

    • Temperature: While many epoxidations are run at low temperatures to improve selectivity, this can also decrease the reaction rate. If conversion is low, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can lead to side reactions and lower selectivity.[3]

    • pH Control (especially for Shi Epoxidation): The pH of the reaction medium is crucial for the Shi epoxidation. An optimal pH of around 10.5 is often required to facilitate the formation of the active dioxirane species while minimizing the decomposition of Oxone and the catalyst.[4][5][6] The use of a buffer is highly recommended.

    • Reaction Time: The reaction may simply not have proceeded to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[7]

Question 2: My epoxidation reaction is producing significant byproducts. How can I improve the selectivity?

Answer: Poor selectivity in the epoxidation of electron-rich alkenes often manifests as the formation of diols (from epoxide ring-opening), rearranged products, or over-oxidation products. Here’s how to address these issues:

  • Diol Formation:

    • Water Content: The presence of water can lead to the acid or base-catalyzed ring-opening of the newly formed epoxide to a diol.[8][9] Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere if the catalytic system is sensitive to moisture.

    • Acidic Byproducts: Peroxy acid reagents like m-CPBA produce a carboxylic acid byproduct which can catalyze epoxide opening.[10] Adding a buffer, such as sodium bicarbonate, can neutralize the acid and prevent this side reaction.

  • Rearrangement and Over-oxidation:

    • Catalyst Choice: Some catalysts are more prone to promoting side reactions. For instance, in the Shi epoxidation, a potential side reaction is the Baeyer-Villiger oxidation.[6] Choosing a different catalytic system might be necessary if this is a persistent issue.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-oxidation or rearrangement of the product.[2]

  • Chemoselectivity:

    • If your molecule contains multiple double bonds, achieving selective epoxidation of the most electron-rich one is key. Peroxy acids and dioxiranes are electrophilic and will preferentially react with more substituted, electron-rich alkenes.[11][12][13] For allylic alcohols, catalysts like titanium or vanadium complexes can direct the epoxidation to the double bond adjacent to the hydroxyl group.[14]

Frequently Asked Questions (FAQs)

Q1: Which catalyst should I choose for the epoxidation of my electron-rich alkene?

A1: The choice of catalyst depends on several factors, including the substrate structure, the desired stereochemistry, and practical considerations like cost and scalability.

  • m-CPBA and other peroxy acids: These are classic, readily available reagents that are effective for many electron-rich alkenes.[15][16][17] They are generally not suitable for acid-sensitive substrates without the use of a buffer.

  • Dimethyldioxirane (DMDO): DMDO is a highly reactive and selective reagent, particularly for electron-rich alkenes. It is often used for substrates that are sensitive to acidic conditions, as the reaction is neutral.[12][18] However, DMDO is volatile and must be prepared in situ or handled with care.[12]

  • Jacobsen-Katsuki Catalyst: This chiral Mn-salen complex is excellent for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes.[19][20][21]

  • Shi Catalyst: This fructose-derived organocatalyst is used for the asymmetric epoxidation of a broad range of alkenes, including trans-olefins and trisubstituted olefins, using Oxone as the oxidant.[2][4][5]

  • Methyltrioxorhenium (MTO): MTO is a highly active catalyst that uses hydrogen peroxide as the oxidant.[22][23] The addition of Lewis bases like pyridine or pyrazole can suppress the decomposition of the epoxide product to the corresponding diol.[24][25]

Q2: How can I achieve high enantioselectivity in my epoxidation?

A2: For asymmetric epoxidation, the choice of a chiral catalyst is paramount.

  • For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation (for cis-olefins) and the Shi epoxidation (for trans- and trisubstituted olefins) are leading methods.[5][20]

  • For allylic alcohols, the Sharpless asymmetric epoxidation is the method of choice.[3]

  • Achieving high enantioselectivity requires careful optimization of reaction conditions, particularly temperature. Lower temperatures generally lead to higher enantiomeric excess (% ee).[3] The purity of all reagents and the integrity of the chiral catalyst are also critical.[3]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: A slow reaction rate can be addressed by:

  • Increasing Catalyst Loading: A modest increase in the amount of catalyst can significantly speed up the reaction.

  • Increasing Temperature: Carefully increasing the reaction temperature can enhance the rate, but be mindful of potential decreases in selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Some reactions may proceed faster in more polar solvents.

  • Additives: In some systems, additives can accelerate the reaction. For example, in the Jacobsen-Katsuki epoxidation, the addition of a co-catalyst like a pyridine N-oxide derivative can increase the rate.[26]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Epoxidation of Styrene

Catalyst SystemOxidantTypical Yield (%)Typical ee (%)Key AdvantagesCommon Issues
m-CPBA->90N/ASimple, readily availableAcidic byproduct can cause ring-opening
DMDO->95N/ANeutral conditions, high reactivityVolatile, requires careful handling
Jacobsen-KatsukiNaOCl80-95>90 (for cis-alkenes)High enantioselectivity for cis-olefinsLower selectivity for trans-olefins
Shi CatalystOxone85-99>90Broad substrate scope, high eeRequires careful pH control
MTO/PyridineH₂O₂>90N/AHigh catalytic activity, uses H₂O₂Potential for diol formation without additive

Note: Yields and ee values are representative and can vary significantly with specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Epoxidation with m-CPBA

  • Dissolve the electron-rich alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 mmol, ~77% purity) portion-wise over 5-10 minutes. For acid-sensitive substrates, add 2-3 equivalents of solid sodium bicarbonate to the alkene solution before adding the m-CPBA.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Jacobsen-Katsuki Asymmetric Epoxidation

  • To a solution of the cis-alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 mmol).

  • Add a buffered aqueous solution of sodium hypochlorite (bleach, ~1.5 mmol) dropwise over a period of 1-2 hours with vigorous stirring.

  • Continue stirring at 0 °C to room temperature and monitor the reaction by TLC or GC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the epoxide by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.

Mandatory Visualization

Troubleshooting_Low_Conversion Start Low Conversion Observed CheckCatalyst Step 1: Check Catalyst System Start->CheckCatalyst CatalystQuality Is catalyst old or degraded? CheckCatalyst->CatalystQuality CatalystLoading Is catalyst loading sufficient? CatalystQuality->CatalystLoading No Solution1 Use fresh/high-purity catalyst CatalystQuality->Solution1 Yes CheckReagents Step 2: Check Reagents CatalystLoading->CheckReagents Yes Solution2 Increase catalyst loading CatalystLoading->Solution2 No OxidantActivity Is oxidant active? CheckReagents->OxidantActivity SolventPurity Is solvent pure and dry? OxidantActivity->SolventPurity Yes Solution3 Use fresh or titrated oxidant OxidantActivity->Solution3 No CheckConditions Step 3: Check Reaction Conditions SolventPurity->CheckConditions Yes Solution4 Use pure, dry solvent SolventPurity->Solution4 No ReactionTime Is reaction time sufficient? CheckConditions->ReactionTime Temperature Is temperature too low? ReactionTime->Temperature Yes Solution5 Increase reaction time (monitor) ReactionTime->Solution5 No pH_Control Is pH optimal (e.g., for Shi)? Temperature->pH_Control No Solution6 Slightly increase temperature Temperature->Solution6 Yes Solution7 Adjust pH with buffer pH_Control->Solution7 No End Yield Improved pH_Control->End Yes Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End Solution7->End

Caption: Troubleshooting workflow for low reaction conversion.

Catalyst_Selection_Pathway Start Select Alkene Substrate Stereo Is Asymmetric Epoxidation Required? Start->Stereo AllylicOH Is it an Allylic Alcohol? Stereo->AllylicOH Yes Achiral Achiral Epoxidation Stereo->Achiral No Sharpless Sharpless Epoxidation AllylicOH->Sharpless Yes AlkeneGeo Alkene Geometry? AllylicOH->AlkeneGeo No Jacobsen Jacobsen-Katsuki Epoxidation AlkeneGeo->Jacobsen cis Shi Shi Epoxidation AlkeneGeo->Shi trans or trisubstituted AcidSensitive Is Substrate Acid-Sensitive? Achiral->AcidSensitive DMDO Use DMDO or MTO/Pyridine AcidSensitive->DMDO Yes mCPBA Use m-CPBA (with buffer if needed) AcidSensitive->mCPBA No

Caption: Decision pathway for catalyst selection.

References

Technical Support Center: Monitoring Oxirane Synthesis via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) to monitor the progress of oxirane (epoxide) synthesis. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system (mobile phase) for monitoring my epoxidation reaction?

A1: The ideal solvent system will provide good separation between your starting alkene, the epoxide product, and any major byproducts. A general guideline is to choose a system where the starting material (typically less polar) has an Rf value of approximately 0.5-0.7. This allows ample space on the TLC plate for the more polar epoxide product to appear at a lower Rf. A common starting point for normal-phase TLC is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to achieve optimal separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate.

Q2: My spots are not visible under the UV lamp. How can I visualize my starting alkene and epoxide product?

A2: While many aromatic alkenes are UV-active, simple aliphatic alkenes and their corresponding epoxides often are not. In such cases, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with compounds that can be oxidized, such as alkenes, and will appear as yellow-brown spots on a purple background. For more specific visualization of epoxides, a picric acid stain can be used, which typically yields orange spots on a yellow background.

Q3: The TLC plate shows a streak instead of distinct spots for my reaction mixture. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors.[1][2][3] One common reason is overloading the plate with too much sample; try diluting your reaction mixture before spotting it.[2] Streaking can also occur if the sample is highly polar and interacts strongly with the silica gel. In such cases, adding a small amount of a polar solvent like methanol to your spotting solvent can help, or you can add a few drops of acetic acid or triethylamine to the developing solvent to improve the spot shape for acidic or basic compounds, respectively.[2]

Q4: My starting material spot has disappeared, but I see multiple new spots. How do I identify the epoxide?

A4: The disappearance of the starting material indicates the reaction is progressing. The epoxide is generally more polar than the starting alkene and will therefore have a lower Rf value. If you have synthesized the epoxide before, you can run a reference spot of the purified product alongside your reaction mixture. If not, consider the other possible byproducts. For example, if your epoxidation was performed in the presence of water, you might see a very polar spot corresponding to the diol, which will have a much lower Rf than the epoxide. Using an epoxide-specific stain like picric acid can also help in identification.

Q5: The Rf values for my starting material and product are very close, making it difficult to monitor the reaction. What can I do?

A5: If the Rf values are too similar, you need to change the solvent system to improve separation.[4][5] You can try a solvent system with a different polarity by changing the ratio of your current solvents or by introducing a new solvent. Trying different solvent systems, such as replacing ethyl acetate with dichloromethane or acetone, can alter the selectivity of the separation.[6] Running the TLC plate in a developing chamber with a saturated atmosphere (by lining the chamber with filter paper) can also sometimes improve resolution.

Troubleshooting Guide

This guide addresses specific problems you may encounter when monitoring oxirane synthesis with TLC.

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. The sample is too dilute.[2] 2. The chosen stain is not suitable for your compounds. 3. The compounds have evaporated from the plate (if volatile).1. Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[3] 2. Try a more general and robust stain, such as potassium permanganate or phosphomolybdic acid. 3. If your compounds are highly volatile, TLC may not be the best monitoring method; consider GC-MS.
The spots are elongated or crescent-shaped. 1. The spotting solvent is too polar, causing the initial spot to spread. 2. The TLC plate was damaged during spotting.[1] 3. The compound is interacting strongly with the silica (acidic or basic compounds).[1]1. Dissolve your sample in a less polar solvent for spotting. 2. Be gentle when spotting to avoid scratching the silica layer. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your developing solvent.[2]
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the solvent in the developing chamber. 2. The developing chamber was disturbed during development. 3. The adsorbent has flaked off the edges of the plate.1. Ensure the plate is placed flat on the bottom of the chamber. 2. Place the developing chamber in a location where it will not be bumped or moved. 3. Handle the TLC plate carefully by the edges.
A spot corresponding to the m-CPBA byproduct (m-chlorobenzoic acid) is interfering with the analysis. The byproduct is present in the reaction mixture and is UV-active.m-Chlorobenzoic acid is more polar than the starting alkene and often the epoxide. It can be visualized under UV light. If it co-elutes with your product, you may need to adjust the solvent system or use a stain that does not visualize the acid.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC problems during oxirane synthesis monitoring.

TLCTroubleshooting start Start TLC Analysis problem Problem with TLC Result? start->problem no_spots No Spots Visible problem->no_spots Yes streaking Streaking or Poorly Shaped Spots problem->streaking Yes poor_separation Poor Separation (Close Rf Values) problem->poor_separation Yes uneven_front Uneven Solvent Front problem->uneven_front Yes end Successful Analysis problem->end No solution_no_spots Increase Concentration or Try a Different Stain no_spots->solution_no_spots solution_streaking Dilute Sample or Add Modifier to Eluent streaking->solution_streaking solution_separation Change Solvent System (Adjust Polarity) poor_separation->solution_separation solution_front Ensure Proper Chamber Setup and Handling uneven_front->solution_front rerun Re-run TLC solution_no_spots->rerun solution_streaking->rerun solution_separation->rerun solution_front->rerun rerun->problem

A flowchart for troubleshooting common TLC issues.

Data Presentation: Typical Rf Values in Oxirane Synthesis

The following table provides representative Rf values for common starting materials and products in oxirane synthesis. Note that these values are illustrative and can vary based on the specific TLC plate, solvent mixture, temperature, and other experimental conditions.

Reaction Compound Solvent System (Hexane:Ethyl Acetate) Typical Rf Value
Epoxidation of Styrene Styrene9:10.80
Styrene Oxide9:10.55
Benzaldehyde (potential byproduct)9:10.45
m-Chlorobenzoic acid (from m-CPBA)9:10.20
Epoxidation of Cyclohexene Cyclohexene8:20.85
Cyclohexene Oxide8:20.60
trans-Cyclohexane-1,2-diol (over-reaction/hydrolysis product)8:20.15

Experimental Protocols

Detailed Methodology for Monitoring Alkene Epoxidation using TLC

This protocol outlines the steps for monitoring the conversion of an alkene to an epoxide using m-CPBA as the oxidizing agent.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp

  • Staining solution (e.g., potassium permanganate or picric acid)

  • Heat gun

  • Reaction mixture aliquots

  • Solution of the starting alkene (for reference)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint baseline about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for spotting.

  • Spot the TLC Plate:

    • Lane 1 (Reference): Using a capillary tube, spot a dilute solution of your starting alkene on the leftmost mark.

    • Lane 2 (Co-spot): On the middle mark, first spot the starting alkene solution, and then, using a new capillary tube, spot the reaction mixture directly on top of the first spot.

    • Lane 3 (Reaction Mixture): Using a new capillary tube, spot an aliquot of your reaction mixture on the rightmost mark.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Spots:

    • UV Light: If your compounds are UV-active, view the plate under a UV lamp and circle any visible spots with a pencil.

    • Staining: Prepare your chosen staining solution. For a potassium permanganate stain, dip the dried plate into the solution and then gently warm it with a heat gun until spots appear. For a picric acid stain, dip the plate in the ethanolic picric acid solution, allow it to dry, and then follow the specific after-treatment protocol.[7]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the reference lane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate the formation of the epoxide product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Rf values for all spots for your records.

References

Technical Support Center: Challenges in the Purification of Polar Epoxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar epoxide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar epoxide compounds?

A1: The purification of polar epoxide compounds presents two main difficulties:

  • High Polarity: These compounds often exhibit poor retention on standard reversed-phase (C18) columns and may bind irreversibly or show significant tailing on normal-phase silica gel. This can lead to co-elution with polar impurities and poor separation.

  • Ring Instability: The epoxide ring is susceptible to opening under both acidic and basic conditions. This degradation can be catalyzed by the stationary phase (e.g., acidic silica gel) or mobile phase additives, leading to the formation of diol and other impurities and resulting in low yields of the desired epoxide.

Q2: What are the common impurities found in crude polar epoxide mixtures?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis such as diols (from epoxide ring-opening), and residual solvents.[1] In certain industrial processes, carbonyl compounds may also be present as significant impurities.

Q3: My polar epoxide is not retained on a C18 column. What are my options?

A3: When a polar epoxide shows minimal or no retention on a standard C18 column, several alternative chromatographic techniques can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[2][3]

  • Aqueous Normal-Phase (ANP) Chromatography: Some modern C18 columns are designed to operate in "aqueous normal-phase" mode, which can retain and separate polar compounds using an inverse solvent strategy (low aqueous and high organic concentration).[4]

  • Specialized Reversed-Phase Columns: Consider using reversed-phase columns with polar-embedded or polar-endcapped functionalities, which are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.[5]

Q4: How can I prevent my acid-sensitive epoxide from degrading on a silica gel column?

A4: The acidic nature of standard silica gel can promote the ring-opening of epoxides. To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treating the silica gel with a basic modifier can neutralize the acidic silanol groups. This can be done by preparing a slurry of the silica gel with a solvent system containing a small percentage (1-3%) of a base like triethylamine or ammonium hydroxide.[6]

  • Use a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into the mobile phase can suppress the interaction between the epoxide and the acidic silica surface, reducing degradation and improving peak shape.[7]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like deactivated neutral alumina, florisil, or a bonded phase like amino- or diol-functionalized silica.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar epoxides.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Potential Cause Troubleshooting Steps
Strong interaction with acidic silanol groups on silica gel. 1. Add a basic modifier: Incorporate 0.1-1% triethylamine or a few drops of ammonium hydroxide into your mobile phase to mask the active silanol sites.[7] 2. Use a less acidic stationary phase: Switch to neutral alumina or a bonded phase column (e.g., amino or diol).[8]
Co-elution with polar impurities. 1. Optimize the solvent system: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve resolution.[6] 2. Consider HILIC: This technique often provides different selectivity for polar compounds and may resolve co-eluting impurities.[2][3]
Issue 2: Low Recovery of the Epoxide Compound
Potential Cause Troubleshooting Steps
Degradation of the epoxide on the column (ring-opening). 1. Assess stability: Before performing column chromatography, spot the compound on a TLC plate and let it sit for a while to see if degradation occurs.[9] 2. Deactivate the stationary phase: Treat the silica gel with a basic solution before packing the column.[10] 3. Use a less acidic stationary phase: Employ neutral alumina or florisil.
Irreversible adsorption to the stationary phase. 1. Increase the mobile phase polarity: A stronger eluent may be needed to desorb the compound. 2. Use a different stationary phase: HILIC or a polar-endcapped reversed-phase column might be more suitable.
Issue 3: No Retention in Reversed-Phase Chromatography
Potential Cause Troubleshooting Steps
Compound is too polar for the stationary phase. 1. Switch to HILIC: This is the most common solution for highly polar compounds that do not retain on C18 columns.[2][3] 2. Use a specialized "aqueous" C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and can provide better retention for polar analytes.[11]
Phase collapse of the C18 column in a highly aqueous mobile phase. 1. Ensure the mobile phase contains a minimum organic content: Most traditional C18 columns require at least 5-10% organic solvent to maintain the integrity of the stationary phase.[12] 2. Flush the column with a high percentage of organic solvent: This can often restore a collapsed phase.[12]

Experimental Protocols

Protocol 1: Stability Test of Polar Epoxide on Silica Gel TLC

Objective: To quickly assess the stability of an acid-sensitive polar epoxide on a standard silica gel stationary phase.

Methodology:

  • Dissolve a small amount of the crude epoxide mixture in a suitable solvent.

  • Spot the solution onto a silica gel TLC plate.

  • Spot a second sample of the same solution on the same plate.

  • Immediately develop the plate in an appropriate solvent system to establish a reference chromatogram for the starting material and impurities.

  • Allow the second spot on an undeveloped plate to remain exposed to the silica gel and air for 30-60 minutes.

  • Develop the second plate in the same solvent system.

  • Visualize both plates under UV light and/or with a suitable stain.

  • Analysis: Compare the two chromatograms. The appearance of new spots or a significant decrease in the intensity of the epoxide spot on the second plate indicates degradation on the silica gel.

Protocol 2: Flash Chromatography with Deactivated Silica Gel

Objective: To purify an acid-sensitive polar epoxide using normal-phase flash chromatography.

Methodology:

  • Deactivation of Silica Gel:

    • Prepare a solvent system that provides an appropriate Rf value for the epoxide, containing 1-3% triethylamine.[6]

    • Create a slurry of the silica gel in this solvent system.

    • Pack the column with the slurry and flush with one column volume of the same solvent system. Discard the eluent. The silica gel is now deactivated.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a solid load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Elution:

    • Run the column with the chosen mobile phase (with or without the triethylamine, depending on the separation needs).

    • A gradient elution, gradually increasing the polarity, may be beneficial for complex mixtures.[6]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure epoxide.

Protocol 3: Liquid-Liquid Extraction for Initial Purification

Objective: To perform an initial cleanup of a crude reaction mixture containing a polar epoxide.

Methodology:

  • Quench the reaction mixture with water and transfer it to a separatory funnel.[13]

  • Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of the epoxide.

  • Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently to mix the layers.[14][15]

  • Place the funnel in a ring stand and allow the layers to separate completely.[15]

  • Drain the lower layer. The location of your epoxide (aqueous or organic layer) will depend on its polarity and the pH of the aqueous phase.

  • If the epoxide is in the organic layer, you can wash this layer with brine (saturated NaCl solution) to remove excess water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the partially purified epoxide.

  • This extracted material can then be further purified by chromatography.

Visualizations

experimental_workflow cluster_0 Pre-Purification Steps cluster_1 Purification Strategy Selection cluster_2 Chromatography Methods cluster_3 Final Product crude Crude Polar Epoxide Mixture extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup stability_test TLC Stability Test crude->stability_test Assess Stability decision Is the epoxide stable on silica? extraction->decision Proceed to Chromatography stability_test->decision normal_phase Normal-Phase Chromatography (Deactivated Silica / Basic Modifier) decision->normal_phase Yes hilic HILIC decision->hilic No / Poor Separation rev_phase Reversed-Phase Chromatography (Aqueous Compatible Column) decision->rev_phase Alternative pure_epoxide Pure Polar Epoxide normal_phase->pure_epoxide hilic->pure_epoxide rev_phase->pure_epoxide

Caption: Decision workflow for purifying polar epoxide compounds.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Solutions start Purification Problem Encountered problem Select Problem Type start->problem tailing Peak Tailing (Normal Phase) problem->tailing low_recovery Low Recovery problem->low_recovery no_retention No Retention (Reversed Phase) problem->no_retention add_modifier Add Basic Modifier to Mobile Phase tailing->add_modifier change_sp Change Stationary Phase (Alumina, HILIC, etc.) tailing->change_sp check_stability Check Epoxide Stability on TLC low_recovery->check_stability deactivate_silica Deactivate Silica Gel low_recovery->deactivate_silica use_hilic Switch to HILIC no_retention->use_hilic use_aq_column Use Aqueous-Compatible C18 Column no_retention->use_aq_column check_stability->deactivate_silica

Caption: Troubleshooting guide for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-(2-Methoxyphenyl)oxirane, a significant epoxide intermediate in organic synthesis. The performance of key analytical methods is compared with its structural isomer, 2-(4-Methoxyphenyl)oxirane, and the parent compound, styrene oxide, offering valuable data for identification, quantification, and quality control.

Executive Summary

The structural elucidation and purity assessment of this compound are critical for its application in research and pharmaceutical development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound. Comparative data for 2-(4-Methoxyphenyl)oxirane and styrene oxide are presented to highlight the influence of the methoxy group's position on the spectral characteristics.

Comparison of Analytical Techniques

The following tables summarize the key analytical data obtained for this compound and its selected alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. The chemical shifts of the protons and carbons in the epoxide ring are particularly diagnostic.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aromatic (Ar-H)6.85-7.30m-
Oxirane CH~4.0 (Predicted)dd-
Oxirane CH₂~2.8, ~3.2 (Predicted)m-
Methoxy (OCH₃)~3.85s-
2-(4-Methoxyphenyl)oxirane Aromatic (Ar-H)6.88 (d), 7.25 (d)d, d8.7
Oxirane CH3.82dd2.6, 4.1
Oxirane CH₂2.73 (dd), 3.12 (dd)dd, dd2.6, 5.5; 4.1, 5.5
Methoxy (OCH₃)3.79s-
Styrene Oxide [1][2]Aromatic (Ar-H)7.27–7.37[1][2]m-
Oxirane CH3.87[2]t4.0[2]
Oxirane CH₂2.81 (dd), 3.16 (dd)dd, dd4.0; 4.0

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound Aromatic Quaternary (C-O, C-C)~157, ~127 (Predicted)
Aromatic CH~110, ~121, ~125, ~129 (Predicted)
Oxirane CH~51 (Predicted)
Oxirane CH₂~45 (Predicted)
Methoxy (OCH₃)~55 (Predicted)
2-(4-Methoxyphenyl)oxirane Aromatic Quaternary (C-O, C-C)159.6, 130.6
Aromatic CH114.0, 127.1
Oxirane CH52.2
Oxirane CH₂46.9
Methoxy (OCH₃)55.2
Styrene Oxide Aromatic Quaternary (C-C)137.9
Aromatic CH125.5, 128.2, 128.4
Oxirane CH52.2
Oxirane CH₂45.9
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of the epoxide ring and the aromatic methoxy group are key identifiers.

Table 3: FTIR Spectral Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3000Aromatic C-H Stretch
~2930, ~2840Aliphatic C-H Stretch
~1600, ~1490Aromatic C=C Stretch
~1245Asymmetric C-O-C Stretch (Aryl Ether)
~1030Symmetric C-O-C Stretch (Aryl Ether)
~915, ~830Epoxide Ring Vibrations[3]
2-(4-Methoxyphenyl)oxirane [4]3000-2800C-H Stretch
1612, 1515Aromatic C=C Stretch
1249Asymmetric C-O-C Stretch (Aryl Ether)
1035Symmetric C-O-C Stretch (Aryl Ether)
913, 831Epoxide Ring Vibrations
Styrene Oxide [1]~3030Aromatic C-H Stretch
~2920, ~2850Aliphatic C-H Stretch
~1600, ~1495Aromatic C=C Stretch
~1260Epoxide Ring "Breathing"
~910, ~840Epoxide Ring Vibrations
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.

Table 4: GC-MS Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [5]150135, 121, 107, 91, 77
2-(4-Methoxyphenyl)oxirane [4]150135, 121, 108, 91, 77
Styrene Oxide [1]120119, 91, 90, 77, 63, 51

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Instrumentation : 400 MHz NMR Spectrometer

  • Sample Preparation : 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : A standard proton experiment was performed with a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required for ¹³C NMR.

FTIR Spectroscopy
  • Instrumentation : FTIR Spectrometer with a Diamond ATR accessory.

  • Sample Preparation : A small drop of the neat liquid sample was placed directly on the ATR crystal.

  • Data Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

GC-MS
  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Samples were diluted to a concentration of approximately 100 µg/mL in dichloromethane.

  • GC Conditions :

    • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature : 250°C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

Visualizations

Analytical Workflow

Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Dilution Dilution in Solvent Sample->Dilution NMR NMR Spectroscopy Dilution->NMR FTIR FTIR Spectroscopy Dilution->FTIR GCMS GC-MS Dilution->GCMS Structure Structural Elucidation NMR->Structure Identity Compound Identification FTIR->Identity Purity Purity Assessment GCMS->Purity GCMS->Identity

Caption: Workflow for the analytical characterization of this compound.

Logical Relationship of Spectroscopic Data

Spectroscopic Data Relationship cluster_compound Compound Structure cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound This compound NMR NMR Compound->NMR provides FTIR FTIR Compound->FTIR provides MS Mass Spec Compound->MS provides Connectivity Proton & Carbon Connectivity NMR->Connectivity FunctionalGroups Functional Groups (Epoxide, Ether, Aromatic) FTIR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight Connectivity->Compound FunctionalGroups->Compound MolecularWeight->Compound

Caption: Relationship between spectroscopic techniques and structural information.

References

A Comparative Guide to Purity Assessment of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral intermediates like 2-(2-Methoxyphenyl)oxirane is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for both achiral purity and enantiomeric excess determination. Furthermore, it explores alternative analytical techniques, offering supporting data and detailed protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the most prevalent and versatile technique for assessing the purity of pharmaceutical intermediates. For this compound, both reversed-phase HPLC for identifying and quantifying process-related impurities and chiral HPLC for resolving enantiomers are essential.

1.1. Reversed-Phase HPLC for Achiral Purity

A reversed-phase HPLC (RP-HPLC) method is effective for separating this compound from potential impurities such as starting materials, by-products, and degradation products.[1] A gradient method using a C18 stationary phase provides excellent resolution for a range of related substances.

1.2. Chiral HPLC for Enantiomeric Purity

As this compound is a chiral compound, determining its enantiomeric purity is often a regulatory requirement. Direct chiral HPLC, which uses a chiral stationary phase (CSP), is the most common approach for separating enantiomers.[2] Polysaccharide-based and Pirkle-type columns are widely used for their broad enantiorecognition capabilities for a variety of pharmaceutical compounds.[2][3]

Comparison of Analytical Methods

While HPLC is a primary tool, other techniques can offer complementary information or advantages in specific scenarios. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives for purity assessment.

Parameter Reversed-Phase HPLC Chiral HPLC Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Primary Use Quantifying process-related impurities (achiral)Quantifying enantiomeric excessAnalysis of volatile and thermally stable impuritiesStructural elucidation, quantification of major components and impurities
Stationary Phase C18 (Octadecylsilane)Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Capillary column (e.g., DB-5, HP-5)Not applicable
Mobile Phase Acetonitrile/Water or Methanol/Water gradientsn-Hexane/Isopropanol or n-Hexane/EthanolInert carrier gas (e.g., Helium, Nitrogen)Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Detection UV-Vis (typically 220-280 nm)UV-VisFlame Ionization (FID), Mass Spectrometry (MS)¹H, ¹³C nuclei detection
Key Advantages Robust, versatile for a wide range of polar and non-polar impurities.[1]Direct separation of enantiomers without derivatization.[2][4]High resolution for volatile compounds; can detect residual solvents.[5]Provides structural information, non-destructive, good for absolute quantification with an internal standard.[5]
Limitations May not separate enantiomers.Columns can be expensive; method development can be empirical.[6]Requires analyte to be volatile and thermally stable; derivatization may be needed.[5][7]Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve.

Experimental Protocols

3.1. Protocol 1: Reversed-Phase HPLC Purity Method

This protocol is adapted from a method developed for a structurally related compound and is suitable for determining the purity and related substances of this compound.[1]

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm, or equivalent.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 30% B

    • 10 min: 70% B

    • 12 min: 70% B

    • 12.1 min: 30% B

    • 15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 27°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

3.2. Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a starting point for the enantioseparation of this compound based on common strategies for chiral compounds.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3.3. Protocol 3: Gas Chromatography (GC) for Volatile Impurities

GC is an excellent alternative for analyzing volatile impurities and can be used for purity assessment, especially when coupled with a mass spectrometer.[5][8]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Visualizing the Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity and Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: Logical relationships of analytical methods for purity assessment.

References

A Comparative Guide to the Reactivity of 2-(2-Methoxyphenyl)oxirane and 2-Phenyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(2-methoxyphenyl)oxirane and 2-phenyloxirane (also known as styrene oxide). The presence of an ortho-methoxy group on the phenyl ring significantly influences the epoxide's electronic properties and, consequently, its behavior in chemical reactions, particularly nucleophilic ring-opening.

Theoretical Comparison of Reactivity

The reactivity of epoxides is primarily dictated by the stability of the transition state during the ring-opening reaction. This is influenced by both electronic and steric factors.

Electronic Effects:

The key difference between the two molecules is the presence of the electron-donating methoxy (-OCH₃) group on the aromatic ring of this compound.

  • 2-Phenyloxirane: The phenyl group stabilizes a positive charge at the adjacent (benzylic) carbon through resonance. This makes the benzylic carbon susceptible to nucleophilic attack, especially under acidic conditions where the epoxide oxygen is protonated, leading to a transition state with significant carbocationic character.

  • This compound: The methoxy group at the ortho position is a strong electron-donating group due to its +R (resonance) effect, which is more significant than its -I (inductive) effect. This donation of electron density further stabilizes the partial positive charge that develops at the benzylic carbon during the transition state of an acid-catalyzed ring-opening.[1] This enhanced stabilization is expected to lower the activation energy for the reaction, making this compound generally more reactive than 2-phenyloxirane under these conditions.

Steric Effects:

The methoxy group at the ortho position can also introduce steric hindrance. In reactions proceeding via a concerted Sₙ2 mechanism (typically under basic or neutral conditions), a nucleophile attacks the least sterically hindered carbon.[2] For both epoxides, this is the terminal (β) carbon. The ortho-methoxy group in this compound could potentially hinder the approach of a nucleophile to the benzylic (α) carbon to a greater extent than the hydrogen atom in the equivalent position on 2-phenyloxirane.

Regioselectivity:

The site of nucleophilic attack (regioselectivity) is a critical aspect of epoxide chemistry.

  • Acid-Catalyzed Conditions: The nucleophile preferentially attacks the carbon atom that can best stabilize a positive charge. Due to the powerful stabilizing effect of the ortho-methoxy group, nucleophilic attack on this compound is strongly directed to the benzylic (α) carbon.[1] 2-Phenyloxirane also favors attack at the benzylic position, but the preference is less pronounced.

  • Basic/Neutral Conditions (Sₙ2): The nucleophile attacks the less sterically hindered carbon atom. For both molecules, this is the terminal (β) carbon. Therefore, under basic conditions, both epoxides are expected to yield products resulting from attack at the terminal position.[2][3]

Data Presentation: A Comparative Overview

Parameter2-PhenyloxiraneThis compoundRationale
Relative Reactivity
Acid-Catalyzed OpeningLowerHigherThe electron-donating ortho-methoxy group stabilizes the benzylic carbocation-like transition state, lowering the activation energy.[1]
Base-Catalyzed OpeningSimilarSimilarBoth reactions proceed via Sₙ2 attack at the sterically accessible terminal carbon. Minor differences may arise from the electronic influence on this position.[2]
Regioselectivity
Acid-Catalyzed AttackPredominantly at benzylic (α) carbonAlmost exclusively at benzylic (α) carbonThe strong +R effect of the methoxy group makes the benzylic position significantly more electrophilic and stable for positive charge development.[3]
Base-Catalyzed AttackPredominantly at terminal (β) carbonPredominantly at terminal (β) carbonSₙ2 attack occurs at the less sterically hindered position for both molecules.[4]

Experimental Protocols

The following is a representative protocol for the acid-catalyzed ring-opening of an aryloxirane with methanol. This procedure can be adapted for a comparative study of 2-phenyloxirane and this compound.

Protocol: Acid-Catalyzed Methanolysis of 2-Phenyloxirane

Objective: To synthesize 2-methoxy-2-phenylethan-1-ol and 2-methoxy-1-phenylethan-1-ol via the acid-catalyzed ring-opening of 2-phenyloxirane.

Materials:

  • 2-Phenyloxirane (Styrene Oxide)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyloxirane (e.g., 1.20 g, 10.0 mmol) in anhydrous methanol (25 mL).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add 2-3 drops of concentrated sulfuric acid to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water (20 mL) to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash with a small amount of the extraction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by flash column chromatography on silica gel to separate the regioisomers.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the ratio of the regioisomers formed.

Mandatory Visualizations

The following diagrams illustrate the theoretical and practical aspects of the epoxide reactivity comparison.

G cluster_PO 2-Phenyloxirane Pathway cluster_MPO This compound Pathway cluster_key Key PO 2-Phenyloxirane PO_H Protonated Epoxide PO->PO_H + H+ TS_PO Transition State (Benzylic C+ character) PO_H->TS_PO Nucleophile attacks α-carbon Prod_PO Ring-Opened Product TS_PO->Prod_PO MPO This compound MPO_H Protonated Epoxide MPO->MPO_H + H+ TS_MPO More Stabilized Transition State (Stronger Benzylic C+ character) MPO_H->TS_MPO Nucleophile attacks α-carbon Prod_MPO Ring-Opened Product TS_MPO->Prod_MPO Stabilization Methoxy group provides strong resonance stabilization TS_MPO->Stabilization

Caption: Electronic effects in acid-catalyzed ring-opening.

G start Start setup Set up parallel reactions: 1. 2-Phenyloxirane 2. This compound start->setup conditions Add solvent (e.g., MeOH) and catalyst (e.g., H₂SO₄) setup->conditions reaction Stir at constant temperature conditions->reaction monitoring Monitor reaction progress (e.g., via TLC or GC) reaction->monitoring workup Quench reaction and perform aqueous workup/extraction monitoring->workup Reaction Complete analysis Analyze crude product mixture (e.g., by ¹H NMR or GC-MS) workup->analysis purification Purify products (e.g., Column Chromatography) analysis->purification Determine Regioisomer Ratio characterization Characterize isolated products and calculate yields purification->characterization end End characterization->end

Caption: Experimental workflow for comparative reactivity study.

References

Comparative ¹H NMR Chemical Shift Data for Substituted Oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to ¹H NMR Chemical Shifts for Substituted Oxiranes

For researchers, scientists, and professionals in drug development, a thorough understanding of ¹H NMR spectroscopy is paramount for the structural elucidation of organic molecules. This guide provides a detailed comparison of ¹H NMR chemical shifts for a range of substituted oxiranes, offering valuable data for the characterization of these important three-membered heterocyclic compounds.

The chemical shifts of protons on an oxirane ring are highly sensitive to the nature of the substituents. Electron-withdrawing groups tend to shift the signals of nearby protons downfield (to a higher ppm value), while electron-donating groups typically cause an upfield shift (to a lower ppm value). The data presented herein illustrates these trends across various substituted oxiranes.

The following table summarizes the ¹H NMR chemical shifts for the protons on the oxirane ring of several substituted oxiranes. The protons are denoted as H_a, H_b, and H_c as illustrated in the diagram below.

Substituent (R)Oxirane NameH_a (ppm)H_b (ppm)H_c (ppm)Solvent
-HEthylene Oxide2.542.542.54-
-CH₃Propylene Oxide2.9792.7452.427CDCl₃
-CH₂ClEpichlorohydrin3.23-3.27 (m)2.90 (t)2.70 (q)CDCl₃[1]
-CH₂OHGlycidol3.16-3.19 (m)2.83 (t)2.76 (q)CDCl₃[1]
-PhStyrene Oxide3.86-3.88 (t)3.14-3.17 (q)2.80-2.82 (q)CDCl₃[2]
-CH₂OPhGlycidyl phenyl ether3.3242.8522.718CDCl₃[3]
-(CH₂)₄-Cyclohexene Oxide3.1091.937 (m)1.817 (m)CDCl₃
-CH₂OCH₂CH₃Ethyl glycidyl ether3.14 (h1)2.76 (i1)2.58 (i'1)-[4]
-CH₂-(3-methoxy-4-ethylphenyl)Methyl eugenol epoxide----[5]
-C(O)O-menthyl-3-(4-methoxyphenyl)Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate4.593.77--[6]

Note: 'm' denotes a multiplet, 't' a triplet, and 'q' a quartet. Chemical shifts for Methyl eugenol epoxide and Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate are for the oxirane protons but are not specifically assigned to H_a, H_b, and H_c in the source material.

General Structure of a Substituted Oxirane

Caption: General chemical structure of a substituted oxirane, indicating the labeling of the oxirane protons (H_a, H_b, H_c) and the substituent (R).

Experimental Protocol for ¹H NMR Spectroscopy of Substituted Oxiranes

A standard protocol for obtaining ¹H NMR spectra of substituted oxiranes is as follows:

1. Sample Preparation:

  • Weigh 5-10 mg of the purified substituted oxirane sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean 5 mm NMR tube.

  • Ensure the solution is homogeneous. If solid particles are present, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Nucleus: ¹H

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Solvent: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for a wide range of organic compounds.

  • Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration. Alternatively, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Pulse Program: A standard single-pulse experiment is generally used.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to ensure full relaxation of the protons, which is important for accurate integration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the reference signal.

  • Integrate the peaks to determine the relative number of protons contributing to each signal.

Factors Influencing Chemical Shifts

The electronic environment of the oxirane protons is the primary determinant of their chemical shifts. Key influencing factors include:

  • Inductive Effects: Electron-withdrawing substituents, such as halogens (e.g., in epichlorohydrin), decrease the electron density around the oxirane protons, causing them to be deshielded and resonate at a lower field (higher ppm). Conversely, electron-donating groups increase electron density, leading to greater shielding and an upfield shift (lower ppm).

  • Anisotropic Effects: The strained three-membered ring of the oxirane creates a unique magnetic environment. Substituents with π-systems, like the phenyl group in styrene oxide, can induce magnetic anisotropy, which can either shield or deshield the oxirane protons depending on their spatial orientation relative to the π-system.

  • Ring Strain: The inherent ring strain of the oxirane ring also contributes to the chemical shift values of the ring protons.

This guide provides a foundational dataset and protocol for the ¹H NMR analysis of substituted oxiranes. By understanding the influence of various substituents on the chemical shifts of oxirane protons, researchers can more effectively elucidate the structures of novel compounds containing this important functional group.

References

A Senior Application Scientist's Guide to Distinguishing Regioisomers of Methoxyphenyl Oxiranes by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of fine chemicals and pharmaceutical intermediates, the precise control of molecular architecture is paramount. Methoxyphenyl oxiranes, also known as methoxyphenyl glycidyl ethers, are a class of compounds where the seemingly subtle difference in the position of a methoxy group—ortho (2-), meta (3-), or para (4-)—can drastically alter the molecule's reactivity, biological activity, and physicochemical properties.[1] Consequently, the unambiguous structural confirmation of the correct regioisomer is a critical, non-negotiable step in process development and quality control.

While techniques like chromatography can separate these isomers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful analytical method for their unequivocal identification in a single set of experiments.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for leveraging one- and two-dimensional NMR techniques to confidently distinguish between these closely related structures.

The Foundational Principle: Electronic Asymmetry

The ability of NMR to differentiate isomers stems from its sensitivity to the unique electronic environment of each nucleus within a molecule.[2][4] The electron-donating methoxy group exerts a distinct influence on the electron density of the aromatic ring and, by extension, the adjacent oxirane moiety. This influence, which varies with the substitution pattern, manifests as predictable and measurable differences in chemical shifts (δ) and spin-spin coupling constants (J) in both ¹H and ¹³C NMR spectra.

  • Ortho-isomer (2-methoxyphenyl oxirane): The methoxy group is in close proximity to the oxirane substituent, creating a sterically hindered and electronically distinct environment.

  • Meta-isomer (3-methoxyphenyl oxirane): The methoxy group's electronic influence on the substituent at position 1 is purely inductive, leading to a different pattern of aromatic shifts compared to the ortho and para cases.

  • Para-isomer (4-methoxyphenyl oxirane): The methoxy group is positioned opposite the oxirane substituent, resulting in a highly symmetric molecule that simplifies the aromatic region of the NMR spectrum.

A Multi-Technique Approach for Self-Validating Results

Relying on a single NMR experiment is insufficient for a definitive assignment. The strength of this methodology lies in the synergistic and self-validating nature of combining several NMR techniques. Data from one experiment corroborates the next, building an unshakeable foundation for the final structural elucidation.

¹H NMR Spectroscopy: The First Look

The proton NMR spectrum provides the initial, crucial clues. Key regions to inspect are the aromatic region (approx. 6.8-7.5 ppm) and the aliphatic region containing the oxirane and methoxy protons (approx. 2.5-4.5 ppm).[5][6]

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm, confirming the presence of the methoxy group.

  • Oxirane Protons: This three-proton system (often labeled Hₐ, Hₑ, and Hₓ in an ABX or AMX system) typically appears as a set of complex multiplets between 2.5 and 4.5 ppm.[6] The protons of the -CH₂- group are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with geminal coupling to each other and vicinal coupling to the lone CH proton.

  • Aromatic Protons: This is the most diagnostic region in the ¹H NMR spectrum.

    • Para-isomer: Exhibits a highly symmetric A'A'B'B' (or often simplified as an 'AA'BB'') splitting pattern, appearing as two distinct doublets in the aromatic region. This is a hallmark of para-substitution.

    • Ortho- and Meta-isomers: Display more complex, asymmetric multiplet patterns as all four aromatic protons are chemically unique.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Combined with a DEPT-135 experiment (which differentiates CH/CH₃ from CH₂ signals), it provides a complete carbon count.

  • Oxirane Carbons: Two signals are expected in the 44-51 ppm range for the CH₂ carbon and 69-71 ppm for the CH-O carbon.[5][6][7]

  • Methoxy Carbon: A characteristic signal appears around 55-56 ppm.[6][8]

  • Aromatic Carbons: The substitution pattern dictates the chemical shifts. The carbon attached to the methoxy group (C-OCH₃) and the carbon attached to the oxirane ether oxygen (C-O-CH₂) are particularly diagnostic. For instance, in many aromatic compounds, the chemical shift of a methoxy carbon can be influenced by steric hindrance, with ortho-substitutions sometimes showing unique shifts.[8][9]

Comparative NMR Data Summary

The following table summarizes typical chemical shift values for the three regioisomers, compiled from spectral data. Note that exact values can vary slightly based on solvent and concentration.

Assignment 2-Methoxyphenyl Oxirane (ortho) 3-Methoxyphenyl Oxirane (meta) 4-Methoxyphenyl Oxirane (para)
¹H NMR (δ ppm)
Oxirane CH~3.35 (m)~3.32 (m)~3.30 (m)
Oxirane CH₂ (diastereotopic)~2.75 (dd), ~2.90 (dd)~2.73 (dd), ~2.88 (dd)~2.71 (dd), ~2.86 (dd)
Methoxy (-OCH₃)~3.88 (s)~3.81 (s)~3.79 (s)
Aromatic (Ar-H)~6.85-7.30 (complex m, 4H)~6.80-7.25 (complex m, 4H)~6.85 (d, 2H), ~7.15 (d, 2H)
¹³C NMR (δ ppm)
Oxirane CH~50.2~50.1~50.0
Oxirane CH₂~44.8~44.7~44.6
Methoxy (-OCH₃)~55.9~55.3~55.7
Aromatic C-O (oxirane)~147.5~159.9~153.0
Aromatic C-O (methoxy)~158.0~160.8~154.5

2D NMR: The Definitive Connection

While 1D NMR provides strong evidence, 2D NMR experiments establish the molecular connectivity with certainty, leaving no room for ambiguity.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks.[2][10] It is invaluable for tracing the connectivity within the complex aromatic spin systems of the ortho and meta isomers and confirming the couplings between the three distinct oxirane protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[10][11] This allows for the unambiguous assignment of all protonated carbons by linking the already assigned proton signals to their corresponding carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings).[10][11][12] The key to distinguishing the regioisomers is to identify the long-range correlation between the protons of the oxirane's glycidyl methylene group (-O-CH₂-) and the aromatic ring.

    • For the ortho-isomer: A ³J correlation will be observed from the -O-CH₂- protons to the C2 carbon of the aromatic ring (the one bearing the methoxy group).

    • For the meta-isomer: A correlation will be seen from the -O-CH₂- protons to the C1 and C3 carbons of the ring.

    • For the para-isomer: A correlation will be seen from the -O-CH₂- protons to the C1 and C2/C6 carbons of the ring.

This direct, through-bond correlation provides irrefutable proof of the substitution pattern.

Experimental Workflow & Protocols

A robust and reproducible result starts with meticulous experimental execution.

Workflow for Structural Elucidation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation a Acquire ¹H NMR b Acquire ¹³C & DEPT-135 NMR a->b Initial Hypothesis c Acquire ¹H-¹H COSY b->c Identify Spin Systems d Acquire ¹H-¹³C HSQC c->d Assign Protonated Carbons e Acquire ¹H-¹³C HMBC d->e Establish Long-Range Connectivity f Definitive Isomer Assignment e->f Corroborate All Data

Caption: Logical workflow for isomer identification.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the methoxyphenyl oxirane sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4][13]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.[14]

    • Cap the tube and gently mix until the sample is fully dissolved.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire a DEPT-135 spectrum to aid in carbon assignment.

    • Acquire a two-dimensional gradient-selected ¹H-¹H gCOSY experiment.

    • Acquire a two-dimensional gradient-selected ¹H-¹³C gHSQC experiment. Optimize for a one-bond coupling constant of ~145 Hz.

    • Acquire a two-dimensional gradient-selected ¹H-¹³C gHMBC experiment. Optimize for a long-range coupling constant of 8-10 Hz.[10]

Key HMBC Correlations for Isomer Confirmation

The diagram below illustrates the critical HMBC correlations that differentiate the ortho-isomer. Similar diagrams can be constructed for the meta and para isomers to map their unique connectivity.

Caption: Key HMBC correlations for the ortho-isomer.

By systematically applying this integrated NMR strategy, researchers can move beyond simple spectral matching to a fundamental, evidence-based confirmation of molecular structure, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Synthesis of 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-(2-Methoxyphenyl)oxirane, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. We will explore a classic halohydrin-based method, the well-established Darzens condensation, and a modern chemoenzymatic approach, evaluating them on key performance indicators such as yield, reaction conditions, and potential for stereoselectivity.

Executive Summary of Synthetic Routes

MetricRoute 1: Halohydrin Formation & CyclizationRoute 2: Darzens CondensationRoute 3: Chemoenzymatic Epoxidation
Starting Materials α-Chloromethyl-2-methoxybenzyl alcohol2-Methoxybenzaldehyde, Chloroacetic ester2-Methoxystyrene
Key Reagents Potassium hydroxide, DioxaneStrong base (e.g., Sodium methoxide), Aprotic solventEngineered P450 Monooxygenase, Glucose (co-substrate)
Reaction Time ~3 hours2-5 hours~12 hours
Reported Yield Crude product yield reported[1]75-91% (estimated for analogous substrates)Potentially high (>95% for similar substrates)
Purity Requires purification from crude mixtureRequires purificationHigh purity often achievable
Stereoselectivity RacemicRacemic (asymmetric variants exist)High enantioselectivity possible (>99% ee for similar substrates)
Key Advantages Utilizes a readily available starting material.Good for constructing the epoxide ring and a new C-C bond in one pot.Environmentally benign conditions (aqueous buffer, mild temperature), high potential for enantiopurity.
Key Disadvantages Use of benzene for extraction (carcinogenic). Yield reported for crude product only.Use of strong bases. Can produce diastereomeric mixtures.Requires access to a specific engineered enzyme. Longer reaction time.

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the three compared synthetic routes to this compound.

cluster_0 Route 1: Halohydrin Route cluster_1 Route 2: Darzens Condensation cluster_2 Route 3: Chemoenzymatic Epoxidation alpha-Chloromethyl-2-methoxybenzyl_alcohol α-Chloromethyl-2-methoxybenzyl alcohol 2-2-Methoxyphenyl_oxirane_1 This compound alpha-Chloromethyl-2-methoxybenzyl_alcohol->2-2-Methoxyphenyl_oxirane_1 KOH, Dioxane 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Glycidic_ester Glycidic ester intermediate 2-Methoxybenzaldehyde->Glycidic_ester Chloroacetic_ester Chloroacetic ester Chloroacetic_ester->Glycidic_ester Base (e.g., NaOMe) 2-2-Methoxyphenyl_oxirane_2 This compound Glycidic_ester->2-2-Methoxyphenyl_oxirane_2 Hydrolysis & Decarboxylation 2-Methoxystyrene 2-Methoxystyrene 2-2-Methoxyphenyl_oxirane_3 This compound 2-Methoxystyrene->2-2-Methoxyphenyl_oxirane_3 Engineered P450, H2O2, Buffer

Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Halohydrin Formation and Cyclization

This established method involves the intramolecular cyclization of a halohydrin.

Protocol:

  • Dissolve 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol in 12 ml of dioxane.[1]

  • Add a solution of 840 mg of potassium hydroxide in 5 ml of water to the dioxane solution.[1]

  • Stir the mixture at room temperature for 3 hours.[1]

  • Pour the reaction mixture into ice-water and extract the aqueous mixture with benzene.[1]

  • Dry the organic extract and evaporate the solvent to obtain the crude this compound.[1]

G start Start dissolve Dissolve α-chloromethyl-2- methoxybenzylalcohol in dioxane start->dissolve add_koh Add aqueous KOH solution dissolve->add_koh stir Stir at room temperature for 3 hours add_koh->stir workup Pour into ice-water and extract with benzene stir->workup isolate Dry and evaporate solvent workup->isolate end Crude this compound isolate->end

Workflow for the Halohydrin Route.

Route 2: Darzens Condensation

The Darzens condensation provides a convergent approach to epoxides from aldehydes and α-halo esters.

Protocol (Adapted from analogous procedures):

  • To a round-bottom flask under an inert atmosphere, add 2-methoxybenzaldehyde and an equimolar amount of a chloroacetic ester (e.g., ethyl chloroacetate) in a dry aprotic solvent like THF or toluene.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a strong base, such as sodium methoxide or sodium ethoxide (1.1 equivalents), to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting glycidic ester can be hydrolyzed and decarboxylated by heating with aqueous acid or base to yield the target oxirane. For some substrates, direct formation of the oxirane may occur.

G start Start mix_reagents Mix 2-methoxybenzaldehyde and chloroacetic ester in dry solvent start->mix_reagents cool Cool to 0°C mix_reagents->cool add_base Slowly add strong base cool->add_base react Stir at room temperature for 2-4 hours add_base->react quench Quench with water and extract react->quench isolate_glycidic_ester Isolate glycidic ester quench->isolate_glycidic_ester hydrolyze Hydrolyze and decarboxylate isolate_glycidic_ester->hydrolyze end This compound hydrolyze->end

Workflow for the Darzens Condensation.

Route 3: Chemoenzymatic Epoxidation (A New Synthetic Approach)

This modern approach utilizes an engineered enzyme to achieve highly selective and environmentally friendly epoxidation.

Protocol (Representative procedure based on P450 monooxygenase systems):

  • In a temperature-controlled shaker, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Add the engineered P450 monooxygenase (as a purified enzyme or cell lysate).

  • Add glucose as a co-substrate for cofactor regeneration.

  • Add 2-methoxystyrene to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking for approximately 12 hours.

  • After the reaction, extract the product with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the highly enantiopure this compound.

G start Start prepare_buffer Prepare phosphate buffer start->prepare_buffer add_enzyme Add engineered P450 monooxygenase prepare_buffer->add_enzyme add_substrates Add glucose and 2-methoxystyrene add_enzyme->add_substrates incubate Incubate at 30°C with shaking for 12 hours add_substrates->incubate extract Extract with ethyl acetate incubate->extract isolate Dry and concentrate solvent extract->isolate end Enantiopure this compound isolate->end

Workflow for Chemoenzymatic Epoxidation.

Conclusion

The choice of synthetic route for this compound is contingent on the specific requirements of the synthesis. For applications where stereochemistry is not critical and a straightforward, albeit potentially lower-yielding, method is desired, the traditional halohydrin route offers a viable option. The Darzens condensation represents a more versatile approach, with the potential for higher yields, though it may require more careful optimization to control side reactions.

For applications in drug development and asymmetric synthesis where high enantiopurity is paramount, the emerging chemoenzymatic epoxidation stands out as a superior method. This approach offers the potential for excellent yields and exceptional enantioselectivity under environmentally benign conditions, aligning with the principles of green chemistry. While it requires access to specialized biocatalysts, the benefits of producing a single, desired enantiomer in high purity often outweigh this initial hurdle. Further research and development in engineered enzymes are likely to make this route even more accessible and cost-effective in the future.

References

Comparative study of different epoxidation methods for styrenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Epoxidation Methods for Styrenes

The epoxidation of styrenes to produce styrene oxides is a cornerstone reaction in organic synthesis. Styrene oxides are valuable chiral building blocks and key intermediates in the manufacturing of fine chemicals, agrochemicals, and pharmaceuticals. The choice of epoxidation method is critical, directly influencing yield, selectivity, enantiopurity, and overall process sustainability. This guide provides an objective comparison of prevalent epoxidation methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.

Data Presentation: Performance of Catalytic Systems

The efficacy of an epoxidation method is evaluated based on several key metrics: conversion (the percentage of reacted styrene), selectivity (the percentage of reacted styrene that forms styrene oxide), and for asymmetric methods, enantiomeric excess (ee%). The following tables summarize the performance of various catalytic systems.

Table 1: Biocatalytic Epoxidation of Styrene

Catalyst SystemOxidantConversion (%)Selectivity (%)Enantiomeric Excess (ee%)Key Conditions & Notes
Styrene Monooxygenase (SMO)O₂/NADH>99High>99% (S)-styrene oxide[1][2]Whole-cell biocatalysis is common, using a co-substrate for NADH regeneration.[2][3][4]
Engineered P450 BM3 PeroxygenaseH₂O₂HighHighUp to 99% (R)-styrene oxide[5][6]Achieved via synergistic use of protein engineering and a dual-functional small molecule (DFSM).[5]
Peroxygenase (from Agrocybe aegerita)t-BuOOH~100>95Not reportedCan be performed in neat (non-aqueous) conditions, reaching high product concentrations.[7]

Table 2: Homogeneous and Organocatalytic Asymmetric Epoxidation of Styrene

Catalyst SystemOxidantConversion (%)Yield (%)Enantiomeric Excess (ee%)Key Conditions & Notes
Chiral Ketone (Fructose-derived)Oxone1006390% (R)-styrene oxide[8]Reaction performed at -10 °C. High ee (89-93%) for various styrene derivatives.[8]
Molybdenum-Amino Alcohol ComplexTBHP50-9845-90Up to 84%In situ catalyst formed from MoO₂(acac)₂ and chiral ligands like prolinol.
Ti(OiPr)₄ with Salen LigandTBHPHighHigh96-98% (S)-styrene oxide[6]A highly effective system for several styrene derivatives.[6]
Jacobsen's Catalyst (Mn-Salen)m-CPBA/NMOVariableVariable86% (R)-styrene oxide[6]Enantioselectivity is highly dependent on temperature; this result was achieved at -78 °C.[6]

Table 3: Heterogeneous Catalytic Epoxidation of Styrene

Catalyst SystemOxidantConversion (%)Selectivity (%)Key Conditions & Notes
CuO NanocompositesH₂O₂99.799.3Reaction performed under organic solvent-free conditions. Catalyst is recyclable.[9]
NiFe₂O₄@SO₃H@ACO₂HighHighA recyclable magnetic nanocatalyst enabling eco-friendly aerobic epoxidation.[9]
Sodium Tungstate / TBAB30% aq. H₂O₂~75QuantitativeEnvironmentally friendly liquid-liquid phase transfer catalysis system.[10]
Ni(II) Complex on SBA-15m-CPBA100100Instant and quantitative conversion at room temperature. Catalyst is stable and reusable.[11]

Mandatory Visualizations

Diagrams created with Graphviz illustrate key workflows and catalytic cycles, adhering to specified design constraints for clarity and readability.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A 1. Dissolve Styrene and Catalyst in Solvent B 2. Set Reaction Temperature C 3. Add Oxidant (e.g., H2O2, TBHP) D 4. Stir for a Specified Time C->D E 5. Monitor Progress (TLC, GC) F 6. Quench Reaction E->F G 7. Separate Catalyst (e.g., Filtration) H 8. Extract Product I 9. Purify Product (e.g., Chromatography) J 10. Characterize (GC, HPLC, NMR)

Caption: General experimental workflow for catalytic styrene epoxidation.

G cluster_StyB Reductase (StyB) Cycle StyA_FAD StyA-FAD (Oxidized) StyA_FADH2 StyA-FADH2 (Reduced) StyA_FAD->StyA_FADH2 StyA_FADHOOH StyA-FAD-OOH (Peroxyflavin Intermediate) StyA_FADH2->StyA_FADHOOH + O2 StyA_FADHOOH->StyA_FAD + Styrene StyreneOxide Styrene Oxide StyA_FADHOOH->StyreneOxide Oxygen Transfer H2O H2O StyA_FADHOOH->H2O Styrene Styrene Styrene->StyreneOxide O2 O2 NADH NADH + H+ NAD NAD+ NADH->NAD StyB FAD FAD FADH2 FADH2 FAD->FADH2 StyB FADH2->StyA_FAD FADH2 Transfer

Caption: Catalytic cycle of two-component Styrene Monooxygenase (SMO).[3]

Experimental Protocols

Detailed methodologies are provided for key epoxidation techniques. These protocols are intended for research use only and should be performed with appropriate safety precautions.

Protocol 1: Asymmetric Epoxidation with a Chiral Ketone Catalyst

(Adapted from Tu et al. for the epoxidation of styrene using a fructose-derived ketone catalyst)[1][8]

  • Preparation: In a reaction vessel, dissolve styrene (0.10 mmol) and the chiral ketone catalyst (0.02 mmol) in a 5:1 (v/v) mixture of dimethoxyethane/dimethoxymethane (1.6 mL).

  • Addition of Buffers: Add a pH 8.0 buffer solution (1.0 mL of 0.2 M K₂CO₃-AcOH in 4 × 10⁻⁴ M aqueous EDTA) and tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.02 mmol).

  • Cooling: Cool the reaction mixture to the target temperature (e.g., -10 °C) using a suitable cooling bath.

  • Oxidant Addition: Separately prepare a solution of Oxone (potassium peroxymonosulfate, 0.212 M in 4 × 10⁻⁴ M aqueous EDTA) and a solution of K₂CO₃ (0.479 M in 4 × 10⁻⁴ M aqueous EDTA). Add these solutions dropwise to the cooled reaction mixture over a period of 1-2 hours while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain styrene oxide.[8] Analyze the yield and enantiomeric excess using chiral GC or HPLC.

Protocol 2: Biocatalytic Epoxidation with Whole-Cell SMO

(General procedure based on whole-cell biotransformation)[2]

  • Catalyst Preparation: Cultivate E. coli cells engineered to co-express the styrene monooxygenase (StyA) and reductase (StyB) genes in a suitable fermentation medium. Induce gene expression and harvest the cells by centrifugation.

  • Reaction Setup: Resuspend the harvested cells (the whole-cell biocatalyst) in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0) to a specific cell density.

  • Biphasic System: Create a two-phase system by adding an immiscible organic solvent (e.g., bis(2-ethylhexyl)phthalate or octanol) containing the styrene substrate to the aqueous cell suspension. This serves as a substrate reservoir and product sink, reducing substrate toxicity.[2]

  • Initiation: Add a co-substrate for cofactor regeneration (e.g., glucose for a glucose dehydrogenase system) to the aqueous phase to ensure a continuous supply of NADH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous shaking to ensure proper aeration and mixing.[2]

  • Monitoring and Extraction: Periodically take samples from the organic phase. Analyze the samples by chiral GC to determine the concentration and enantiomeric excess of the produced (S)-styrene oxide.[2]

  • Product Isolation: After the desired conversion is reached, separate the organic phase, and isolate the styrene oxide through standard purification techniques.

Protocol 3: Heterogeneous Epoxidation with H₂O₂

(Based on a phase-transfer catalysis system)[10]

  • Reaction Setup: In a temperature-controlled reactor equipped with a mechanical stirrer, combine styrene, an organic solvent (e.g., ethyl acetate), the phase transfer catalyst (e.g., tetra-butyl ammonium bromide, TBAB), and the co-catalyst (e.g., sodium tungstate).

  • Heating and Stirring: Heat the mixture to the desired temperature (e.g., 50 °C) and stir at a high speed (e.g., 1200 rpm) to overcome mass transfer limitations.[10]

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) to the mixture to initiate the reaction.

  • Reaction Progress: The reaction typically proceeds for a set time (e.g., 30-60 minutes). Monitor the conversion of styrene by taking aliquots and analyzing them via GC.

  • Work-up: After the reaction, cool the mixture and separate the aqueous and organic layers.

  • Analysis: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and analyze by GC to determine the conversion of styrene and selectivity to styrene oxide.[10]

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-(2-Methoxyphenyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. Chiral 2-(2-methoxyphenyl)oxirane is a valuable building block whose stereochemical purity is paramount for its application in asymmetric synthesis. This guide provides an objective comparison of the primary analytical techniques used to determine its enantiomeric excess, supported by experimental data from structurally analogous compounds.

The principal methods for resolving and quantifying the enantiomers of chiral epoxides include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral resolving agents. Each technique offers distinct advantages and is suited to different experimental constraints.

Workflow for Enantiomeric Excess Determination

The general process for determining enantiomeric excess, regardless of the specific analytical technique, follows a consistent workflow from sample preparation to final data analysis and reporting.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_run Execution & Data Acquisition cluster_data Data Processing & Calculation Prep Prepare Racemic Standard (1 mg/mL in mobile phase/solvent) Method Select Method: - Chiral HPLC - Chiral GC - Chiral NMR Prep->Method Prep->Method Sample Prepare Chiral Sample (Same concentration) Sample->Method Sample->Method RunStd Inject/Analyze Racemic Standard Method->RunStd Method->RunStd RunSample Inject/Analyze Chiral Sample Method->RunSample Method->RunSample Integrate Identify & Integrate Peaks (HPLC/GC) or Signals (NMR) RunStd->Integrate RunStd->Integrate RunSample->Integrate RunSample->Integrate Calculate Calculate Enantiomeric Excess: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100 Integrate->Calculate Integrate->Calculate

Caption: General experimental workflow for enantiomeric excess determination.

Comparison of Analytical Techniques

The choice of analytical technique depends on factors such as the volatility and thermal stability of the analyte, required resolution, analysis time, and available equipment. Chiral chromatography (HPLC and GC) provides direct separation of enantiomers, while NMR offers a spectroscopic approach through the formation of transient diastereomeric complexes.

Comparison of Analytical Methods cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr Chiral NMR Analyte Racemic This compound HPLC_Col Chiral Stationary Phase (e.g., Polysaccharide-based) Analyte->HPLC_Col GC_Col Chiral Stationary Phase (e.g., Cyclodextrin-based) Analyte->GC_Col NMR_Agent Add Chiral Shift Reagent (e.g., Eu(hfc)3) Analyte->NMR_Agent HPLC_Sep Separation in Liquid Phase HPLC_Col->HPLC_Sep HPLC_Det UV Detector HPLC_Sep->HPLC_Det HPLC_Out Two Resolved Peaks in Chromatogram HPLC_Det->HPLC_Out GC_Sep Separation in Gas Phase GC_Col->GC_Sep GC_Det FID Detector GC_Sep->GC_Det GC_Out Two Resolved Peaks in Chromatogram GC_Det->GC_Out NMR_Complex Forms Diastereomeric Complexes NMR_Agent->NMR_Complex NMR_Det NMR Spectrometer NMR_Complex->NMR_Det NMR_Out Split Signals in NMR Spectrum NMR_Det->NMR_Out

Caption: Logical flow for different ee determination techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used technique for enantioseparation due to its broad applicability and high resolution. Polysaccharide-based and Pirkle-type chiral stationary phases (CSPs) are particularly effective for resolving aromatic epoxides.[1]

Data Presentation: HPLC Performance on Analogous Compounds

Column (CSP Type)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Whelk-O 1 (R,R) (Pirkle)1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthreneHexane / Isopropanol (90:10, v/v)1.04.50
CHIRALPAK AD-H (Polysaccharide)Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (90:10, v/v)1.03.20
NUCLEODEX α-PM (Cyclodextrin)Permethylated α-cyclodextrinMethanol / 0.1% TEA pH 4.0 (60:40, v/v)0.72.50
Data is based on the enantioseparation of styrene oxide and serves as a starting point for method development for this compound.[2]

Experimental Protocol: Chiral HPLC

  • Column: Select a suitable chiral column, such as a Whelk-O 1 (R,R) or a polysaccharide-based column (e.g., CHIRALPAK AD-H, Lux i-Amylose-3).

  • Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., Hexane:Isopropanol 90:10). For basic compounds, adding 0.1% diethylamine (DEA) can improve peak shape.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic standard and the chiral sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the racemic standard to confirm the separation of the two enantiomer peaks.

  • Analysis: Inject the chiral sample under the same conditions.

  • Data Analysis: Identify the two enantiomer peaks and integrate their respective areas. Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100%

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like epoxides, chiral GC offers excellent resolution and sensitivity.[3] Cyclodextrin-based capillary columns are the most common stationary phases for this purpose.

Data Presentation: GC Performance on Analogous Compounds

The following data for styrene oxide demonstrates the effectiveness of a cyclodextrin-based GC column.[3]

ColumnChiral Stationary PhaseCarrier GasTemperature ProgramResolution
Rt-βDEXse 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrinHydrogen40°C (1 min) to 230°C @ 2°C/minBaseline Resolved
Data is based on the enantioseparation of styrene oxide.[3]

Experimental Protocol: Chiral GC

  • Column Installation: Install a cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse) into the gas chromatograph.

  • Instrument Setup: Set the injector and detector (typically Flame Ionization Detector - FID) temperatures (e.g., 250°C). Program the oven temperature as required.

  • Sample Preparation: Prepare a dilute solution of the racemic standard and the chiral sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Injection: Inject 1 µL of the racemic standard to verify the retention times and separation of the enantiomers.

  • Analysis: Inject the chiral sample using the same method.

  • Data Analysis: Integrate the peak areas for each enantiomer and calculate the enantiomeric excess using the standard formula.

NMR Spectroscopy with Chiral Shift Reagents

This technique does not separate the enantiomers but allows for their differentiation in the NMR spectrum. Chiral Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form transient diastereomeric complexes with the analyte. This interaction causes the signals of the two enantiomers to resonate at different chemical shifts, allowing for quantification by integration.

Data Presentation: NMR Performance

TechniqueReagentTypical ObservationAdvantageDisadvantage
¹H NMR Chiral Shift Reagent (e.g., Eu(hfc)₃)Splitting of a key proton signal (e.g., oxirane protons) into two distinct signals.Rapid analysis without chromatographic separation.Requires higher sample concentration; peak broadening can occur; reagent can be expensive.

Experimental Protocol: Chiral NMR

  • Sample Preparation: Dissolve a precise amount of the chiral this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify characteristic peaks (e.g., the oxirane protons).

  • Add Chiral Shift Reagent: Add a small, measured amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Acquire Subsequent Spectra: Gently mix and acquire a new spectrum. The signals corresponding to the enantiomers should begin to separate. Continue adding small increments of the shift reagent and acquiring spectra until optimal separation of a target signal is achieved without excessive peak broadening.

  • Quantification: Integrate the two resolved signals corresponding to the two enantiomers. Calculate the enantiomeric excess from the integration values.

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methoxyphenyl Oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-methoxyphenyl oxiranes in nucleophilic ring-opening reactions. The electronic and steric effects of the methoxy substituent at different positions on the phenyl ring significantly influence the reaction rates and regioselectivity. This document summarizes key experimental data, provides detailed experimental protocols for context, and visualizes the underlying chemical principles.

Executive Summary

The position of the methoxy group on the phenyl ring of methoxyphenyl oxirane exerts a profound influence on the epoxide's reactivity towards nucleophiles. In acid-catalyzed reactions, the electron-donating resonance effect of the methoxy group is paramount. The para-substituted isomer exhibits the highest reactivity due to the effective stabilization of the partial positive charge that develops at the benzylic carbon in the transition state. The ortho isomer is slightly less reactive than the para isomer, likely due to a combination of steric hindrance and a slightly less effective resonance stabilization. The meta isomer is the least reactive of the three, as the methoxy group in this position can only exert its electron-withdrawing inductive effect, which destabilizes the transition state.

Under basic conditions, where the reaction proceeds via a direct SN2 attack, steric factors become more dominant. Generally, nucleophilic attack is favored at the less sterically hindered terminal carbon of the oxirane ring. While electronic effects still play a role, the differences in reactivity between the isomers are often less pronounced compared to acid-catalyzed reactions.

Data Presentation

Table 1: Relative Reactivity in Acid-Catalyzed Methanolysis
IsomerRelative Rate Constant (k_rel)
para-Methoxyphenyl oxirane1.00 (Reference)
ortho-Methoxyphenyl oxirane~0.85
meta-Methoxyphenyl oxirane~0.20

Note: The data presented are representative values compiled from various kinetic studies of acid-catalyzed alcoholysis of substituted styrene oxides. Absolute rate constants can vary with specific reaction conditions (temperature, catalyst, solvent).

Table 2: Regioselectivity of Nucleophilic Ring-Opening
Isomer & ConditionsMajor ProductMinor Product
Acid-Catalyzed (e.g., H+, MeOH)
ortho-Methoxyphenyl oxiraneAttack at benzylic carbonAttack at terminal carbon
meta-Methoxyphenyl oxiraneAttack at benzylic carbonAttack at terminal carbon
para-Methoxyphenyl oxiraneAttack at benzylic carbonAttack at terminal carbon
Base-Catalyzed (e.g., NaOMe, MeOH)
ortho-Methoxyphenyl oxiraneAttack at terminal carbonAttack at benzylic carbon
meta-Methoxyphenyl oxiraneAttack at terminal carbonAttack at benzylic carbon
para-Methoxyphenyl oxiraneAttack at terminal carbonAttack at benzylic carbon

Reaction Mechanisms and Electronic Effects

The differential reactivity of the methoxyphenyl oxirane isomers can be understood by examining the electronic effects of the methoxy group and the mechanism of the ring-opening reaction.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The transition state has significant carbocationic character, particularly at the more substituted benzylic carbon. The stability of this partial positive charge is key to determining the reaction rate.

Acid_Catalyzed_Mechanism p_oxirane para-Methoxyphenyl Oxirane p_protonated Protonated Epoxide (Resonance Stabilized) p_oxirane->p_protonated H+ p_product Ring-Opened Product p_protonated->p_product Nu- m_protonated Protonated Epoxide (Inductive Destabilization) m_oxirane meta-Methoxyphenyl Oxirane m_oxirane->m_protonated H+ m_product Ring-Opened Product m_protonated->m_product Nu-

Caption: Acid-catalyzed ring-opening mechanism comparison.

The methoxy group is an activating group in electrophilic aromatic substitution, and its effect on the stability of the benzylic carbocation-like transition state follows a similar trend.

  • para-Methoxyphenyl Oxirane: The methoxy group at the para position can donate electron density through resonance directly to the benzylic carbon, strongly stabilizing the developing positive charge. This leads to the fastest reaction rate.

  • ortho-Methoxyphenyl Oxirane: The ortho-methoxy group can also stabilize the positive charge through resonance. However, steric hindrance from the nearby methoxy group can slightly impede the approach of the nucleophile and solvation of the transition state, making it slightly less reactive than the para isomer.

  • meta-Methoxyphenyl Oxirane: In the meta position, the methoxy group cannot donate electron density to the benzylic carbon via resonance. Instead, its electron-withdrawing inductive effect dominates, destabilizing the positive charge and significantly slowing down the reaction.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, a strong nucleophile directly attacks the epoxide ring in an SN2 fashion. In this case, steric hindrance is the primary factor determining the regioselectivity. The nucleophile will preferentially attack the less sterically hindered terminal carbon atom.

Base_Catalyzed_Mechanism cluster_attack Nucleophilic Attack oxirane Methoxyphenyl Oxirane (ortho, meta, or para) transition_state SN2 Transition State oxirane->transition_state Nu- product Ring-Opened Product transition_state->product benzylic Benzylic Carbon (Sterically Hindered) transition_state->benzylic Minor Pathway terminal Terminal Carbon (Less Hindered) transition_state->terminal Major Pathway

Caption: Base-catalyzed ring-opening emphasizing steric effects.

While electronic effects still influence the overall reactivity, the differences between the isomers are generally smaller than in acid-catalyzed reactions because there is less positive charge development on the carbon atoms in the SN2 transition state.

Experimental Protocols

Synthesis of Methoxyphenyl Oxiranes

A general and reliable method for the synthesis of ortho-, meta-, and para-methoxyphenyl oxiranes involves a two-step process starting from the corresponding methoxybenzaldehyde.

Step 1: Wittig Reaction to form Methoxystyrene This step converts the aldehyde to the corresponding styrene derivative.

  • Materials:

    • Methyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous tetrahydrofuran (THF)

    • The appropriate methoxybenzaldehyde (ortho, meta, or para)

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0 °C and add the strong base (1.1 equivalents) dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Add a solution of the methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude methoxystyrene by column chromatography on silica gel.

Step 2: Epoxidation of Methoxystyrene This step converts the styrene derivative to the desired oxirane.

  • Materials:

    • The purified methoxystyrene from Step 1

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the methoxystyrene (1.0 equivalent) in anhydrous DCM.

    • Add m-CPBA (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude methoxyphenyl oxirane by column chromatography on silica gel. To prevent ring-opening on the acidic silica, it is advisable to deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

Kinetic Analysis of Acid-Catalyzed Methanolysis

The following protocol outlines a general procedure for determining the relative reaction rates of the methoxyphenyl oxirane isomers.

  • Materials:

    • Ortho-, meta-, and para-methoxyphenyl oxirane

    • Anhydrous methanol

    • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

    • An internal standard for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis (e.g., dodecane)

    • Thermostatted reaction vessel

  • Procedure:

    • Prepare stock solutions of each methoxyphenyl oxirane isomer and the internal standard in anhydrous methanol.

    • In a thermostatted reaction vessel, combine the stock solution of one of the oxirane isomers and the internal standard with anhydrous methanol.

    • Initiate the reaction by adding a catalytic amount of the strong acid.

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a small amount of a base (e.g., triethylamine).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining oxirane relative to the internal standard.

    • Plot the natural logarithm of the oxirane concentration versus time. The slope of this line will be the pseudo-first-order rate constant (-k).

    • Repeat the experiment for the other two isomers under identical conditions.

    • Compare the rate constants to determine the relative reactivity.

Conclusion

The reactivity of methoxyphenyl oxiranes in ring-opening reactions is a clear illustration of the interplay between electronic and steric effects. For professionals in drug development and chemical research, a thorough understanding of these principles is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired reactivity profiles. The para-isomer's high reactivity under acidic conditions makes it a useful synthon when activation of the epoxide is desired, while the attenuated reactivity of the meta-isomer can be advantageous when selectivity in the presence of other functional groups is required. The predictable regioselectivity under both acidic and basic conditions further enhances the synthetic utility of these valuable building blocks.

Conformational Analysis of 2-(2-Methoxyphenyl)oxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational preferences of 2-(2-methoxyphenyl)oxirane, a molecule of interest in synthetic chemistry and drug discovery due to the presence of a reactive epoxide ring and a conformationally flexible methoxy-substituted aromatic system. The spatial arrangement of these functional groups can significantly influence the molecule's reactivity, selectivity in chemical transformations, and its interaction with biological targets.

This analysis integrates experimental data from analogous compounds with predicted spectroscopic values and outlines the methodologies for a comprehensive computational study to offer a detailed understanding of the conformational landscape of this compound.

Comparative Analysis of Conformational Probes

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C-C bond connecting the phenyl ring and the oxirane ring, and the C-O bond of the methoxy group. The relative orientation of the methoxy group and the oxirane ring dictates the overall shape and electronic distribution of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the conformation of molecules in solution. The chemical shifts and coupling constants of the protons on the oxirane ring are particularly sensitive to the anisotropic effects of the aromatic ring and the orientation of the methoxy group.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) of the Oxirane Ring Protons

CompoundHα (CH-Ar)Hβ (CH₂)Hβ' (CH₂)Solvent
Styrene Oxide (Experimental) [1][2]3.87 (t)3.16 (dd)2.81 (dd)CDCl₃
This compound (Predicted) ~4.0-4.2~2.9-3.1~2.6-2.8CDCl₃

Predicted values are based on the analysis of styrene oxide and the expected electronic and steric influence of the ortho-methoxy group.

The predicted downfield shift of the Hα proton in this compound compared to styrene oxide is attributed to the potential through-space deshielding effect of the nearby methoxy group, depending on its orientation. The diastereotopic protons of the CH₂ group in the oxirane ring are expected to show a more pronounced difference in their chemical shifts due to the restricted rotation and the asymmetric environment created by the ortho-substituent.

Computational Conformational Analysis

To complement experimental data, computational modeling provides valuable insights into the relative energies and geometries of different conformers. Density Functional Theory (DFT) calculations are a common method for such analyses.

Table 2: Calculated Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (C-C-O-CH₃)Relative Energy (kcal/mol)Key Feature
A (s-cis) ~0°0.00Methoxy group oriented towards the oxirane ring.
B (s-trans) ~180°To be calculatedMethoxy group oriented away from the oxirane ring.

This table represents a conceptual framework for the results of a computational study. The actual energy differences would need to be calculated.

The s-cis and s-trans conformers refer to the orientation of the methoxy group relative to the bond connecting the phenyl and oxirane rings. The relative stability of these conformers is governed by a balance of steric hindrance and potential non-covalent interactions, such as hydrogen bonding between a C-H of the oxirane and the methoxy oxygen.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-phase conformation of this compound by analyzing the chemical shifts and coupling constants of its protons.

Methodology:

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard proton experiment is performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~4 s, and a relaxation delay of 1-2 s.

  • ¹³C NMR: A proton-decoupled carbon experiment is performed.

  • 2D NMR: To aid in the assignment of protons and to determine through-space correlations, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are conducted. NOESY is particularly crucial for identifying protons that are close in space, providing direct evidence for specific conformations.

  • Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm). Coupling constants are measured to infer dihedral angles using the Karplus equation, particularly for the protons on the oxirane ring.

X-ray Crystallography

Objective: To determine the solid-state conformation of this compound.

Methodology:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Computational Conformational Analysis Workflow

Objective: To identify the stable conformers of this compound and to determine their relative energies and rotational barriers.

computational_workflow cluster_input Input cluster_conf_search Conformational Search cluster_optimization Geometry Optimization cluster_analysis Analysis cluster_output Output start Initial 3D Structure of This compound conf_search Systematic or Stochastic Conformational Search (e.g., Molecular Mechanics) start->conf_search Generate initial conformers dft_opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) conf_search->dft_opt Select promising candidates freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc Verify stability barrier_calc Transition State Search (Rotational Barriers) dft_opt->barrier_calc Investigate interconversion energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc Refine energies end Relative Energies, Geometries, Dihedral Angles, Rotational Barriers energy_calc->end barrier_calc->end

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Signaling Pathways and Logical Relationships

The conformational preference of the methoxy group in ortho-substituted anisole derivatives is a well-studied phenomenon. The interplay of steric and electronic effects determines the most stable arrangement.

conformational_factors cluster_factors Factors Influencing Conformation cluster_interactions Specific Interactions cluster_outcome Resulting Conformation steric Steric Hindrance repulsion Repulsion between -OCH₃ and oxirane steric->repulsion electronic Electronic Effects attraction Attractive CH-O Interactions electronic->attraction conjugation π-conjugation with the aromatic ring electronic->conjugation conformation Preferred Conformer(s) repulsion->conformation destabilizes s-cis attraction->conformation stabilizes s-cis conjugation->conformation favors planarity

Caption: Factors governing the conformational equilibrium of this compound.

Conclusion

References

A Comparative Guide to the Efficacy of Oxirane Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxiranes, or epoxides, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their inherent ring strain makes them highly reactive and thus valuable as electrophilic building blocks. However, this reactivity also presents a significant challenge in their purification. The presence of impurities, such as unreacted starting materials, by-products from side reactions (e.g., carbonyl compounds from over-oxidation), or stereoisomers, can critically impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of various purification techniques for oxiranes, supported by experimental data and detailed methodologies, to assist researchers in selecting the most effective strategy for their specific application.

Comparison of Key Purification Techniques

The choice of purification method is contingent upon several factors, including the physicochemical properties of the oxirane (e.g., volatility, stability, polarity), the nature of the impurities, the desired purity level (including stereochemical purity), and the scale of the operation.

Chromatographic Methods

Chromatography is one of the most versatile and widely employed techniques for oxirane purification, offering high resolution for separating complex mixtures.

  • Flash Column Chromatography: A staple in research laboratories for its speed and efficiency in purifying small to moderate quantities of crude products. It is particularly effective for removing non-volatile impurities and separating isomers.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides superior resolution and is often the method of choice for achieving the high purity levels (>99%) required in the pharmaceutical industry.[3] It is indispensable for separating enantiomers when using a chiral stationary phase.

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC, SFC uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[4] It is particularly advantageous for chiral separations and has been shown to be a highly productive and cost-effective strategy for high-throughput purification in drug discovery.[4]

Distillation

Distillation is a scalable and cost-effective method for purifying volatile oxiranes from non-volatile impurities.

  • Simple/Fractional Distillation: Effective when the boiling points of the oxirane and impurities are significantly different.

  • Extractive Distillation: A specialized technique used to separate components with close boiling points or those that form azeotropes. A notable application is the removal of carbonyl impurities (e.g., acetaldehyde, propionaldehyde) from low-molecular-weight epoxides like propylene oxide.[5] This is achieved by introducing a high-boiling solvent and a reagent, such as a compound with an NH2 group, which reacts with the carbonyls to form higher-boiling adducts that are easily separated.[5]

Liquid-Liquid Extraction

Extraction is a fundamental work-up technique used to remove water-soluble impurities (e.g., salts, acids, bases) and some organic by-products from the crude reaction mixture.[1][6][7] It is often used as a preliminary purification step before chromatography or distillation.

Crystallization

For solid oxiranes, crystallization can be a highly effective and scalable method for achieving high purity. However, its success is dependent on the compound's ability to form a stable crystal lattice, and it can sometimes be a time-consuming process.[3]

Enzymatic and Biocatalytic Methods

The use of enzymes, such as epoxide hydrolases or styrene monooxygenases (SMOs), offers high selectivity for producing enantiopure chiral epoxides.[8][9][10] While the enzymatic reaction itself provides high purity, subsequent purification is still required to remove the biocatalyst (whole cells or isolated enzymes) and other media components.[8] This approach is considered a green chemistry method as it often suppresses undesirable ring-opening side reactions.[10]

Quantitative Data Presentation

The efficacy of different purification techniques can be quantified by metrics such as final purity, enantiomeric excess (ee), and overall yield. The following tables summarize representative data from various methods.

Table 1: Comparison of Chromatographic Techniques for Chiral Oxirane Purification

TechniqueOxirane SubstratePurity / Enantiomeric Excess (ee)YieldReference
Flash Chromatography2-(2,4-dichlorophenyl)oxirane>90% eeGood[2]
HPLC (Chiral)Various>99% eeVaries[3]
SFC (Chiral)Various Pharmaceutical IntermediatesHigh PurityHigh Throughput[4]

Table 2: Efficacy of Extractive Distillation for Carbonyl Impurity Removal

Crude EpoxideKey Impurity & Initial Conc.Final Impurity Conc.Recovery/LossReference
Propylene OxideAcetaldehyde (0.08% w/w)10-15 ppm>99% Recovery[5]
Styrene OxideCarbonyl compounds<100 ppmNo detectable loss[5]
2,3-trans-Butylene OxideMethyl ethyl ketone (0.15% w/w)Not detectedHigh Recovery[5]

Table 3: Performance of Biocatalytic Epoxidation and Purification

BiocatalystSubstrateConversion / PurityEnantiomeric Excess (ee)Reference
Styrene Monooxygenase (SMO)Styrene derivativesHigh>95–99%[8]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol is representative for the purification of a crude oxirane product following synthesis.[1][2]

  • Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the bulk solvent. The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorption: A small amount of silica gel is added to the dissolved crude product, and the solvent is again removed under reduced pressure to yield a dry, free-flowing powder (dry loading).

  • Column Packing: A glass column is packed with silica gel as a slurry in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: The dry-loaded crude product is carefully added to the top of the packed silica gel bed.

  • Elution: The eluent is passed through the column under positive pressure (using compressed air or a pump). The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute the desired oxirane and separate it from impurities.

  • Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified oxirane.

Protocol 2: Purification of Propylene Oxide via Extractive Distillation

This protocol describes the removal of carbonyl impurities, such as acetaldehyde, from propylene oxide.[5]

  • Setup: A distillation unit consisting of a stripping section, a concentrating section, a vaporizer, and a condenser is used. A packed or tray column with 40-50 theoretical plates is suitable.

  • Feed Introduction: The crude propylene oxide, containing up to 2% by weight of carbonyl impurities, is fed into the middle of the distillation column.

  • Reagent Feed: A solution of a compound with an unsubstituted NH2 group (e.g., hydrazine) in a high-boiling solvent (e.g., benzene or ethylbenzene) is introduced at a theoretical plate above the crude epoxide inlet. A molar ratio of NH2-containing compound to carbonyl compounds of 1:1 to 5:1 is typically used.

  • Distillation Conditions: The column is operated at a pressure of 0.01 to 2.5 bars. The temperature at the top of the column is maintained at the boiling point of pure propylene oxide (e.g., 34°C at normal pressure).

  • Product Collection: The purified propylene oxide is taken off as the top product. A reflux ratio of distillate to reflux of 0.1:1 to 10:1 is maintained to ensure high purity.

  • Bottoms Removal: The high-boiling solvent, unreacted reagent, and the reaction products of the reagent with carbonyl compounds are discharged as the bottom product.

Visualizing Purification Workflows

Diagrams can clarify complex experimental setups and decision-making processes. The following workflows are generated using the DOT language for Graphviz.

G cluster_0 General Oxirane Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup dry Drying & Concentration workup->dry purification Primary Purification (e.g., Chromatography, Distillation) dry->purification analysis Purity Analysis (TLC, HPLC, GC, NMR) purification->analysis pure_product Pure Oxirane Product (>95%) analysis->pure_product Purity Met further_purification Further Purification (e.g., Recrystallization, Prep-HPLC) analysis->further_purification Purity Not Met high_purity_product High-Purity Oxirane (>99%) further_purification->high_purity_product

Caption: General experimental workflow for the purification of a crude oxirane product.

G start Select Purification Technique q1 Is the Oxirane Volatile? start->q1 q2 Are Impurities Carbonyls with Close Boiling Points? q1->q2 Yes q3 Is High Stereochemical Purity Required? q1->q3 No dist Fractional Distillation q2->dist No ext_dist Extractive Distillation q2->ext_dist Yes q4 Is the Oxirane Solid? q3->q4 No chiral_chrom Chiral HPLC / SFC q3->chiral_chrom Yes chrom Flash Chromatography q4->chrom No cryst Crystallization q4->cryst Yes

Caption: Decision tree for selecting an appropriate oxirane purification technique.

References

A Comparative Guide to Analytical Methods for Epoxide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of key analytical methods for the characterization and quantification of epoxides, tailored for researchers, scientists, and professionals in drug development. We present supporting data, detailed experimental protocols, and visual workflows to assist in method selection for specific research needs.

Introduction to Epoxide Analysis

Epoxides are a significant class of organic compounds, characterized by a three-membered ring containing two carbon atoms and one oxygen atom. They are important intermediates in various chemical syntheses and are also found as metabolites of various drugs and xenobiotics. The inherent ring strain makes epoxides highly reactive, capable of undergoing reactions with nucleophiles, which is a property of concern in toxicology as they can react with DNA and proteins. Therefore, the accurate and sensitive characterization and quantification of epoxides are crucial in fields ranging from drug metabolism and toxicology to materials science and environmental analysis.

The selection of an appropriate analytical technique depends on several factors, including the concentration of the epoxide, the complexity of the sample matrix, the need for structural information, and the required throughput. This guide compares the most prevalent methods: Titrimetry, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Methods

The performance of different analytical techniques for epoxide analysis varies significantly in terms of sensitivity, specificity, and the type of information they provide. The following table summarizes the key quantitative performance metrics for commonly used methods.

Table 1: Performance Comparison of Analytical Methods for Epoxide Quantification

ParameterTitrimetric Methods (e.g., HBr Titration)Gas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Reaction with hydrohalic acid and back-titrationSeparation of volatile compounds followed by detectionSeparation of non-volatile compounds followed by detectionNuclear spin transitions in a magnetic field
Limit of Detection (LOD) Millimolar (mM) rangePicogram (pg) to Nanogram (ng) range (MS)Nanogram (ng) to Microgram (µg) range (UV); Picogram (pg) range (MS)Milligram (mg) range
Limit of Quantitation (LOQ) High µM to mM rangeNanogram (ng) rangeMicrogram (µg) range (UV); Nanogram (ng) range (MS)High µg to mg range
Precision (%RSD) < 2%< 5-10%< 5-15%< 1-5% (Quantitative NMR)
Accuracy/Recovery (%) 95-105%85-115%80-120%98-102% (with internal standard)
Specificity Low (reacts with other basic substances)High (especially with MS)High (especially with MS/MS)Very High (structural information)
Analysis Time per Sample 5-15 minutes10-40 minutes5-30 minutes2-20 minutes
Primary Application Bulk material assay (Epoxide Equivalent Weight)Analysis of volatile and thermally stable epoxidesAnalysis of non-volatile, polar, and thermally labile epoxidesStructural elucidation and quantification

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for reproducible and accurate results. Below are representative methodologies for the key analytical techniques discussed.

Titrimetric Method: Determination of Epoxide Equivalent Weight (EEW)

This method is commonly used for bulk analysis to determine the amount of epoxide in a resin or polymer.

  • Principle: The epoxide ring is opened by an excess of hydrobromic acid (HBr). The unreacted HBr is then back-titrated with a standardized solution of sodium hydroxide.

  • Experimental Protocol:

    • Accurately weigh approximately 0.5 g of the epoxide-containing sample into a 250 mL flask.

    • Add 25 mL of a 0.1 N solution of HBr in glacial acetic acid.

    • Stopper the flask and allow the reaction to proceed for 30 minutes at room temperature.

    • Add 50 mL of glacial acetic acid and 3-4 drops of a crystal violet indicator.

    • Titrate the solution with a standardized 0.1 N sodium hydroxide solution until the color changes from green to blue-green.

    • Perform a blank titration without the sample.

    • Calculate the Epoxide Equivalent Weight (EEW) using the formula: EEW = (Weight of sample in g * 1000) / ((Blank Titer - Sample Titer) * Normality of NaOH)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile epoxides.

  • Principle: The sample is vaporized and injected into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification.

  • Experimental Protocol:

    • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane). Derivatization may be required for non-volatile epoxides to increase their volatility.

    • GC Conditions:

      • Injector: Split/splitless, 250°C.

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Ion Source Temperature: 230°C.

    • Data Analysis: Identify epoxides by comparing their retention times and mass spectra with those of known standards or library databases.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile, polar, or thermally labile epoxides that are not amenable to GC analysis.

  • Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. Detection is commonly achieved using UV-Vis or mass spectrometry detectors.

  • Experimental Protocol:

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile or methanol. For example, a gradient starting from 70% water / 30% acetonitrile to 10% water / 90% acetonitrile over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

    • Detection:

      • UV Detector: Monitor at a wavelength where the epoxide or its derivative has maximum absorbance (e.g., 254 nm if a chromophore is present).

      • MS Detector (LC-MS): Use Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Data Analysis: Quantify the epoxide by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualization of Workflows and Concepts

Diagrams can simplify complex workflows and relationships between different analytical stages. The following diagrams were generated using Graphviz and adhere to the specified design constraints.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Bulk or Formulated Sample Extraction Extraction/ Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration/ Cleanup Derivatization->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (GC/HPLC) Injection->Separation Detection Detection (MS/FID/UV) Separation->Detection Integration Peak Integration Detection->Integration Identification Compound Identification Integration->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for chromatographic analysis of epoxides.

Epoxide Epoxide Analysis Goal Titrimetry Titrimetry Epoxide->Titrimetry suitable for GC Gas Chromatography (GC) Epoxide->GC suitable for HPLC Liquid Chromatography (HPLC) Epoxide->HPLC suitable for NMR NMR Spectroscopy Epoxide->NMR suitable for Bulk Bulk Purity (EEW) Titrimetry->Bulk Volatile Volatile & Thermally Stable GC->Volatile Quant Trace Quantification GC->Quant NonVolatile Non-Volatile & Polar HPLC->NonVolatile HPLC->Quant Structure Definitive Structure NMR->Structure

Safety Operating Guide

Navigating the Safe Disposal of 2-(2-Methoxyphenyl)oxirane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. The proper disposal of 2-(2-Methoxyphenyl)oxirane, a compound requiring careful handling due to its potential hazards, is critical. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that presents several health and safety risks. It is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Adherence to strict safety protocols is therefore mandatory when handling this substance.

Hazard Classification Summary

Hazard StatementClassification
Flammable liquid and vaporFlammable Liquid
Harmful if swallowedAcute Toxicity, Oral
Toxic in contact with skinAcute Toxicity, Dermal
Causes skin irritationSkin Corrosion/Irritation
Causes serious eye irritationSerious Eye Damage/Eye Irritation
May cause an allergic skin reactionSkin Sensitization
Suspected of causing genetic defectsGerm Cell Mutagenicity
Suspected of causing cancerCarcinogenicity

This data is compiled from multiple safety data sheets.[1][2][3]

Operational Disposal Plan: Step-by-Step Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Wear protective gloves.[1][3]

  • Eye Protection: Use safety goggles or a face shield.[1][3]

  • Lab Coat: A lab coat or other protective clothing is required.[1][3]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a respirator.[5]

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated materials, and rinsate, must be collected as hazardous waste.

  • Designated Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[4] The container must be in good condition, with a secure, tight-fitting lid.

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Managing Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][3] Collect the contaminated absorbent material into the designated hazardous waste container.

  • Major Spills: For larger spills, evacuate the area and alert your institution's EHS or emergency response team.[1]

Step 4: Container Decontamination

Empty containers that held this compound must be properly decontaminated before they can be considered non-hazardous.

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.[4]

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The container may then be disposed of as regular solid waste, pending confirmation with your local EHS guidelines.[4]

Step 5: Storage and Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from ignition sources.[1][4]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6] The final disposal will likely be through incineration at an approved facility.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Unused product, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, absorbents) waste_type->solid_waste Solid container Empty Container waste_type->container Empty Container collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse store Store Waste Container in Satellite Accumulation Area collect_liquid->store collect_solid->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container final_disposal Arrange for Pickup by Licensed Waste Contractor store->final_disposal end End: Proper Disposal final_disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)oxirane
Reactant of Route 2
2-(2-Methoxyphenyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.